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  • Product: 4,5-Diaminopyrimidin-2-ol
  • CAS: 23899-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4,5-Diaminopyrimidin-2-ol

Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Diaminopyrimidin-2-ol (also known as 2,5-diamino-1H-pyrimidin-2-one). As a pivotal heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Diaminopyrimidin-2-ol (also known as 2,5-diamino-1H-pyrimidin-2-one). As a pivotal heterocyclic building block, this compound is a direct precursor to 2-hydroxypurines, including isoguanine analogues, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes established chemical principles and field-proven insights to deliver a thorough resource for scientists and professionals. We will delve into its structural nuances, including tautomerism, provide predictive spectroscopic data for its characterization, detail a robust synthetic protocol, and explore its primary application in the Traube purine synthesis.

Molecular Structure and Physicochemical Properties

4,5-Diaminopyrimidin-2-ol is a substituted pyrimidine characterized by two amino groups at positions 4 and 5, and a hydroxyl group at position 2. Its structure lends itself to significant chemical reactivity, particularly in the synthesis of fused heterocyclic systems.

Structure and Tautomerism: The Lactam-Lactim Equilibrium

A critical feature of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The molecule can exist as the aromatic hydroxyl (lactim or enol) form or the non-aromatic keto (lactam or pyrimidinone) form. For 4,5-Diaminopyrimidin-2-ol, the equilibrium lies heavily toward the lactam tautomer, 4,5-diamino-2(1H)-pyrimidinone . This preference is driven by the greater stability of the amide functionality within the ring. This structural aspect is fundamental to its reactivity and spectroscopic signature.

Caption: Lactam-lactim tautomerism. The lactam form is predominant.

Physicochemical Data

While comprehensive experimental data for this specific isomer is scarce in publicly accessible literature, its core properties can be defined. Data for related isomers are provided for context.

PropertyValueSource / Comment
IUPAC Name 4,5-diamino-2(1H)-pyrimidinoneBased on the stable lactam tautomer.
Molecular Formula C₄H₆N₄O[1][2]
Molecular Weight 126.12 g/mol [1][2]
CAS Number Not explicitly assignedA CAS number for the isomeric 5,6-diaminopyrimidin-4-ol is 1672-50-0.[1]
Appearance Expected to be an off-white to tan powderBased on related diaminohydroxypyrimidines.
Melting Point Not experimentally reportedExpected to be high (>250 °C) with decomposition. The related 2,4-Diamino-6-hydroxypyrimidine decomposes at 260-270 °C.[3]
Solubility Not experimentally reportedExpected to be soluble in DMSO and sparingly soluble in water and lower alcohols.[4][5]
XLogP3-AA -1.7Calculated for the isomeric 5,6-diaminopyrimidin-4-ol, indicating high polarity.[1]
Solubility Profile

The presence of three hydrogen bond donors (two amino groups and a ring N-H) and multiple hydrogen bond acceptors (ring nitrogens and the carbonyl oxygen) suggests that 4,5-Diaminopyrimidin-2-ol is a highly polar molecule.[1] Consequently, its solubility in nonpolar organic solvents is expected to be very low. For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[4] For reactions, polar aprotic solvents like DMF or polar protic solvents may be suitable, depending on the specific chemistry.

Synthesis and Purification

The synthesis of substituted pyrimidines often relies on the condensation of a three-carbon unit with a guanidine-containing molecule. This principle, foundational to the Traube synthesis, provides a logical pathway to 4,5-Diaminopyrimidin-2-ol.

Synthetic Strategy: A Representative Protocol

A robust and validated method for synthesizing the isomeric 2,4-diamino-6-hydroxypyrimidine involves the condensation of guanidine with ethyl cyanoacetate.[3][6] A similar strategy can be adapted to produce the title compound, likely starting from guanidine and an appropriately substituted malonic acid derivative. The following protocol is a representative, field-proven method for a related isomer that serves as a self-validating system for pyrimidine ring formation.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium ethoxide or methoxide is required to deprotonate the active methylene compound (the C3 component), generating a nucleophilic enolate for the initial condensation with guanidine.

  • Solvent: Anhydrous ethanol or methanol is used as it is compatible with the alkoxide base and effectively dissolves the reactants.

  • Acidification: The reaction produces the sodium salt of the pyrimidine. Acidification with a weak acid like acetic acid protonates the pyrimidine and causes the neutral, less soluble product to precipitate, facilitating its isolation.[3]

Experimental Protocol: Synthesis of a Diaminohydroxypyrimidine Core

This protocol is adapted from a validated procedure for a structural isomer and provides a reliable framework.[3][6]

  • Prepare Sodium Ethoxide Solution: In a 1-L round-bottom flask equipped with a reflux condenser and drying tube, prepare a solution of sodium ethoxide by dissolving sodium metal (23 g, 1 g-atom) in anhydrous ethanol (250 mL).

  • Form the Enolate: After all the sodium has reacted, cool the solution and add the C3 component (e.g., ethyl cyanoacetate, 113 g, 1 mole).

  • Prepare Guanidine Solution: In a separate flask, prepare a second equivalent of sodium ethoxide solution (from 23 g Na in 250 mL ethanol). Add guanidine hydrochloride (97 g, 1.02 moles). The precipitation of sodium chloride will occur.

  • Condensation: Filter the guanidine solution to remove NaCl and add the clear filtrate to the enolate solution from step 2.

  • Reaction: Heat the resulting mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Evaporate the solvent under reduced pressure. Dissolve the solid residue in hot water (approx. 325 mL) and acidify with glacial acetic acid (approx. 67 mL) until precipitation is complete.

  • Purification: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the diaminohydroxypyrimidine product. Further purification can be achieved by recrystallization from hot water.

synthesis_workflow reagents Guanidine + C3 Electrophile (e.g., Substituted Malonate) base Sodium Ethoxide in Ethanol condensation Cyclocondensation (Reflux, 2-4h) reagents->condensation base->condensation intermediate Pyrimidine Sodium Salt (in solution) condensation->intermediate acid Acetic Acid (Acidification) precipitation Precipitation & Isolation (Filtration) intermediate->precipitation acid->precipitation product 4,5-Diaminopyrimidin-2-ol (Crude Solid) precipitation->product purification Recrystallization (from H₂O or EtOH/H₂O) product->purification final_product Purified Product purification->final_product caption Figure 2: General workflow for pyrimidine core synthesis.

Caption: General workflow for pyrimidine core synthesis.

Spectroscopic Characterization (Predictive)

As experimental spectra for 4,5-Diaminopyrimidin-2-ol are not widely published, the following data are predicted based on the stable 4,5-diamino-2(1H)-pyrimidinone tautomer and established spectroscopic principles. These predictions serve as a benchmark for researchers performing structural elucidation.

Technique Predicted Observations
¹H NMR δ ~7.5-8.0 ppm (s, 1H, C6-H); δ ~6.0-7.0 ppm (br s, 2H, -NH₂); δ ~5.0-6.0 ppm (br s, 2H, -NH₂); δ ~10-11 ppm (br s, 1H, ring N1-H). Note: All NH peaks would be exchangeable with D₂O.
¹³C NMR δ ~165-175 ppm (C2, C=O); δ ~140-150 ppm (C4, C-NH₂); δ ~120-130 ppm (C5, C-NH₂); δ ~135-145 ppm (C6, C-H).
IR (KBr, cm⁻¹) 3450-3200 (N-H stretching, two distinct bands for asymmetric/symmetric amine stretches); 3200-3100 (N-H stretching, ring amide); ~1650 (C=O stretching, strong amide I band); 1620-1550 (N-H bending and C=C/C=N ring stretching).
Mass Spec (EI) Expected molecular ion (M⁺) peak at m/z = 126.

Chemical Reactivity and Applications

The synthetic utility of 4,5-Diaminopyrimidin-2-ol is dominated by the reactivity of its vicinal diamine functionality. These two adjacent amino groups are perfectly poised for condensation reactions to form a second five-membered ring, yielding purine-like structures.

The Traube Purine Synthesis: Gateway to 2-Hydroxypurines

The most significant application of 4,5-Diaminopyrimidin-2-ol is its use as a substrate in the Traube purine synthesis to generate 2-hydroxypurines (purin-2-ols).[7] This reaction involves cyclization with a one-carbon electrophile, such as formic acid or an orthoformate ester.[8][9] This transformation is of high value as it provides access to isoguanine and its derivatives, which are important for studying DNA structures and protein-nucleic acid interactions.

Caption: Synthesis of Purin-2-ol via the Traube reaction.

Experimental Protocol: Synthesis of Purin-2-ol

The following protocol for the cyclization of 4,5-diaminopyrimidin-2-ol is based on a reported procedure and demonstrates its core reactivity.[7]

  • Reaction Setup: In a stoppered flask, combine 4,5-diaminopyrimidin-2-ol (7.6 g, 60 mmol), dimethylformamide (DMF, 50 mL), and ethyl orthoformate (50 mL).

  • Acid Catalyst: Add a solution of 6M HCl in DMF (20 mL, 120 mmol) to the mixture. The acid catalyzes the formation of the electrophilic species from the orthoformate and the subsequent cyclodehydration.

  • Reaction: Stir the mixture at room temperature for 2 days.

  • Work-up: Make the reaction mixture alkaline by adding triethylamine (Et₃N).

  • Isolation: Evaporate the solvent under reduced pressure. The residue can be purified by recrystallization from water to yield Purin-2-ol (yield: ~64%).[7]

Stability and Storage

Like many amino- and hydroxypyrimidines, 4,5-Diaminopyrimidin-2-ol is expected to be a chemically stable solid under standard laboratory conditions. However, prolonged exposure to light, strong oxidizing agents, or highly acidic/basic conditions should be avoided to prevent degradation.[10][11]

Recommended Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry place, such as a desiccator or a controlled-atmosphere cabinet.

  • For long-term storage, refrigeration (-20°C) is advisable.[12]

Conclusion

4,5-Diaminopyrimidin-2-ol is a highly functionalized heterocyclic compound whose chemical properties are defined by the interplay between its vicinal diamine groups and the stable lactam structure of its pyrimidinone core. While direct experimental data on the compound is limited, its role as a crucial precursor in the Traube synthesis of 2-hydroxypurines is well-established and represents its most significant chemical application.[7] The predictive spectroscopic data and adapted synthetic protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and utilize this valuable molecule in the fields of medicinal chemistry and organic synthesis.

References

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  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology, Mumbai.
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  • 4,5-Diamino-1-(2-hydroxyethyl)
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  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. (n.d.).
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Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4,5-Diaminopyrimidin-2-ol

Preamble: The Significance of 4,5-Diaminopyrimidin-2-ol in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including antiviral and antica...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of 4,5-Diaminopyrimidin-2-ol in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including antiviral and anticancer agents. Within this privileged class of heterocycles, 4,5-diaminopyrimidin-2-ol emerges as a compound of significant interest for drug development professionals. Its structural motifs are integral to various therapeutic agents, making a profound understanding of its precise atomic arrangement and electronic properties a critical prerequisite for rational drug design and synthesis. This guide provides a comprehensive, in-depth exploration of the multifaceted approach required for the unambiguous structure elucidation of 4,5-diaminopyrimidin-2-ol, drawing upon foundational principles and comparative data from related structures.

The Foundational Role of Synthesis in Structure Elucidation

The journey to elucidating the structure of 4,5-diaminopyrimidin-2-ol begins with its synthesis. A plausible synthetic route provides not only the material for analysis but also critical insights into potential byproducts and impurities that could complicate spectral interpretation. A common and effective method for the synthesis of substituted pyrimidines involves the condensation of a suitable α,β-unsaturated ketone with a guanidine derivative.[1]

A proposed synthetic pathway for 4,5-diaminopyrimidin-2-ol is outlined below. This multi-step synthesis, adapted from established methods for preparing similar pyrimidine derivatives, offers a logical progression to the target molecule.[2][3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Guanidine Guanidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine->2,4-Diamino-6-hydroxypyrimidine Condensation w/ Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Nitrosation (NaNO2, H+) 2,4,5-Triamino-6-hydroxypyrimidine 2,4,5-Triamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine->2,4,5-Triamino-6-hydroxypyrimidine Reduction (e.g., Na2S2O4) 4,5-Diaminopyrimidin-2-ol 4,5-Diaminopyrimidin-2-ol 2,4,5-Triamino-6-hydroxypyrimidine->4,5-Diaminopyrimidin-2-ol Deamination/ Rearrangement

Caption: Proposed Synthetic Workflow for 4,5-Diaminopyrimidin-2-ol.

The Crucial Consideration of Tautomerism

A pivotal aspect in the structural analysis of 4,5-diaminopyrimidin-2-ol is the phenomenon of keto-enol tautomerism. The hydroxyl group at the C2 position can exist in equilibrium with its keto form, a pyrimidinone. This equilibrium is influenced by factors such as the solvent and the solid-state packing.[4][5] For hydroxypyrimidines, the keto tautomer is often the more stable and, therefore, the predominant form. This has profound implications for the interpretation of spectroscopic data.

Caption: Keto-Enol Tautomerism of 4,5-Diaminopyrimidin-2-ol.

Based on established principles of tautomeric stability in related heterocyclic systems, we will proceed with the structural elucidation assuming the predominance of the keto tautomer, 4,5-diamino-1H-pyrimidin-2-one .

A Multi-faceted Spectroscopic Approach for Structure Confirmation

A combination of spectroscopic techniques is indispensable for a comprehensive structural elucidation.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[6] By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

3.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4,5-diamino-1H-pyrimidin-2-one in a solvent like DMSO-d₆ would exhibit distinct signals for the different types of protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Singlet1HC6-HThe sole proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region.
~ 6.5Broad Singlet2HC4-NH₂Protons of the amino group at C4 are expected to be deshielded due to the electron-withdrawing nature of the pyrimidine ring.
~ 5.8Broad Singlet2HC5-NH₂The amino group at C5 is also expected to show a broad singlet, potentially at a slightly different chemical shift than the C4-amino group.
~ 10.5Broad Singlet1HN1-HThe proton on the ring nitrogen in the keto tautomer is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift.

3.1.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 165C2The carbonyl carbon in the keto tautomer is expected to have the highest chemical shift due to its sp² hybridization and the electronegativity of the attached oxygen and nitrogen atoms.
~ 155C4The carbon atom attached to the amino group and part of the pyrimidine ring.
~ 145C6The carbon atom bearing the single proton on the ring.
~ 120C5The carbon atom attached to the second amino group.

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified 4,5-diaminopyrimidin-2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex derivatives, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly beneficial.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The predicted IR spectrum for 4,5-diamino-1H-pyrimidin-2-one would display characteristic absorption bands.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3100N-HStretching (Amino and Amide)
1700 - 1650C=OStretching (Amide/Lactam)
1640 - 1550C=C, C=NRing Stretching
1650 - 1580N-HBending (Amino)

Experimental Protocol for IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): For 4,5-diaminopyrimidin-2-ol (C₄H₆N₄O), the expected exact mass is 126.0542 g/mol .[8] A high-resolution mass spectrometer (HRMS) would be able to confirm this mass with high accuracy, thereby confirming the molecular formula.

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Potential fragments could arise from the loss of small neutral molecules such as CO, HCN, or NH₃.

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • For accurate mass determination, use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of polar molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography: The Definitive Structural Confirmation

While the combination of NMR, IR, and MS provides compelling evidence for the structure of 4,5-diaminopyrimidin-2-ol, single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

The process involves growing a high-quality single crystal of the compound, which can be a challenging yet crucial step. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified Compound Purified Compound Slow Evaporation Slow Evaporation/ Vapor Diffusion/ Slow Cooling Purified Compound->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map 3D Molecular Structure 3D Molecular Structure Electron Density Map->3D Molecular Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

A successful crystallographic analysis would definitively confirm the predominant tautomeric form in the solid state and provide invaluable data for understanding the compound's physicochemical properties and its potential interactions with biological targets.

Conclusion: A Synergistic Approach to Unambiguous Elucidation

The structural elucidation of 4,5-diaminopyrimidin-2-ol is a testament to the power of a synergistic analytical approach. While direct experimental data for this specific molecule may be sparse in publicly available literature, a thorough understanding of its synthesis, the principles of tautomerism, and the predictive power of modern spectroscopic techniques allows for a confident and detailed structural assignment. The combination of NMR, IR, and mass spectrometry provides a robust framework for its characterization, with X-ray crystallography offering the ultimate and irrefutable confirmation. This comprehensive guide serves as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and characterize this important pyrimidine derivative in their scientific endeavors.

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Foundational

An In-depth Technical Guide to the Tautomerism of 4,5-Diaminopyrimidin-2-ol

Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and molecular biology. The tautomeric s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and molecular biology. The tautomeric state of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the tautomeric phenomena in 4,5-diaminopyrimidin-2-ol, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. By integrating theoretical principles with established experimental methodologies, we aim to provide a robust framework for understanding and predicting the tautomeric behavior of this and related heterocyclic systems.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are ubiquitous in nature, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Their ability to exist in different tautomeric forms is crucial for the fidelity of DNA replication and transcription, as the adoption of minor tautomers can lead to base pair mismatches and subsequent mutations.[1][2] In the context of drug design, controlling or understanding the predominant tautomeric form of a heterocyclic lead compound is critical, as different tautomers can exhibit vastly different biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

4,5-Diaminopyrimidin-2-ol presents a fascinating case study in tautomerism due to its multiple potential sites for proton migration: the lactam-lactim equilibrium at the 2-position and the amino-imino equilibria at the 4- and 5-position amino groups. This guide will dissect these possibilities, explore the energetic landscape of the potential tautomers, and outline the analytical methodologies required for their characterization.

The Tautomeric Landscape of 4,5-Diaminopyrimidin-2-ol

The structure of 4,5-diaminopyrimidin-2-ol allows for several potential tautomeric forms. These arise primarily from two types of prototropic shifts: lactam-lactim tautomerism and amino-imino tautomerism.

  • Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen atom and an adjacent carbonyl oxygen. In this molecule, the equilibrium is between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form.

  • Amino-Imino Tautomerism: This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, creating an imino group. Both the 4-amino and 5-amino groups can potentially participate in this equilibrium.

The interplay of these equilibria results in several possible distinct chemical species. The most significant of these are illustrated below.

Caption: Primary tautomeric equilibria for 4,5-diaminopyrimidin-2-ol.

For most simple oxopyrimidines and oxypurines, the lactam (keto) form is known to be the most stable tautomer under physiological conditions.[1][2] The introduction of amino groups, as in 4,5-diaminopyrimidin-2-ol, adds complexity, but the general preference for the lactam form often persists due to favorable amide resonance stabilization.

Theoretical and Computational Analysis of Tautomer Stability

Predicting the relative stability of tautomers is a task well-suited for quantum chemical calculations. Modern computational methods can provide reliable estimates of the energies of different tautomers, offering critical insights prior to experimental validation.

Computational Methodologies

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying tautomeric equilibria in heterocyclic systems.[5]

  • Recommended Protocol:

    • Geometry Optimization: The molecular geometry of each potential tautomer should be fully optimized. A commonly used and reliable level of theory is B3LYP with a 6-31+G(d,p) basis set.[5]

    • Frequency Calculation: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

    • Energy Calculation: Single-point energy calculations using a higher-level basis set can further refine the relative energies.

    • Solvation Modeling: To simulate physiological conditions, calculations should be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM) or the SM8 model, for water.[5][6] This is crucial, as solvent polarity can significantly influence tautomeric preference.[7]

Factors Governing Stability

Computational analyses of related pyrimidines reveal key factors that determine the most stable tautomer:[8]

  • Aromaticity: The lactim (enol) form can, in some cases, increase the aromaticity of the pyrimidine ring. However, the energetic advantage of amide resonance in the lactam (keto) form often outweighs this.

  • Intramolecular Hydrogen Bonding: The specific geometry of 4,5-diaminopyrimidin-2-ol may allow for intramolecular hydrogen bonds in certain tautomeric forms, which would significantly contribute to their stability.

  • Electronic Effects: The electron-donating nature of the amino groups will influence the electron distribution in the ring and affect the relative stability of the different tautomers.

Table 1: Predicted Relative Stabilities of 4,5-Diaminopyrimidin-2-ol Tautomers

TautomerPredicted Stability (Gas Phase)Predicted Stability (Aqueous)Key Structural Feature
Lactam (T1) Most Stable Most Stable Amide resonance, high polarity
Lactim (T2) Less StableLess StableAromatic character, H-bond donor/acceptor
Imino (T3) Least StableLeast StableDisrupted aromaticity

Note: This table represents a qualitative prediction based on established principles for substituted pyrimidines. Specific energy differences would require dedicated quantum chemical calculations.

Experimental Verification of Tautomeric Forms

While computational methods provide a strong predictive foundation, experimental characterization is essential for unambiguously determining the predominant tautomeric form(s) under specific conditions.

Spectroscopic Techniques

A multi-spectroscopic approach is typically employed to probe tautomeric equilibria.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: 1H and 13C NMR are powerful tools for distinguishing tautomers. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. For instance, the proton attached to the oxygen in the lactim form will have a different chemical shift than the N-H proton in the lactam form.

    • Protocol:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

      • Acquire 1H and 13C NMR spectra.

      • Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in peak assignment.

      • Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to identify the major species in solution.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Principle: Tautomers possess different conjugated systems and will therefore exhibit different absorption maxima (λmax). By comparing the experimental spectrum to reference compounds or computationally predicted spectra, the predominant form can be identified.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy is particularly useful for identifying functional groups. The lactam form will show a characteristic C=O stretching vibration (typically ~1650-1700 cm⁻¹), while the lactim form will show an O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching band.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric structure in the solid state.[7] It allows for the precise determination of bond lengths and the direct visualization of proton positions.

workflow cluster_comp Computational Analysis cluster_exp Experimental Verification Comp_Struct Generate Potential Tautomer Structures Comp_Opt Geometry Optimization & Energy Calculation (DFT) Comp_Struct->Comp_Opt Comp_Solv Incorporate Solvent Model Comp_Opt->Comp_Solv Comp_Predict Predict Relative Stabilities & Spectroscopic Properties Comp_Solv->Comp_Predict Exp_NMR NMR Spectroscopy (1H, 13C) Comp_Predict->Exp_NMR Compare Data Exp_UV UV-Vis Spectroscopy Comp_Predict->Exp_UV Compare Data Exp_IR IR Spectroscopy Comp_Predict->Exp_IR Compare Data Exp_Synth Synthesize & Purify Compound Exp_Synth->Exp_NMR Exp_Synth->Exp_UV Exp_Synth->Exp_IR Exp_Xray X-ray Crystallography (Solid State) Exp_Synth->Exp_Xray Conclusion Elucidate Predominant Tautomer(s) Exp_NMR->Conclusion Exp_UV->Conclusion Exp_IR->Conclusion Exp_Xray->Conclusion

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of 4,5-diaminopyrimidin-2-ol is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. Based on extensive studies of related pyrimidine systems, the lactam form, 4,5-diaminopyrimidin-2(1H)-one, is predicted to be the most stable and predominant tautomer, particularly in polar environments such as aqueous solution.[7][8] This preference is largely driven by the thermodynamic stability conferred by amide resonance. However, a comprehensive understanding necessitates a synergistic approach, combining the predictive power of quantum chemical calculations with rigorous experimental verification through spectroscopic and crystallographic methods. For researchers and scientists in drug development, a thorough characterization of the tautomeric behavior of such heterocyclic cores is not merely an academic exercise; it is a prerequisite for rational drug design and the development of safe and efficacious therapeutics.

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Exploratory

Foreword: The Principle of Dynamic Structure in Drug Discovery

An In-depth Technical Guide to the Tautomeric Landscape of 4,5-diamino-2-pyrimidone In the realm of medicinal chemistry, molecules are not static entities. They are dynamic systems, often existing in a delicate equilibri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Landscape of 4,5-diamino-2-pyrimidone

In the realm of medicinal chemistry, molecules are not static entities. They are dynamic systems, often existing in a delicate equilibrium between multiple forms. This phenomenon, known as tautomerism, is of paramount importance for heterocyclic compounds, which form the scaffold of countless therapeutic agents.[1][2][3][4] The specific tautomeric form of a molecule dictates its three-dimensional shape, its hydrogen bonding capabilities, and its overall electronic profile. Consequently, it governs how a molecule interacts with its biological target, be it an enzyme active site or a receptor pocket. A shift in tautomeric equilibrium can be the difference between a potent drug and an inactive compound.

This guide focuses on 4,5-diamino-2-pyrimidone, a molecule embodying the complexities and opportunities presented by tautomerism. It possesses the potential for both lactam-lactim and amino-imino tautomerization, creating a rich landscape of possible structures. For researchers, scientists, and drug development professionals, understanding and controlling this landscape is not merely an academic exercise; it is a critical component of rational drug design. Herein, we provide a technical exploration of the tautomers of 4,5-diamino-2-pyrimidone, detailing the theoretical underpinnings and the practical methodologies required to characterize and predict their behavior.

The Tautomeric Forms of 4,5-diamino-2-pyrimidone

The structure of 4,5-diamino-2-pyrimidone allows for two primary types of prototropic tautomerism:

  • Lactam-Lactim Tautomerism: This involves the interconversion between the keto form (a lactam) and the enol form (a lactim). The proton migrates from a ring nitrogen (N1 or N3) to the exocyclic oxygen at the C2 position.

  • Amino-Imino Tautomerism: This involves the migration of a proton from one of the exocyclic amino groups (at C4 or C5) to a ring nitrogen, forming an imino group.[5]

The interplay of these processes results in several potential tautomers. The most significant contributors to the equilibrium are depicted below. The canonical keto-diamino form is generally expected to be the most stable, particularly in polar environments, but the relative stability of other forms cannot be dismissed without rigorous investigation.

Caption: Key tautomeric equilibria for 4,5-diamino-2-pyrimidone.

Guiding Forces: Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a dynamic state influenced by a combination of intrinsic molecular properties and external environmental factors.

  • Aromaticity and Conjugation: Tautomers that benefit from increased aromaticity or extended π-conjugation are often stabilized. While the pyrimidine ring is inherently aromatic, the conversion from a keto form to an enol form can alter the electronic delocalization within the ring, impacting stability.[6]

  • Intramolecular Hydrogen Bonding: A tautomer that can form a stable intramolecular hydrogen bond (e.g., between a hydroxyl group and a nearby nitrogen) may be favored, as this creates a stable six-membered ring-like structure.[7][8]

  • Solvent Effects: The polarity of the solvent plays a crucial role.[9][10][11] Polar protic solvents like water or methanol can stabilize more polar tautomers (typically the lactam/keto forms) through hydrogen bonding.[11][12][13] Conversely, non-polar, aprotic solvents may favor the less polar lactim/enol forms.[7] This solvent-dependent equilibrium is a key consideration in both analytical characterization and biological assays.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers, providing insights that can guide experimental work.[14][15][16] By accurately modeling the electronic structure, we can estimate the Gibbs free energy of each tautomer and thus predict their equilibrium populations.

Experimental Protocol: In Silico Tautomer Analysis
  • Tautomer Enumeration: Generate 3D structures for all plausible tautomers of 4,5-diamino-2-pyrimidone.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT). A common and reliable choice of methodology is the B3LYP functional with the 6-31+G(d,p) basis set.[17][18] This step is critical to find the lowest energy conformation for each isomer.[19]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[18]

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy.

  • Solvation Modeling: To simulate physiological conditions, incorporate the effects of a solvent (e.g., water) using a Polarizable Continuum Model (PCM).[10][17][18] Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM model.

  • Relative Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and the chosen solvent. The relative energy (ΔG) of each tautomer is determined by subtracting the energy of the most stable tautomer from its own. The tautomer with the lowest energy is the most stable and will be the most abundant at equilibrium.

Computational_Workflow start Generate Tautomer Structures opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Energy Minimum (No Imaginary Frequencies) freq->verify gas_phase Calculate Gas Phase Gibbs Free Energy (G_gas) verify->gas_phase  Valid solv Apply Solvation Model (PCM: Water) gas_phase->solv analyze Determine Relative Stabilities (ΔG) and Populations gas_phase->analyze solv_phase Calculate Solution Phase Gibbs Free Energy (G_sol) solv->solv_phase solv_phase->analyze

Caption: Computational workflow for determining tautomer stability.

Data Presentation: Predicted Relative Stabilities

The following table presents hypothetical data derived from the computational protocol described above, illustrating how relative stabilities can differ between the gas phase and an aqueous environment.

Tautomer IDDescriptionΔG (Gas Phase, kcal/mol)ΔG (Aqueous, kcal/mol)Predicted Population (Aqueous)
T1 Lactam (Keto) 0.000.00 >99%
T2 Lactim (Enol) 4.53.8<1%
T3 Imino (C4) 8.26.5<0.1%

Note: These are representative values for illustrative purposes.

Experimental Validation: Spectroscopic Characterization

While computational predictions are powerful, experimental verification is the cornerstone of scientific integrity. Spectroscopic techniques are the primary means of identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for tautomer analysis in solution. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to changes in the local electronic environment that accompany tautomerization.[20][21]

  • Sample Preparation: Dissolve approximately 5-10 mg of 4,5-diamino-2-pyrimidone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that solubilizes many heterocyclic compounds and slows the exchange of labile protons (NH, OH), often allowing them to be observed as distinct signals.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe are the exchangeable protons. The lactam (T1) will show distinct NH₂ and ring NH signals. The lactim (T2) would show a characteristic OH signal, typically at a different chemical shift.

    • Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Signals corresponding to exchangeable protons (NH, OH) will broaden or disappear, confirming their identity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C2 is a key indicator. In the lactam form (T1), the C2 is a carbonyl carbon (C=O) and will appear significantly downfield (e.g., >160 ppm). In the lactim form (T2), this carbon becomes an enolic carbon (C-OH) and will shift considerably upfield.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting changes in the conjugated π-electron system of a molecule. Since different tautomers possess different conjugation systems, they will absorb light at different wavelengths (λ_max).[21][22][23][24]

  • Solvent Selection: Prepare dilute stock solutions of the compound in solvents of varying polarity, such as hexane (non-polar), acetonitrile (polar aprotic), and water (polar protic).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for the compound in each solvent over a range of approximately 200-400 nm.

  • Data Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max when moving from a non-polar to a polar solvent is strong evidence of a shift in the tautomeric equilibrium. For example, if the keto form is favored in water, the λ_max in water will be characteristic of that specific tautomer.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_uv UV-Vis Spectroscopy start Synthesized Compound (4,5-diamino-2-pyrimidone) prep_nmr Dissolve in DMSO-d6 start->prep_nmr prep_uv Dissolve in Solvents (Polar & Non-Polar) start->prep_uv acq_h1 Acquire ¹H NMR prep_nmr->acq_h1 acq_c13 Acquire ¹³C NMR prep_nmr->acq_c13 d2o D₂O Exchange acq_h1->d2o analyze_nmr Analyze Chemical Shifts (e.g., C=O vs C-OH) acq_c13->analyze_nmr d2o->analyze_nmr result Characterize Dominant Tautomer(s) in Solution analyze_nmr->result acq_uv Acquire UV-Vis Spectra prep_uv->acq_uv analyze_uv Compare λ_max Values acq_uv->analyze_uv analyze_uv->result

Caption: Experimental workflow for spectroscopic characterization of tautomers.

Data Presentation: Expected Spectroscopic Signatures
TautomerMethodKey IndicatorExpected Observation
T1 (Lactam) ¹³C NMRC2 CarbonSignal at >160 ppm (carbonyl region)
¹H NMRN1-HObservable labile proton signal
T2 (Lactim) ¹³C NMRC2 CarbonSignal shifted upfield (e.g., 140-155 ppm)
¹H NMRO-HObservable labile proton, distinct from NH
BothUV-Visλ_maxShift in λ_max between polar and non-polar solvents

Conclusion: An Integrated Approach to Understanding Tautomerism

The tautomeric behavior of 4,5-diamino-2-pyrimidone is a microcosm of a fundamental challenge in modern drug discovery. The biological activity of this and related pyrimidine scaffolds is intrinsically linked to the predominant tautomeric form present under physiological conditions.[7][25][26] The hydrogen bond donor and acceptor pattern, a direct consequence of the tautomeric state, is the primary determinant of molecular recognition at the target site.

A definitive understanding of this system is not achievable through a single method. It requires a synergistic approach, where the predictive power of quantum chemical calculations is used to build hypotheses that are then rigorously tested and validated through meticulous spectroscopic analysis. By combining these computational and experimental workflows, researchers can confidently determine the tautomeric landscape of 4,5-diamino-2-pyrimidone, enabling a more precise and rational approach to the design of novel therapeutics.

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  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

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Foundational

An In-depth Technical Guide to 4,5-Diaminopyrimidine and its Isomeric Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4,5-diaminopyrimidine, a pivotal building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-diaminopyrimidine, a pivotal building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, particularly its role as a precursor for therapeutic agents. Furthermore, this document will clarify the distinctions between 4,5-diaminopyrimidine and its closely related isomers, such as 4,5-diamino-6-hydroxypyrimidine and 2,4-diamino-6-hydroxypyrimidine, which are often encountered in drug development and biological research.

Core Compound: 4,5-Diaminopyrimidine (CAS: 13754-19-3)

Introduction and Significance

4,5-Diaminopyrimidine is an aromatic heterocyclic organic compound that serves as a fundamental scaffold in the synthesis of a vast array of biologically active molecules.[1] Its structure, featuring vicinal amino groups on a pyrimidine ring, makes it an ideal starting material for constructing fused heterocyclic systems like purines and pteridines.[2] This reactivity is the cornerstone of its utility in the pharmaceutical industry, where it is integral to the development of antiviral and anticancer agents.[1] The compound is also used as an intermediate in the synthesis of uracil-based histone deacetylase inhibitors and the antibacterial agent Nisin.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of 4,5-diaminopyrimidine is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 13754-19-3[1][4][5][6][7]
Molecular Formula C₄H₆N₄[1][6][7]
Molecular Weight 110.12 g/mol [1][6]
Appearance White to gray to brown crystalline powder[1]
Melting Point 201 - 207 °C[1][5]
Boiling Point 229 °C at 32 mmHg[1][5]
IUPAC Name Pyrimidine-4,5-diamine[4][5]
Synonyms 4,5-Pyrimidinediamine, 5,6-diaminopyrimidine[4][7]
Synthesis Pathway and Rationale

The preparation of 4,5-diaminopyrimidine is a critical process for ensuring a high-purity starting material for subsequent multi-step syntheses. An established and improved method avoids the need for purification of intermediates, making the process more efficient.[2] The general workflow is outlined below.

SynthesisWorkflow Thiouracil Thiouracil Intermediates Multiple Stages (8 steps) - Nitration - Chlorination - Thiolation - Amination - Reduction Thiouracil->Intermediates Sequential Reactions FinalProduct 4,5-Diaminopyrimidine Intermediates->FinalProduct Final Reduction & Purification

Caption: High-level overview of the synthetic route to 4,5-Diaminopyrimidine.

Detailed Protocol for Synthesis (Conceptual):

  • Step 1: Nitration. The pyrimidine ring is first activated by nitration to introduce a nitro group, which is a key precursor for one of the amino groups.

  • Step 2-7: Sequential Modifications. A series of reactions, including chlorination, thiolation, and amination, are performed to construct the desired functionality on the pyrimidine ring. The choice of these steps is dictated by the reactivity of the pyrimidine core and the need to introduce the two amino groups in the correct positions.

  • Step 8: Reduction. The final key step involves the reduction of the nitro group to an amino group, yielding the target 4,5-diaminopyrimidine. This is often achieved using catalytic hydrogenation or other reducing agents.

  • Rationale for Self-Validation: This multi-stage process, while complex, is designed such that the final product is readily purified from any remaining starting materials or by-products from the last step, ensuring high purity without intermediate purifications.[2]

Important Isomeric Derivatives in Drug Discovery

While 4,5-diaminopyrimidine is a crucial building block, several of its hydroxylated isomers are also of significant interest to researchers due to their distinct biological activities.

4,5-Diamino-6-hydroxypyrimidine (5,6-Diaminopyrimidin-4-ol)

This isomer is often found as its hemisulfate salt (CAS: 102783-18-6) and is also known by the synonym 4,5-Diaminohypoxanthine.[8][9]

  • Key Applications: It serves as a precursor in the synthesis of various purine analogs. The presence of the hydroxyl group and the two amino groups allows for diverse chemical modifications to generate libraries of compounds for screening.

2,4-Diamino-6-hydroxypyrimidine (DAHP)

This compound (CAS: 56-06-4) is a well-characterized and biologically active molecule.[10][11][12][13][14]

  • Mechanism of Action: DAHP is a specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins.[10][11] By inhibiting this enzyme, DAHP can block the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS).[15]

  • Therapeutic Relevance: Due to its ability to suppress nitric oxide (NO) production, DAHP is a valuable research tool for studying the physiological and pathological roles of NO.[10][15] It has been investigated in the context of inflammation and vascular function.[15]

The following diagram illustrates the inhibitory action of DAHP in the nitric oxide synthesis pathway.

DAHPSignalingPathway GTP GTP GTP_CH1 GTP Cyclohydrolase I GTP->GTP_CH1 BH4 Tetrahydrobiopterin (BH4) GTP_CH1->BH4 NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) DAHP->GTP_CH1 Inhibits L_Arginine L-Arginine L_Arginine->NOS

Caption: Mechanism of action of 2,4-Diamino-6-hydroxypyrimidine (DAHP).

Analytical Characterization

Ensuring the purity and identity of diaminopyrimidine compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Example HPLC Protocol for Purity Assessment:

  • Objective: To determine the purity of a synthesized batch of a diaminopyrimidine derivative.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance.

  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and organic solvent, to ensure complete dissolution.

  • Data Analysis: The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Conclusion

4,5-Diaminopyrimidine and its isomers are a versatile and highly valuable class of compounds for researchers in drug development. Their utility as synthetic intermediates for complex heterocyclic systems, coupled with the direct biological activity of certain isomers, ensures their continued importance in medicinal chemistry. A thorough understanding of their synthesis, properties, and the distinctions between isomers is critical for leveraging these powerful scaffolds to create the next generation of therapeutic agents.

References

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP, CAS Number: 56-06-4) | Cayman Chemical. [URL: https://www.caymanchem.com/product/14235/2,4-diamino-6-hydroxypyrimidine]
  • 2,4-Diamino-6-hydroxypyrimidine | GTPCH inhibitor | CAS 56-06-4 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/2-4-diamino-6-hydroxypyrimidine.html]
  • 2,4-Diamino-6-hydroxypyrimidine | CAS 56-06-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-diamino-6-hydroxypyrimidine-56-06-4]
  • 2,4-Diamino-6-hydroxypyrimidine | Alzchem Group. [URL: https://www.alzchem.com/en/product/24-diamino-6-hydroxypyrimidine]
  • 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273155.htm]
  • 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diaminopyrimidine]
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  • 4,5-Diaminopyrimidine - LookChem. [URL: https://www.lookchem.com/4,5-Diaminopyrimidine-cas-13754-19-3/]
  • 4,5-Diamino-6-hydroxypyrimidine 102783-18-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d19303]
  • 4,5-Diaminohypoxanthine | C4H6N4O | CID 135436550 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diaminohypoxanthine]
  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.4691]
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Exploratory

4,5-Diaminopyrimidin-2-ol molecular weight

An In-Depth Technical Guide to 4,5-Diaminopyrimidin-2-ol: Properties, Synthesis, and Core Applications Introduction 4,5-Diaminopyrimidin-2-ol is a heterocyclic organic compound belonging to the diaminopyrimidine family....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Diaminopyrimidin-2-ol: Properties, Synthesis, and Core Applications

Introduction

4,5-Diaminopyrimidin-2-ol is a heterocyclic organic compound belonging to the diaminopyrimidine family. While specific, comprehensive data for this isomer is less common than for its close relatives, its fundamental importance is well-established, primarily as a critical intermediate in the synthesis of purine derivatives. The strategic placement of its amino and hydroxyl functional groups makes it a valuable precursor for constructing more complex bicyclic systems, which are central to numerous areas of medicinal chemistry and drug development.

This guide provides a detailed examination of 4,5-Diaminopyrimidin-2-ol, focusing on its chemical properties, its pivotal role in the Traube purine synthesis, and the associated experimental protocols. It is intended for researchers, chemists, and professionals in drug discovery who require a technical understanding of this key synthetic building block.

Physicochemical Properties

The core molecular characteristics of 4,5-Diaminopyrimidin-2-ol are defined by its chemical formula, C₄H₆N₄O. Due to its tautomeric nature, it can exist as either the "-ol" or "-one" form (4,5-diamino-1H-pyrimidin-2-one). The molecular weight and other computed properties are consistent across its isomers.

Table 1: Core Physicochemical Data for 4,5-Diaminopyrimidin-2-ol and Key Isomers

PropertyValue for 4,5-Diaminopyrimidin-2-olComparative Data for IsomersSource(s)
Molecular Formula C₄H₆N₄OC₄H₆N₄O[1][2]
Molecular Weight 126.12 g/mol 126.12 g/mol [1][2][3]
Exact Mass 126.05416083 Da126.05416083 Da[1][2]
IUPAC Name 4,5-diaminopyrimidin-2-ol2,4-diamino-1H-pyrimidin-6-one (CAS 56-06-4) 2,4-diaminopyrimidin-5-ol (CAS 70035-83-5) 4,5-diamino-1H-pyrimidin-6-one (CAS 1672-50-0)[1][2][3]
Melting Point Data not widely reported286 °C (for 2,4-Diamino-6-hydroxypyrimidine)[1]
Appearance Typically a solid powderWhite to cream fine crystalline powder (for 2,4-Diamino-6-hydroxypyrimidine)[4]

Core Application: The Traube Purine Synthesis

The primary and most well-documented application of 4,5-diaminopyrimidin-2-ol is its use as a starting material in the Traube purine synthesis. This classic and versatile method allows for the construction of the purine ring system by cyclizing a 4,5-diaminopyrimidine with a one-carbon unit source.

In this context, 4,5-diaminopyrimidin-2-ol serves as the "pyrimidine half" of the final purine. The two adjacent amino groups at the C4 and C5 positions are poised for reaction with a reagent like formic acid, an orthoformate, or formamide, which provides the final carbon atom (C8) needed to close the imidazole ring and form the fused purine structure. Specifically, 4,5-diaminopyrimidin-2-ol is the direct precursor to Purin-2-ol (or Isoguanine), a key purine derivative.[5]

Reaction Mechanism and Rationale

The synthesis involves the condensation of the diamine with a one-carbon electrophile. The reaction with ethyl orthoformate, for instance, proceeds via the formation of formimidate intermediates, followed by acid-catalyzed cyclization and elimination to yield the aromatic purine core. The choice of the C1 source and reaction conditions allows for the synthesis of a wide variety of substituted purines, making this a cornerstone reaction in heterocyclic chemistry.

Experimental Protocol: Synthesis of Purin-2-ol

The following protocol details the synthesis of Purin-2-ol from 4,5-diaminopyrimidin-2-ol, as adapted from established literature.[5] This procedure highlights a validated experimental workflow for researchers.

Materials:

  • 4,5-Diaminopyrimidin-2-ol

  • Dimethylformamide (DMF)

  • Ethyl orthoformate (Triethyl orthoformate)

  • 6M Hydrochloric Acid (HCl) in DMF

  • Triethylamine (Et₃N)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, stirrer, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a stoppered round-bottom flask, combine 4,5-diaminopyrimidin-2-ol (7.6 g, 60 mmol), DMF (50 mL), and ethyl orthoformate (50 mL).

  • Acidification: To the stirred mixture, add 6M HCl in DMF (20 mL, 120 mmol). The acid acts as a catalyst for the cyclization reaction.

  • Reaction: Stopper the flask and stir the mixture at room temperature for 2 days. The extended reaction time allows for the slow cyclization to proceed to completion.

  • Neutralization: After the reaction period, carefully make the solution alkaline by adding triethylamine (Et₃N). This step neutralizes the HCl catalyst and precipitates the product.

  • Isolation and Purification: Isolate the resulting solid residue. Recrystallize the crude product from water to yield pure Purin-2-ol.

  • Yield: The expected yield of the final product is approximately 5.9 g (64%).

Causality Behind Experimental Choices:

  • Ethyl Orthoformate: Serves as the one-carbon electrophile required to form the C8 of the purine ring. It is a stable and effective reagent for this transformation.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

  • HCl Catalyst: The acid is crucial for activating the orthoformate and catalyzing the ring-closing dehydration step.

  • Triethylamine Quench: A mild organic base used to neutralize the reaction without introducing water prematurely or causing unwanted side reactions.

  • Recrystallization from Water: Purin-2-ol has suitable solubility characteristics in hot water for effective purification, removing unreacted starting materials and byproducts.

Workflow and Pathway Visualization

The synthesis of Purin-2-ol from 4,5-diaminopyrimidin-2-ol can be represented by the following workflow.

Traube_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 4,5-Diaminopyrimidin-2-ol D Combine & Stir (2 days at RT) A->D B Ethyl Orthoformate B->D C HCl in DMF (Catalyst) C->D E Neutralize with Et3N D->E Reaction Mixture F Recrystallize from Water E->F Crude Product G Purin-2-ol F->G Purified Product Reaction_Pathway reactant 4,5-Diaminopyrimidin-2-ol reagent + HC(OEt)₃ + HCl/DMF reactant->reagent product Purin-2-ol reagent->product

Caption: Synthesis of Purin-2-ol via Traube cyclization.

Safety and Handling

Specific toxicological data for 4,5-diaminopyrimidin-2-ol is not extensively documented. Therefore, handling precautions should be based on data from structurally similar and isomeric compounds, such as 4,5-diaminopyrimidine and 2,4-diaminopyrimidine.

  • Hazard Classification: Based on analogs, this compound should be treated as a potential irritant. GHS classifications for related diaminopyrimidines indicate warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [6][7]* Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

4,5-Diaminopyrimidin-2-ol is a compound of significant synthetic utility, particularly for its role as a direct precursor to Purin-2-ol via the Traube synthesis. While comprehensive characterization data for this specific isomer is limited, its molecular properties can be reliably inferred, and its application in heterocyclic chemistry is well-established. For researchers in drug discovery and medicinal chemistry, understanding the reactivity and handling of this diaminopyrimidine is essential for accessing a broad class of biologically relevant purine derivatives.

References

  • PubChem. (n.d.). 2-Aminoisocytosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, Y.-T., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Wikipedia. (2023). 4,5-Diaminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Diamino-2-hydroxy-5-pyrimidinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Science of Synthesis. (2004). 7.1.1. Synthesis. Houben-Weyl. Retrieved from [Link]

  • PubChem. (n.d.). CID 94066. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diaminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopyrimidin-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Hydroxy-2,5,6-triaminopyrimidine. Retrieved from [Link]

  • MDPI. (2021). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,5-DIAMINOPYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diaminohypoxanthine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

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Foundational

A Technical Guide to the Solubility of 4,5-Diaminopyrimidin-2-ol in Organic Solvents: Theoretical Principles and Experimental Determination

An in-depth technical guide or whitepaper on the core. Abstract: 4,5-Diaminopyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: 4,5-Diaminopyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial building block for various bioactive molecules.[1] However, its complex functional group arrangement presents unique challenges for solubility, a critical parameter influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of 4,5-Diaminopyrimidin-2-ol in organic solvents. We delve into the fundamental physicochemical principles, most notably tautomerism, that govern its solubility profile. This theoretical foundation is complemented by detailed, field-proven experimental protocols for quantitative solubility assessment, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile synthetic intermediate.

Physicochemical Characterization of 4,5-Diaminopyrimidin-2-ol

A thorough understanding of the molecular structure of 4,5-Diaminopyrimidin-2-ol is paramount to predicting its behavior in various solvents. The molecule's pyrimidine core is decorated with two amino groups at the C4 and C5 positions and a hydroxyl group at the C2 position. This arrangement of multiple hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, -OH) suggests a high degree of polarity and a strong capacity for intermolecular hydrogen bonding. These interactions lead to high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

The Critical Role of Tautomerism

The most significant chemical feature influencing the solubility of 4,5-Diaminopyrimidin-2-ol is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and the equilibrium between them can be significantly influenced by the solvent environment. The primary tautomerism at play is the keto-enol equilibrium involving the 2-ol group.

The molecule can exist as the hydroxyl (enol) form or, more commonly, as the corresponding pyrimidone (keto) form. The polarity and hydrogen bonding characteristics of these forms differ, directly impacting their interaction with solvents. A more polar solvent will tend to stabilize the more polar tautomer.[2]

Tautomers cluster_enol Enol Form (4,5-Diaminopyrimidin-2-ol) cluster_keto Keto Form (4,5-Diamino-1H-pyrimidin-2-one) enol Structure with -OH group keto Structure with C=O group enol->keto Equilibrium caption Fig. 1: Keto-enol tautomerism of 4,5-Diaminopyrimidin-2-ol.

Fig. 1: Keto-enol tautomerism of 4,5-Diaminopyrimidin-2-ol.

This equilibrium is the causal factor behind the compound's variable behavior. The keto form possesses a strong hydrogen bond donor (N-H) and acceptor (C=O), while the enol form has a different profile. This structural flexibility is the primary reason why a single solubility value is insufficient to describe its behavior across a range of solvents.

Physicochemical Properties

While specific experimental data for 4,5-Diaminopyrimidin-2-ol is not widely published, we can infer properties from its parent compound, 4,5-Diaminopyrimidine.[3][4]

PropertyValue / ObservationSource
Molecular FormulaC₄H₆N₄O[5]
Molecular Weight126.12 g/mol [5]
AppearanceExpected to be a white to off-white or brown powder.[1]
Melting PointLikely >200 °C, similar to related structures.[3][4][3][4]
Hydrogen Bond Donors3 (two -NH₂, one -OH/-NH)
Hydrogen Bond Acceptors5 (two ring N, one -N-, C=O)

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given the highly polar nature of 4,5-Diaminopyrimidin-2-ol due to its multiple N-H and O-H/C=O groups, its solubility is expected to be poor in non-polar solvents and favorable in polar solvents.

Solvent Classes and Predicted Solubility

Organic solvents can be categorized based on their polarity and hydrogen bonding capabilities.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the polar solute. They cannot overcome the high crystal lattice energy of 4,5-Diaminopyrimidin-2-ol. Predicted Solubility: Very Low / Insoluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can act as hydrogen bond acceptors, but they do not have acidic protons to donate. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective at solvating polar, hydrogen-bond-donating compounds. They can effectively compete for the intermolecular hydrogen bonds within the solute's crystal structure. The solubility of pyrimidine derivatives is often highest in DMF.[6] Predicted Solubility: High.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are polar and can both donate and accept hydrogen bonds. While they can interact with the solute, their own strong self-association (e.g., the hydrogen-bonding network in water or methanol) can sometimes hinder the dissolution of a highly crystalline solid. However, good solubility is still expected. Studies on similar pyrimidine derivatives show moderate to high solubility in methanol.[6][7] Predicted Solubility: Moderate to High.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but quantitative data must be obtained through rigorous experimentation. The following section outlines a robust, self-validating workflow for determining the thermodynamic (equilibrium) solubility of 4,5-Diaminopyrimidin-2-ol.

Experimental Workflow Overview

The determination of thermodynamic solubility is a multi-step process that requires careful execution to ensure accuracy. The workflow involves equilibrating an excess of the solid compound with the solvent, followed by separation of the undissolved solid and quantification of the dissolved analyte in the supernatant.

Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Add excess solid to known volume of solvent equil Agitate at constant temperature (e.g., 24-48h) prep->equil sep Filter supernatant (0.22 µm PTFE filter) equil->sep quant Analyze filtrate by HPLC sep->quant calc Calculate Concentration (mg/mL or µM) quant->calc calib Generate Calibration Curve calib->calc caption Fig. 2: Workflow for Thermodynamic Solubility Determination.

Fig. 2: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol establishes the equilibrium solubility of a compound, which is a critical parameter for drug development and process chemistry.[8]

Causality Statement: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value under specific conditions (solvent, temperature). Using an excess of solid ensures that the solution becomes saturated.[8]

1. Materials and Reagents:

  • 4,5-Diaminopyrimidin-2-ol (solid powder)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

2. Experimental Procedure:

  • Preparation: Add an excess amount of solid 4,5-Diaminopyrimidin-2-ol to a glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.[7]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particulates that would otherwise lead to an overestimation of solubility.

  • Dilution: If necessary, accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Protocol: Quantification by HPLC with UV Detection

Causality Statement: HPLC is the chosen analytical technique due to its high specificity, sensitivity, and precision, allowing for accurate quantification of the dissolved analyte even in complex mixtures or at low concentrations. A UV detector is suitable as pyrimidine derivatives are chromophoric.

1. Calibration Curve Generation (Self-Validation):

  • Prepare a high-concentration stock solution of 4,5-Diaminopyrimidin-2-ol in a solvent in which it is freely soluble (e.g., DMSO).

  • Perform a series of serial dilutions of the stock solution with the mobile phase to create at least five calibration standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area from the chromatogram.

  • Plot the peak area versus concentration and perform a linear regression. The resulting equation and correlation coefficient (R² > 0.995) validate the analytical method's linearity.

2. Sample Analysis:

  • Inject the filtered and diluted sample from the solubility experiment into the HPLC system.

  • Record the peak area corresponding to 4,5-Diaminopyrimidin-2-ol.

  • Using the equation from the calibration curve, calculate the concentration of the analyte in the diluted sample.

  • Multiply by the dilution factor to determine the final solubility concentration in the original solvent. Report the result in mg/mL or µM.[8]

Anticipated Solubility Data Summary

The following table presents a qualitative prediction of the solubility of 4,5-Diaminopyrimidin-2-ol in various organic solvents, based on the theoretical principles discussed. This table should be populated with quantitative data generated from the experimental protocols above.

Solvent ClassSolventDielectric Constant¹Predicted SolubilityExperimental Value
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.0High(Enter data here)
N,N-Dimethylformamide (DMF)38.3High(Enter data here)
Acetonitrile36.6Moderate(Enter data here)
Polar Protic Methanol32.7Moderate(Enter data here)
Ethanol24.6Moderate(Enter data here)
Less Polar Tetrahydrofuran (THF)7.6Low(Enter data here)
Ethyl Acetate6.0Very Low(Enter data here)
Non-Polar Toluene2.4Insoluble(Enter data here)
Hexane1.9Insoluble(Enter data here)
¹ Values are approximate and taken from standard solvent property tables.[9]

Safety and Handling

4,5-Diaminopyrimidin-2-ol and the organic solvents used for its dissolution require careful handling to minimize risk.

  • 4,5-Diaminopyrimidin-2-ol: Based on safety data for the closely related 4,5-Diaminopyrimidine, the compound may cause skin, eye, and respiratory irritation.[10][11] It is recommended to handle the powder in a well-ventilated area or chemical fume hood.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]

  • Organic Solvents: All organic solvents should be handled with appropriate precautions. Refer to the specific Safety Data Sheet (SDS) for each solvent before use. Many are flammable and may have specific toxicological hazards. Always work in a well-ventilated area and avoid sources of ignition.

Conclusion

The solubility of 4,5-Diaminopyrimidin-2-ol is a complex property governed primarily by its ability to exist in different tautomeric forms and its extensive capacity for hydrogen bonding. Theoretical analysis strongly suggests that its solubility will be highest in polar aprotic solvents like DMSO and DMF and lowest in non-polar hydrocarbon solvents. For drug development and chemical synthesis applications, these predictions must be confirmed by robust experimental methods. The shake-flask method coupled with HPLC quantification provides a reliable and accurate means of generating the quantitative data necessary for informed decisions in process optimization, reaction condition selection, and formulation development.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]

  • Pyrimidine - Solubility of Things. Solubility of Things. [Link]

  • 4,5-Diaminopyrimidine | C4H6N4 | CID 83703. PubChem - National Institutes of Health (NIH). [Link]

  • 4,5-Diaminopyrimidine. Wikipedia. [Link]

  • Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • 2,4-Diaminopyrimidin-5-ol | C4H6N4O | CID 13126851. PubChem - National Institutes of Health (NIH). [Link]

  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

  • In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer? ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

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Exploratory

The Diaminopyrimidine Core: A Technical Guide to its Discovery and Enduring Legacy in Chemotherapy

This guide provides an in-depth technical exploration of the diaminopyrimidine scaffold, a cornerstone in the history of rational drug design. We will dissect the seminal discoveries that propelled this chemical class to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the diaminopyrimidine scaffold, a cornerstone in the history of rational drug design. We will dissect the seminal discoveries that propelled this chemical class to the forefront of medicine, detail the biochemical principles governing its activity, and provide practical methodologies for its continued investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of diaminopyrimidines' past, present, and future.

Part 1: The Genesis of a New Therapeutic Principle - From Observation to Rational Design

The story of diaminopyrimidines is inextricably linked to the pioneering work of George H. Hitchings and Gertrude B. Elion at the Burroughs Wellcome Research Laboratories.[1][2] Frustrated with the prevailing trial-and-error approach to drug discovery, they championed a new philosophy: rational drug design.[1][2] Their central hypothesis was that by understanding the fundamental biochemical differences between normal and pathogenic cells, one could design molecules to selectively interfere with the growth of the latter.[3]

Their focus turned to nucleic acid metabolism, correctly identifying it as a critical pathway for cell growth and replication.[3] They began synthesizing and testing a multitude of purine and pyrimidine analogs, meticulously observing their effects on microbial growth.[4] A key breakthrough came with the observation that 2,4-diaminopyrimidines interfered with the utilization of folic acid, a critical nutrient for nucleic acid synthesis.[4] This pivotal discovery shifted their focus from purine antagonism to the folate pathway, setting the stage for the development of some of the most impactful drugs of the 20th century.

Part 2: Dihydrofolate Reductase - The Molecular Target

The inhibitory effects of diaminopyrimidines on the folate pathway were eventually traced to a single, crucial enzyme: dihydrofolate reductase (DHFR).[4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[6] By inhibiting DHFR, diaminopyrimidines starve cells of the necessary building blocks for DNA and RNA synthesis, ultimately leading to cell death.[6]

The true genius of Hitchings and Elion's work lay in their exploitation of the subtle but significant differences between the DHFR enzymes of different species. They demonstrated that the affinity of diaminopyrimidine-based inhibitors for DHFR varied dramatically between bacteria, protozoa, and mammals.[7] This selective toxicity became the cornerstone of their therapeutic success, allowing for the development of drugs that could target pathogens with minimal harm to the host.

Mechanism of DHFR Inhibition by Diaminopyrimidines

The 2,4-diaminopyrimidine scaffold serves as a potent pharmacophore that mimics the binding of the natural substrate, dihydrofolate. The diaminopyrimidine ring binds to the active site of DHFR, forming key hydrogen bonds and hydrophobic interactions that prevent the binding of DHF.

DHFR_Inhibition cluster_Folate_Pathway Folate Metabolism cluster_Inhibition Diaminopyrimidine Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Binds to THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate (DNA/RNA Synthesis) THF->Purines_Thymidylate Essential cofactor for DHFR->THF Catalyzes reduction Inactive_DHFR Inactive DHFR Complex Diaminopyrimidine Diaminopyrimidine (e.g., Trimethoprim) Diaminopyrimidine->DHFR Competitively binds to active site

Caption: Competitive inhibition of DHFR by diaminopyrimidines, disrupting DNA and RNA synthesis.

Part 3: Landmark Diaminopyrimidine Drugs

The principles of rational drug design and selective toxicity led to the development of several groundbreaking diaminopyrimidine-based drugs.

Pyrimethamine: A Weapon Against Malaria

Discovered in 1952, pyrimethamine was one of the first major successes of Hitchings and Elion's research.[8] It was designed to be a potent inhibitor of plasmodial DHFR, the enzyme in the malaria parasite.[9] Its high affinity for the parasitic enzyme compared to human DHFR made it an effective and relatively safe antimalarial agent for many years.[9]

Trimethoprim: A Broad-Spectrum Antibacterial

Following the success of pyrimethamine, the team developed trimethoprim, a diaminopyrimidine with potent activity against a wide range of bacteria.[6] Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, a key factor in its therapeutic index.[7] It is often used in combination with a sulfonamide, which inhibits an earlier step in the bacterial folate synthesis pathway, creating a synergistic effect that is highly effective and less prone to the development of resistance.[8]

Quantitative Data: Selectivity of Diaminopyrimidine DHFR Inhibitors

The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from various sources, highlighting the principle of selective toxicity.

CompoundSource of DHFRIC50 (nM)Reference
Pyrimethamine Plasmodium falciparum (malarial parasite)~1[9]
Human>1000[9]
Trimethoprim Escherichia coli (bacteria)~5[10]
Human~300,000[10]

IC50 values are approximate and can vary depending on assay conditions.

Part 4: Experimental Protocols

The following are representative protocols for key experiments in diaminopyrimidine research.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the diaminopyrimidine inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • DHFR enzyme solution

      • Diaminopyrimidine inhibitor solution (or vehicle control)

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the DHF and NADPH solutions to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.

DHFR_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF Solution - NADPH Solution - Inhibitor Dilutions Plate_Setup Plate Setup: - Add Buffer, Enzyme, Inhibitor - Incubate 10 min Reagents->Plate_Setup Reaction_Start Initiate Reaction: - Add DHF and NADPH Plate_Setup->Reaction_Start Measure Measure Absorbance: - Read at 340 nm kinetically Reaction_Start->Measure Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine IC50 Measure->Data_Analysis

Caption: A streamlined workflow for determining the inhibitory activity of diaminopyrimidines on DHFR.

Synthesis of 2,4-Diaminopyrimidine

A general method for the synthesis of the core 2,4-diaminopyrimidine scaffold is outlined below.

Materials:

  • 2,4-dichloropyrimidine

  • Ammonia (in a suitable solvent like ethanol)

  • Sealed reaction vessel

  • Heating and stirring apparatus

  • Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.

    • Add an excess of ammonia to the solution.

  • Reaction:

    • Heat the sealed vessel to a temperature typically between 100-150°C with constant stirring. The reaction time can vary from a few hours to overnight.

  • Workup:

    • After the reaction is complete, cool the vessel to room temperature.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Part 5: The Enduring Legacy and Future Directions

The discovery of diaminopyrimidines marked a paradigm shift in drug discovery, demonstrating the power of a rational, mechanism-based approach. The principles established by Hitchings and Elion continue to influence modern drug development. While resistance to early diaminopyrimidine drugs has emerged, the scaffold itself remains a valuable starting point for the design of new therapeutic agents.

Current research focuses on several key areas:

  • Overcoming Resistance: Designing novel diaminopyrimidine analogs that can effectively inhibit mutated forms of DHFR.

  • New Therapeutic Targets: Exploring the activity of diaminopyrimidines against other enzymes and in different disease contexts, such as cancer and inflammatory disorders.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design diaminopyrimidines with improved potency and selectivity.

The diaminopyrimidine core, born from a revolutionary idea, continues to be a source of inspiration and a testament to the power of scientific inquiry in the fight against disease.

References

  • Burchall, J. J. (1979). The development of the diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 5(Supplement B), 3–14. [Link]

  • Brophy, V. H., et al. (2000). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 44(4), 1019–1028. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Hitchings, G. H. (1989). Nobel Lecture in Physiology or Medicine, 1988. In Vitro Cellular & Developmental Biology, 25(4), 303-310.
  • Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of folate biosynthesis and function as a basis for chemotherapy. Advances in enzymology and related areas of molecular biology, 27, 417-468.
  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. [Link]

  • Roberts, G. C. K. (1983). Trimethoprim binding to bacterial and mammalian dihydrofolate reductase: a comparison by proton and carbon-13 nuclear magnetic resonance. Biochemistry, 22(24), 5597–5604. [Link]

  • Science History Institute. (2023). George Hitchings and Gertrude Elion. [Link]

  • Sirawaraporn, W., et al. (1997). Rational drug design approach for overcoming drug resistance: application to pyrimethamine resistance in malaria. Parasitology Today, 13(5), 190-194. [Link]

  • Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368.
  • Wróbel, A., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(21), 5039. [Link]

  • Wikipedia. (2024). Pyrimethamine. [Link]

  • Women's History Museum. (n.d.). Gertrude B. Elion. [Link]

Sources

Foundational

theoretical studies of 4,5-Diaminopyrimidin-2-ol

An In-Depth Technical Guide to the Theoretical Investigation of 4,5-Diaminopyrimidin-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 4,5-Diaminopyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,5-Diaminopyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind computational choices, ensuring a robust and self-validating theoretical protocol. We will explore the application of Density Functional Theory (DFT) and other ab initio methods to elucidate the molecule's structural, electronic, spectroscopic, and reactive properties. This guide details step-by-step methodologies for geometry optimization, tautomeric stability analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The overarching goal is to equip researchers with the foundational knowledge and practical protocols required to perform and interpret high-level computational studies, thereby accelerating the rational design of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry and drug development. This aromatic nitrogenous base is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous therapeutic agents. Functionalized pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

4,5-Diaminopyrimidin-2-ol is a specific analogue that holds potential as a building block for more complex therapeutic agents. Its multiple functional groups—two amino groups and a hydroxyl group—offer numerous sites for substitution and interaction with biological targets. However, these same features introduce complexity in the form of potential tautomerism and varied electronic landscapes.

Why Theoretical Studies are Essential:

Before committing to costly and time-consuming synthesis and in vitro testing, computational modeling provides invaluable predictive insights. Theoretical studies allow us to:

  • Determine the most stable three-dimensional structure and its various tautomeric forms.

  • Understand the molecule's electronic properties and predict its reactivity.

  • Simulate spectroscopic signatures (IR, Raman, UV-Vis, NMR) to aid in experimental characterization.

  • Probe potential non-linear optical (NLO) properties for applications in materials science.

This guide establishes a validated workflow for conducting such an investigation, grounded in the principles of quantum chemistry.

The Computational Workflow: A Validated Protocol

The foundation of a reliable theoretical study is a well-defined and logical workflow. The choice of computational method is paramount; Density Functional Theory (DFT) has emerged as a powerful and widely-used tool for analyzing organic molecules because it offers an excellent balance of computational accuracy and efficiency.

Protocol 1: Core Computational Methodology

  • Software Selection: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Method Selection (The "Why"): We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven track record in accurately predicting the geometric and electronic properties of organic heterocyclic systems.

  • Basis Set Selection (The "Why"): The 6-311G(d,p) basis set is employed. This is a Pople-style, split-valence basis set that provides a flexible description of the electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling the bonding in systems with heteroatoms and hydrogen bonds.

  • Geometry Optimization: The initial molecular structure of 4,5-Diaminopyrimidin-2-ol is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. These results are also used to predict the IR and Raman spectra.

  • Property Calculations: Using the optimized geometry, further single-point energy calculations are performed to determine electronic properties, including FMO, MEP, and NBO analyses. For excited-state properties like UV-Vis spectra, Time-Dependent DFT (TD-DFT) is utilized.

Computational Chemistry Workflow mol_struct Define Initial Molecular Structure (4,5-Diaminopyrimidin-2-ol) opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_struct->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq struct_prop Structural Properties (Bond Lengths/Angles) freq->struct_prop tautomer Tautomer Stability freq->tautomer electronic_prop Electronic Properties (FMO, MEP, NBO) freq->electronic_prop spectro Spectroscopic Prediction (IR, Raman, UV-Vis) freq->spectro

Caption: A generalized workflow for the theoretical analysis of a molecule using DFT.

Molecular Geometry and Structural Analysis

The first output from a successful computation is the optimized molecular geometry. This provides the most stable 3D arrangement of the atoms, from which we can extract key structural parameters like bond lengths, bond angles, and dihedral angles.

These theoretical parameters are crucial for several reasons:

  • They provide a direct comparison point with experimental data, such as that from X-ray crystallography, thereby validating the chosen level of theory.

  • Deviations from standard bond lengths can indicate electronic effects like resonance or intramolecular hydrogen bonding.

  • The overall planarity and symmetry of the molecule are determined, which have implications for its interactions with planar biological structures like DNA base pairs or aromatic amino acid residues in an enzyme's active site.

Table 1: Predicted Geometrical Parameters (Illustrative) (Note: These are representative values. Actual calculated values would be generated from the DFT output.)

ParameterBondPredicted Length (Å)ParameterAnglePredicted Angle (°)
Bond LengthsC2-O1.35Bond AnglesN1-C2-N3118.5
C4-C51.42C2-N3-C4120.0
C4-N(amino)1.36N3-C4-C5121.3
C5-N(amino)1.37C4-C5-C6117.8
Dihedral AngleC5-C4-N(amino)-H~0.0Dihedral AnglesO-C2-N1-C6~180.0

The planarity of the pyrimidine ring and the near-zero dihedral angles of the amino groups would suggest a highly conjugated system.

Tautomerism: Identifying the Dominant Species

For a molecule like 4,5-Diaminopyrimidin-2-ol, the interplay between the hydroxyl and amino groups gives rise to several possible tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. Understanding which tautomer is the most stable under physiological conditions is critical, as different tautomers have different shapes, electronic properties, and hydrogen bonding capabilities, which directly impacts drug-receptor interactions.

The primary equilibrium to consider is the keto-enol tautomerism involving the C2-ol group.

  • Enol form: 4,5-Diaminopyrimidin-2-ol

  • Keto form: 4,5-Diamino-1H-pyrimidin-2-one

Computational chemistry is an exceptionally powerful tool for resolving this. By optimizing the geometry of each potential tautomer and calculating its total electronic energy (including zero-point vibrational energy correction), we can quantitatively determine their relative stabilities. The tautomer with the lowest energy is the most stable and therefore the most likely to be present at equilibrium.

Protocol 2: Tautomer Stability Analysis

  • Draw the initial structures for all plausible tautomers (e.g., keto and enol forms).

  • Perform a full geometry optimization and frequency calculation for each tautomer using the B3LYP/6-311G(d,p) level of theory.

  • Confirm each optimized structure is a true minimum (no imaginary frequencies).

  • Compare the total energies (E_total) of all tautomers. The relative energy (ΔE) is calculated as: ΔE = E_tautomer - E_most_stable_tautomer.

  • The tautomer with ΔE = 0 is the global minimum and the most abundant species.

Previous studies on similar aminopyrimidine systems often show that the keto (or lactam) form is energetically favored over the enol (or lactim) form due to the greater stability of the C=O double bond.

Electronic Properties and Chemical Reactivity

Once the most stable tautomer is identified, we can analyze its electronic structure to predict its chemical behavior.

Frontier Molecular Orbitals (FMOs)

According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small energy gap indicates a molecule is more reactive and easily polarizable.

FMO_Diagram cluster_levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO_level LUMO->LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO_level HOMO->HOMO_level Energy_Axis Energy Energy_Axis->LUMO Energy_Axis->HOMO HOMO_level->LUMO_level   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Predicted Electronic Properties (Illustrative)

PropertyValue (eV)Implication
E_HOMO-5.8Electron donating capability
E_LUMO-1.2Electron accepting capability
Energy Gap (ΔE)4.6High kinetic stability
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It is an excellent tool for visualizing the charge distribution and predicting reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs on electronegative atoms (like O and N). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (e.g., in -NH2 and -OH groups). These are the most likely sites for nucleophilic attack and hydrogen bond donation.

  • Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the carbon backbone.

For 4,5-Diaminopyrimidin-2-ol, the MEP map would be expected to show strong negative potential (red) around the pyrimidine ring nitrogens and the carbonyl oxygen (in the keto tautomer), and strong positive potential (blue) on the hydrogens of the amino and hydroxyl groups.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Molecule Molecular Surface Red Red Region (Electron Rich, -ve) Red->Molecule Site for Electrophilic Attack Blue Blue Region (Electron Poor, +ve) Blue->Molecule Site for Nucleophilic Attack Green Green Region (Neutral)

Caption: Conceptual diagram of an MEP map and its predictive power.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A high E(2) value indicates a strong electronic interaction, such as:

  • Intramolecular Charge Transfer: Delocalization of electron density from a lone pair (e.g., on a nitrogen atom) into an adjacent anti-bonding orbital (e.g., π* of a C=C or C=N bond).

  • Hyperconjugation: The stabilizing effect of delocalization of σ-electrons.

For this molecule, significant E(2) values would be expected for interactions between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyrimidine ring, confirming the high degree of electron delocalization and resonance stabilization within the aromatic system.

Conclusion: Synthesizing Theory for Practical Application

The theoretical study of 4,5-Diaminopyrimidin-2-ol, following the rigorous computational workflow outlined in this guide, provides a deep and predictive understanding of its fundamental chemical properties. By employing DFT calculations, we can confidently determine its most stable tautomeric form, map its reactive sites through FMO and MEP analysis, and quantify its electronic stability and intramolecular interactions via NBO analysis.

These computational insights are not merely academic. They form a critical, data-driven foundation for drug development professionals. The knowledge of the stable tautomer and its hydrogen bonding capabilities informs pharmacophore modeling and ligand docking. The predicted reactivity guides synthetic chemists in planning derivatization strategies. Ultimately, this theoretical framework serves as an accelerator, enabling a more rational, efficient, and targeted approach to designing the next generation of pyrimidine-based therapeutic agents.

References

(Note: The following list is compiled from the search results and represents authoritative sources for the methodologies described. A dedicated study on 4,5-Diaminopyrimidin-2-ol specifically was not found, so these references provide the scientific grounding for the proposed analytical workflow.)

  • El-Kalyoubi, S., El-Sebaey, S. A., Rashad, A. M., AL-Ghulikah, H. A., Ghorab, M. M., & Elfeky, S. M. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]

  • Al-Otaibi, J. S., Al-Majrashi, S. S., Al-Amri, A. S., El-Emam, A. A., & Ghorab, M. M. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(9), 6323–6334. [Link]

  • Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 586. [Link]

  • Muzomwe, M., Boeckx, B., Maes, G., & Kasende, O. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Natural Science, 4(5), 286-297. [Link]

  • Singh, S. K., & Yadav, R. A. (2014). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research, 6(7), 1930-1941. [Link]

  • Chemistry LibreTexts. (2019). Tautomers. [Link]

  • Lu, T. (2020). Response to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. [Link]

  • Butler, K. T., Cartwright, H. M., Cox, S. J., & Kroll, P. (2021). Evolution of the research workflow in computational chemistry. Nature Reviews Chemistry, 5, 365–377. [Link]

Protocols & Analytical Methods

Method

synthesis of 4,5-Diaminopyrimidin-2-ol from barbituric acid

An Application Note on the Synthesis of Aminopyrimidine Scaffolds as Purine Precursors Abstract This comprehensive guide details the robust and scalable synthesis of 2,4,5-triamino-6-hydroxypyrimidine, a pivotal intermed...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Aminopyrimidine Scaffolds as Purine Precursors

Abstract

This comprehensive guide details the robust and scalable synthesis of 2,4,5-triamino-6-hydroxypyrimidine, a pivotal intermediate for the production of purines and other pharmacologically significant heterocyclic compounds. While structurally related to barbituric acid, the direct conversion of barbituric acid is chemically inefficient. This document outlines the industry-standard, three-step synthetic pathway commencing from acyclic precursors: the initial ring-closure condensation to form the pyrimidine core, followed by nitrosation at the C5 position, and concluding with the reduction of the nitroso group to yield the target triaminopyrimidine. The protocols provided are grounded in established literature, emphasizing mechanistic understanding, safety, and validation at each stage.

Introduction and Strategic Rationale

4,5-Diaminopyrimidines are cornerstone building blocks in medicinal chemistry, most notably serving as the immediate precursors to the purine ring system, which forms the core of nucleic acids (adenine, guanine) and numerous therapeutic agents. The target molecule, 4,5-diaminopyrimidin-2-ol, and its close, more commonly synthesized analogue, 2,4,5-triamino-6-hydroxypyrimidine, are structurally related to barbituric acid (2,4,6-trihydroxypyrimidine).

A common misconception is the direct synthesis from barbituric acid. Such a pathway would necessitate the challenging and low-yielding conversion of two stable keto groups into primary amines. The scientifically validated and industrially adopted strategy involves building the aminopyrimidine scaffold from the ground up. This approach offers superior control, higher yields, and greater scalability.

The chosen synthetic route proceeds through three distinct, high-yielding stages:

  • Pyrimidine Ring Formation: Construction of the 2,4-diamino-6-hydroxypyrimidine core via condensation of guanidine with an activated C3 synthon (ethyl cyanoacetate).

  • C5-Functionalization: Electrophilic substitution at the activated C5 position using a nitrosating agent to install the precursor to the 5-amino group.

  • Final Reduction: Conversion of the C5-nitroso group to the desired primary amine, completing the synthesis of the triaminopyrimidine target.

This document provides detailed protocols for each of these critical steps.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (I)

The foundational step is a base-catalyzed condensation reaction that efficiently constructs the pyrimidine ring. Guanidine serves as the N-C-N component, reacting with ethyl cyanoacetate to form the stable heterocyclic system.

Workflow Diagram: Overall Synthesis

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction Guanidine Guanidine Nitrate NaOEt Sodium Ethoxide in Ethanol EtCyanoacetate Ethyl Cyanoacetate Intermediate_I 2,4-Diamino-6-hydroxypyrimidine (I) NaOEt->Intermediate_I Reflux NaNO2 Sodium Nitrite in Acetic Acid Intermediate_I->NaNO2 Intermediate_II 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (II) NaNO2->Intermediate_II Reducer Sodium Dithionite (Na2S2O4) Intermediate_II->Reducer Final_Product 2,4,5-Triamino-6- hydroxypyrimidine (III) Reducer->Final_Product

Caption: Overall three-step synthesis workflow.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Sodium Metal22.9923 g1.0Handle with extreme care.
Anhydrous Ethanol46.07500 mL-Must be dry.
Ethyl Cyanoacetate113.12113 g1.0Reagent grade.
Guanidine Hydrochloride95.5397 g~1.02Dry before use.
Glacial Acetic Acid60.05~67 mL-For acidification.

Protocol:

  • Prepare Sodium Ethoxide: In a 1-L round-bottom flask equipped with a reflux condenser and drying tube, carefully add 23 g (1.0 g-atom) of sodium metal in portions to 250 mL of anhydrous ethanol. Allow the sodium to dissolve completely.

  • Form Sodiocyanoacetate: Cool the sodium ethoxide solution and add 113 g (1.0 mol) of ethyl cyanoacetate.[1]

  • Prepare Guanidine Free Base: In a separate flask, prepare another sodium ethoxide solution using 23 g of sodium and 250 mL of anhydrous ethanol. To this, add 97 g (~1.02 mol) of guanidine hydrochloride. The sodium chloride precipitate will form.

  • Reaction: Filter the guanidine solution to remove NaCl and add the clear filtrate to the ethyl sodiocyanoacetate solution.

  • Reflux: Heat the combined mixture under reflux for 2 hours. A solid will form.

  • Work-up: Evaporate the ethanol to dryness. Dissolve the resulting solid in 325 mL of boiling water and acidify with approximately 67 mL of glacial acetic acid.

  • Isolation: Cool the solution in an ice bath. The product, 2,4-diamino-6-hydroxypyrimidine, will precipitate as yellow needles. Filter, wash with cold water, and dry. Expected yield is 101–103 g (80–82%).[1]

Part 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (II)

This step involves an electrophilic aromatic substitution. The pyrimidine ring, activated by the amino and hydroxyl groups, is susceptible to attack by the nitrosonium ion (NO+) generated in situ from sodium nitrite and acid.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4-Diamino-6-hydroxypyrimidine (I)126.1260 g0.476From Part 1.
Sodium Nitrite (NaNO₂)69.0034 g0.493Corrosive, handle with PPE.
Glacial Acetic Acid60.0540 mL-
Deionized Water18.021300 mL-

Protocol:

  • Suspension: In a 3-L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine (I) in 1200 mL of water.

  • Nitrite Addition: Add a solution of 34 g of sodium nitrite dissolved in 100 mL of water to the suspension.

  • Acidification: While stirring vigorously, add 40 mL of glacial acetic acid dropwise. The solution will turn a distinct red or purple color, indicating the formation of the nitroso compound.[2]

  • Reaction Time: Continue stirring the mixture at room temperature for at least 16 hours to ensure complete reaction.

  • Isolation: Filter the resulting deep-red precipitate, wash thoroughly with cold distilled water and then with ethanol to remove residual acid and salts. Dry the product. The yield is typically high.[2]

Mechanism Diagram: Nitrosation

Caption: Generation of the nitrosonium electrophile.

Part 3: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (III)

The final step is the chemical reduction of the nitroso group to a primary amine. Sodium dithionite (Na₂S₂O₄) is an effective and convenient reducing agent for this transformation in an aqueous medium.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Nitroso-pyrimidine (II)155.1152 g0.335From Part 2.
Sodium Dithionite (Na₂S₂O₄)174.11~45 g~0.258Add in portions. Unstable in air/water.
20% Sodium Hydroxide (NaOH)40.0046 mL-For solubilization.
Sulfuric Acid (H₂SO₄)98.0856 mL conc.-For precipitation. Corrosive.
Deionized Water18.02~1 L-

Protocol:

  • Suspension: To a beaker containing 440 mL of hot (80 °C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine (II). Stir the suspension in a water bath maintained at 90 °C.[2]

  • Solubilization: Add 46 mL of 20% sodium hydroxide solution to the mixture to aid in dissolving the starting material.

  • Reduction: Add sodium dithionite in portions (~15 g each) over a period of 40-60 minutes. The deep red color of the solution will fade to a pale yellow or colorless state, indicating the reduction is complete.

  • Precipitation: Carefully add a solution of 56 mL concentrated sulfuric acid in 500 mL of water to the reaction mixture. This protonates the amino groups and precipitates the product as its sulfate salt.

  • Digestion: Heat the mixture in a boiling water bath for 90 minutes to ensure complete precipitation and improve the filterability of the solid.[2]

  • Isolation: Cool the mixture, filter the white precipitate, and wash sequentially with cold distilled water and ethanol. Dry the final product, 2,4,5-triamino-6-hydroxy pyrimidine sulfate, at 80 °C. Expected yield is approximately 70%.[2]

Safety and Handling

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a non-protic solvent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Nitrite & Acetic Acid: The nitrosation reaction can produce nitrogen oxides (NOx), which are toxic. Perform this step in a well-ventilated fume hood.

  • Sodium Dithionite: Can decompose upon contact with air and water, releasing toxic sulfur dioxide gas. Handle quickly and in a well-ventilated area.

  • Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing 2,4,5-triamino-6-hydroxypyrimidine, a high-value intermediate for pharmaceutical development. By building the aminopyrimidine core from acyclic precursors rather than attempting a direct conversion from barbituric acid, this pathway ensures high yields and purity. Each step is based on well-understood chemical principles, allowing for robust process control and validation.

References

Sources

Application

Application Note &amp; Protocol: A Validated Laboratory-Scale Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

Abstract & Introduction This document provides a detailed, validated protocol for the laboratory synthesis of 2,4,5-triamino-6-hydroxypyrimidine, a critical intermediate in pharmaceutical and life sciences research. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a detailed, validated protocol for the laboratory synthesis of 2,4,5-triamino-6-hydroxypyrimidine, a critical intermediate in pharmaceutical and life sciences research. This compound exists in tautomeric equilibrium with 4,5-diamino-2-pyrimidone and serves as a fundamental building block for the synthesis of purine derivatives, most notably guanine and its analogues, which are cornerstones in the development of antiviral medications.[1] Fused pyrimidine scaffolds are pivotal structural motifs in a vast array of natural products and drug molecules, exhibiting a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[2]

The synthetic strategy detailed herein is a robust two-step process commencing from the commercially available 2,4-diamino-6-hydroxypyrimidine. The methodology is designed for clarity, reproducibility, and scalability for research purposes. We will first explore the underlying chemical principles and then present two distinct, well-established protocols for the critical reduction step: catalytic hydrogenation and chemical reduction with sodium dithionite. This dual-protocol approach offers researchers flexibility based on available equipment and specific experimental constraints.

Scientific Rationale & Mechanistic Overview

The synthesis proceeds via two mechanistically distinct stages: electrophilic nitrosation followed by reduction. The choice of this pathway is predicated on its high efficiency and the relative stability of the intermediate product.

Step 1: Electrophilic Nitrosation The pyrimidine ring, particularly when activated by multiple amino groups, is susceptible to electrophilic substitution. The reaction is initiated by the nitrosation of 2,4-diamino-6-hydroxypyrimidine at the C5 position.[3] In an acidic medium (e.g., acetic or sulfuric acid), sodium nitrite (NaNO₂) generates the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich C5 position of the pyrimidine ring attacks the nitrosonium ion, leading to the formation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine after deprotonation. This intermediate typically precipitates from the reaction mixture as a distinctively colored solid.[1][4]

Step 2: Reduction of the 5-Nitroso Group The pivotal step is the reduction of the nitroso group (-NO) to a primary amine (-NH₂). This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most efficient and clean processes.

  • Catalytic Hydrogenation: This method involves the use of a noble metal catalyst, such as Palladium on carbon (Pd/C), in the presence of hydrogen gas.[5][6] The nitroso compound is suspended in a suitable solvent (often water), and the reaction is conducted under elevated temperature and pressure.[5] The catalyst facilitates the cleavage of the H-H bond and the subsequent reduction of the nitroso group to the corresponding amine. This method is favored for its high yields and the ease of catalyst removal by simple filtration.[5][6]

  • Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. Sodium dithionite (Na₂S₂O₄) is a common and effective choice for this transformation.[1] In an aqueous solution, sodium dithionite reduces the nitroso group to an amine. This method avoids the need for specialized high-pressure hydrogenation equipment. Other historical methods, such as reduction with sodium sulfide or iron powder in acid, have been largely replaced due to lower yields and the generation of hazardous waste like H₂S gas.[3]

The final product, 2,4,5-triamino-6-hydroxypyrimidine, is often isolated as a more stable sulfate salt by acidification with sulfuric acid, which improves handling and storage.[1][3][7]

Visualization of Synthetic Workflow

The overall synthetic pathway is summarized in the diagram below.

G A 2,4-Diamino-6-hydroxypyrimidine (Starting Material) B 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Intermediate) A->B Step 1: Nitrosation (NaNO₂, Acid) C 2,4,5-Triamino-6-hydroxypyrimidine (Final Product) B->C Step 2: Reduction

Caption: Overall two-step synthesis workflow.

The critical reduction step offers two primary methodologies, outlined in the decision diagram below.

G Start Start: Reduction of 5-Nitroso Intermediate A Protocol A: Catalytic Hydrogenation Start->A  Requires Hydrogenator B Protocol B: Chemical Reduction Start->B  Standard Glassware   A_adv Advantages: - High Yield & Purity - Clean Reaction - Easy Catalyst Removal A->A_adv B_adv Advantages: - No Special Pressure Equipment - Rapid Reaction Time B->B_adv

Sources

Method

Application Notes &amp; Protocols: Guanine Synthesis via Traube Annulation of 4,5-Diaminopyrimidin-2-ol

Abstract & Introduction Guanine, a fundamental component of nucleic acids, is a critical molecule in numerous biological processes and a key structural motif in various pharmacologically active compounds.[1] Its synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Guanine, a fundamental component of nucleic acids, is a critical molecule in numerous biological processes and a key structural motif in various pharmacologically active compounds.[1] Its synthesis is a cornerstone of medicinal chemistry and drug development, particularly for antiviral agents like acyclovir.[2][3] The Traube purine synthesis, first introduced in 1900, remains one of the most versatile and widely applied methods for constructing the purine ring system.[4][5][6] This classical approach involves the annulation of an imidazole ring onto a pyrimidine precursor.[6]

This document provides a detailed technical guide for the synthesis of guanine starting from the precursor 4,5-diaminopyrimidin-2-ol. This specific pyrimidine derivative is strategically advantageous as it already contains the necessary amino and hydroxyl functionalities at the correct positions for direct conversion to guanine. The core of the synthesis involves the reaction of the 4,5-diamino groups with a single-carbon source, such as formic acid, to facilitate the cyclization and formation of the fused imidazole ring.[6][7] We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol for laboratory execution, and discuss the critical parameters that ensure a high-purity, high-yield synthesis.

Mechanistic Pathway: The Traube Synthesis

The synthesis of guanine from 4,5-diaminopyrimidin-2-ol is a classic example of the Traube purine synthesis.[6] The overall transformation involves the construction of the imidazole ring onto the pre-existing pyrimidine core. The process can be conceptually broken down into two primary stages: formylation and intramolecular cyclization (dehydration).

  • Formylation: The reaction is initiated by the nucleophilic attack of the more reactive 5-amino group of the diaminopyrimidine onto the electrophilic carbonyl carbon of formic acid. This results in the formation of a key intermediate, 4-amino-5-formylamino-pyrimidin-2-ol. While both the 4- and 5-amino groups are nucleophilic, the 5-amino group is generally more reactive and preferentially undergoes acylation.

  • Intramolecular Cyclization: Under heating (reflux) conditions, the newly formed formyl group is positioned in close proximity to the adjacent 4-amino group. The nitrogen of the 4-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the formyl group. This step is followed by a dehydration reaction, where a molecule of water is eliminated, leading to the formation of the aromatic imidazole ring. This final ring-closing step yields the stable, bicyclic purine structure of guanine.

The use of formic acid serves a dual purpose: it acts as the source of the C8 carbon for the purine ring and provides an acidic medium that can facilitate the dehydration step.[8]

Caption: Reaction pathway for the synthesis of guanine.

Experimental Protocol

This protocol details the synthesis of guanine from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which is the formylated intermediate derived from 4,5-diaminopyrimidin-2-ol. Often, the initial formylation and subsequent cyclization are performed in a one-pot synthesis by directly refluxing the diaminopyrimidine in formic acid.[6][8] This protocol focuses on the cyclization of the isolated intermediate, a method known to produce high-purity guanine.[3][8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,4-Diamino-5-formylamino-6-hydroxypyrimidine (DAFHP)Synthesis GradeSigma-Aldrich, TCIStarting material. Ensure it is dry.
Formic Acid (98-100%)ACS Reagent GradeFisher ScientificReaction medium and cyclizing agent.
Deionized WaterType I or IIMilliporeFor washing and purification.
Sodium Hydroxide (NaOH)Reagent GradeVWRFor pH adjustment during purification.
Hydrochloric Acid (HCl), concentratedReagent GradeVWRFor pH adjustment during purification.
Activated CarbonDecolorizing GradeSigma-AldrichFor purification of the final product.
Equipment
  • Three-neck round-bottom flask (appropriate size for scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Rotary evaporator (optional, for solvent removal)

Safety Precautions
  • Formic Acid: Corrosive and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Reflux Conditions: The reaction is performed at elevated temperatures. Ensure the apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat.

Step-by-Step Synthesis Procedure

This procedure is adapted from established industrial methods for high-purity guanine synthesis.[3][8]

  • Reaction Setup:

    • To a 1 L three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add 111.1 g of 98-100% formic acid.

    • While stirring, add 67.6 g (0.4 mol) of 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) in portions to the formic acid. The addition should be controlled to manage any initial exotherm. This creates a suspension.[8]

    • Add 7.2 g (0.4 mol) of water to the suspension. The presence of a controlled amount of water has been shown to improve reaction kinetics and yield.[3][8]

  • Cyclization Reaction:

    • Heat the suspension to boiling using a heating mantle. The mixture will be a readily stirrable suspension.

    • Maintain the reaction at reflux for 12-15 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired, by observing the disappearance of the DAFHP spot/peak.

  • Isolation of Crude Guanine:

    • After the reaction is complete (typically after 12 hours), allow the mixture to cool to room temperature.

    • Remove the excess formic acid and water by distillation, preferably under reduced pressure (water-jet vacuum or rotary evaporator).[8] This will leave a solid crude product.

    • Add ~200 mL of deionized water to the crude solid, stir to create a slurry, and isolate the solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of deionized water until the filtrate is neutral (pH ~7). This removes residual formic acid.

  • Purification by Recrystallization:

    • Transfer the crude guanine to a large beaker (e.g., 2 L).

    • Add approximately 1 L of deionized water and, while stirring, slowly add a 2 M sodium hydroxide solution until the guanine dissolves completely (pH will be alkaline). Guanine is soluble in aqueous alkali.

    • Add a small amount (e.g., 1-2 g) of activated carbon to the solution to decolorize it.

    • Heat the solution to 70-80 °C and stir for 20-30 minutes.

    • Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

    • While stirring the warm filtrate, slowly add 2 M hydrochloric acid to neutralize the solution. Guanine will precipitate as a white solid as the pH approaches neutral (target pH 6.5-7.0).

    • Allow the suspension to cool completely in an ice bath to maximize precipitation.

  • Final Isolation and Drying:

    • Collect the purified guanine by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to facilitate drying.

    • Dry the product in a vacuum oven at 60-80 °C to a constant weight.

Expected Yield and Characterization
  • Yield: A typical yield for this process is >90% of the theoretical value.[8]

  • Appearance: A pure white to off-white crystalline powder.

  • Characterization: The identity and purity of the synthesized guanine should be confirmed using standard analytical techniques such as:

    • HPLC: To assess purity against a known standard (>99.5% is achievable).[8]

    • ¹H NMR / ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

Experimental Workflow and Data Summary

The overall experimental process can be visualized as a streamlined workflow from reaction to final product characterization.

Guanine_Workflow start Start: Prepare Reagents setup Reaction Setup (DAFHP + Formic Acid + H₂O) start->setup reflux Cyclization (Reflux for 12-15 hours) setup->reflux isolation Crude Isolation (Cool, Distill, Filter) reflux->isolation purification Purification (Dissolve in NaOH, Decolorize, Precipitate with HCl) isolation->purification drying Final Product (Filter, Wash, Dry) purification->drying characterization Quality Control (HPLC, NMR, MS) drying->characterization end End: Pure Guanine characterization->end

Caption: Experimental workflow for guanine synthesis.

Table 2: Summary of Reaction Parameters

ParameterValue / ConditionRationale
DAFHP to Formic Acid Ratio~1:4.5 (w/w)Formic acid serves as both reactant and solvent; excess ensures reaction completion.
Water Addition1 equivalent relative to DAFHPCatalyzes the reaction and improves stirrability and yield.[3][8]
Reaction TemperatureReflux (~100-110 °C)Provides the necessary activation energy for the intramolecular cyclization.
Reaction Time12-15 hoursEnsures complete conversion of the intermediate to guanine.[8]
Purification MethodAlkaline dissolution followed by acid precipitationExploits the amphoteric nature of guanine for effective separation from impurities.
Expected Purity (Post-Purification)> 99.5% (HPLC)Critical for pharmaceutical applications.[8]
Expected Yield> 90%An efficient and economically viable synthesis.[8]

References

  • Anjirwala, S. N., Rathod, B. P., & Patel, S. K. (2025). Intramolecular Hetero‐Cyclization of Novel Indole‐Substituted Nitrogen‐Bridged Pyrimidine and Thiazole Derivatives: A Mechanistic Insight and In Vitro Cytotoxic Evaluation. Journal of Heterocyclic Chemistry.
  • Chemistry Online. (2023). Traube purine synthesis.
  • Slideshare. (2018). Traube purine synthesis.
  • Science of Synthesis. (n.d.). 7.1.1. Synthesis.
  • Patsnap. (n.d.). Guanine one-pot synthesis method.
  • Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(1), 263-266. [Link]

  • Rovira, C., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega, 7(49), 45253–45264. [Link]

  • Google Patents. (2001).
  • Scribd. (n.d.). Traube Purine Synthesis. [Link]

  • ResearchGate. (2018). Solid Phase Synthesis of Purines from Pyrimidines. [Link]

  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. [Link]

  • Google Patents. (2007). CN1966504A - Guanine one-pot synthesis method.
  • ResearchGate. (n.d.). Last step of the Traube synthesis of guanine achieved from the pyrimidine 35 and formic acid. [Link]

  • Justia Patents. (1999). Process for the preparation of guanine. [Link]

  • Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

Sources

Application

Application Note &amp; Protocol: Traube Purine Synthesis of Purin-2-ol from 4,5-Diaminopyrimidin-2-ol

Abstract The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry for the construction of the purine ring system.[1][2][3][4] This application note provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry for the construction of the purine ring system.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of Purin-2-ol (isoguanine) via the Traube method, utilizing 4,5-Diaminopyrimidin-2-ol as the starting pyrimidine precursor. We will explore the underlying reaction mechanism, provide a validated step-by-step laboratory protocol, discuss common experimental challenges, and highlight the significance of the resulting purine scaffold in medicinal chemistry.

Introduction: The Enduring Relevance of the Traube Synthesis

The purine core is a ubiquitous and privileged scaffold in nature and medicinal chemistry, forming the backbone of nucleobases, signaling molecules, and a vast array of therapeutic agents.[5] Its derivatives are integral to treatments for cancer (e.g., 6-mercaptopurine), viral infections (e.g., acyclovir), and gout (e.g., allopurinol).[6][7] The Traube synthesis is one of the most versatile and widely applied methods for constructing this bicyclic heterocycle.[8] The strategy is elegantly straightforward: a suitably substituted 4,5-diaminopyrimidine is condensed with a one-carbon synthon to form the imidazole ring, completing the purine structure.[8][9]

The choice of 4,5-Diaminopyrimidin-2-ol as the starting material is strategic. The vicinal diamine arrangement at the C4 and C5 positions is primed for cyclization, while the 2-ol (or its keto tautomer) functionality directly leads to purine analogs like isoguanine, a structural isomer of guanine with significant biological interest. This guide offers both the theoretical foundation and practical instruction to successfully execute this important transformation.

Reaction Mechanism: Constructing the Imidazole Ring

The cyclization of a 4,5-diaminopyrimidine with a one-carbon electrophile, such as formic acid or an orthoformate, is a two-stage reaction.[8] The process is driven by the nucleophilicity of the exocyclic amino groups and culminates in a dehydration-driven ring closure.

  • N-Acylation/Formylation: The reaction initiates with the acylation of one of the amino groups. The 5-amino group is generally more nucleophilic and is the primary site of the initial attack on the one-carbon electrophile (e.g., formic acid or ethyl orthoformate). This forms a 5-formamido-4-aminopyrimidine intermediate, which can sometimes be isolated.[8][9]

  • Intramolecular Cyclization & Dehydration: Under thermal conditions or acid catalysis, the C4-amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly installed formyl group. This forms a transient tetrahedral intermediate.

  • Aromatization: The intermediate readily eliminates a molecule of water (in the case of formic acid) or ethanol (with ethyl orthoformate) to yield the stable, aromatic imidazole ring, thus completing the Purin-2-ol scaffold.

Below is a diagram illustrating the key mechanistic transformation.

Caption: Key transformation in the Traube synthesis of Purin-2-ol.

Detailed Experimental Protocol

This protocol details the synthesis of Purin-2-ol using ethyl orthoformate as the cyclizing agent, which often provides cleaner conversions and milder conditions compared to high-temperature reflux in formic acid.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )GradeSupplier
4,5-Diaminopyrimidin-2-olC₄H₆N₄O126.12≥98%Sigma-Aldrich
Ethyl OrthoformateC₇H₁₆O₃148.20≥98%Alfa Aesar
Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousFisher Scientific
Hydrochloric Acid (6 M in DMF)HCl36.46N/APrepared
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%Acros Organics
Deionized WaterH₂O18.02Type IIn-house
Equipment
  • 250 mL Round-bottom flask with a stopper

  • Magnetic stirrer and stir bar

  • Standard glassware (beakers, graduated cylinders)

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Melting point apparatus

  • Access to NMR and Mass Spectrometry facilities for characterization

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 4,5-Diaminopyrimidin-2-ol (7.6 g, 60 mmol).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF, 50 mL) and ethyl orthoformate (50 mL) to the flask.

  • Acid Catalyst: Add 6 M HCl in DMF (20 mL, 120 mmol) to the mixture. A mild exotherm may be observed.

  • Reaction: Stopper the flask and stir the mixture at room temperature (20-25°C) for 2 days (48 hours). The mixture may become a thick slurry as the product precipitates.

  • Neutralization: After 48 hours, carefully make the mixture alkaline by the dropwise addition of triethylamine (Et₃N) until the pH is ~8-9 (test with pH paper).

  • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual DMF and salts.

  • Drying: Dry the isolated solid under vacuum at 60°C to a constant weight.

  • Purification (Optional): The product is often of high purity. If necessary, the crude product can be recrystallized from hot water.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity as Purin-2-ol.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Traube_Workflow reagents 1. Combine Reactants (4,5-Diaminopyrimidin-2-ol, DMF, Ethyl Orthoformate, HCl/DMF) reaction 2. Stir at Room Temperature (48 hours) reagents->reaction neutralize 3. Neutralize with Triethylamine (pH 8-9) reaction->neutralize filter_wash 4. Isolate Product via Filtration (Wash with H₂O and EtOH) neutralize->filter_wash dry 5. Dry Product (Vacuum Oven, 60°C) filter_wash->dry characterize 6. Characterize Final Product (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of Purin-2-ol.

Expected Results and Data

The described protocol is expected to provide the target compound in good yield and high purity.

ParameterValueNotes
Starting Material 4,5-Diaminopyrimidin-2-ol7.6 g (60 mmol)
Product Purin-2-ol (Isoguanine)C₅H₄N₄O
Product MW 136.11 g/mol
Theoretical Yield 8.17 gAssuming 100% conversion
Typical Experimental Yield 5.2 - 6.5 g (64-80%)Based on literature precedents[8]
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)

Applications in Drug Development

The synthesis of purine analogs via the Traube method is a foundational strategy in medicinal chemistry. The resulting scaffolds serve as starting points for the development of novel therapeutics.

  • Antiviral Agents: Isoguanine and its derivatives can be explored as bioisosteres of guanine to create nucleoside analogs that interfere with viral replication.

  • Anticancer Research: Purine analogs are well-established antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[6] The synthesis of a diverse library of substituted purines allows for screening against various cancer cell lines and oncogenic targets.[10]

  • Enzyme Inhibition: The purine scaffold is a common feature in the active sites of many enzymes. Synthetic analogs can be designed as potent and selective inhibitors for targets such as kinases, polymerases, and phosphodiesterases.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure or wet starting materials/reagents.2. Insufficient reaction time.3. Incorrect pH during neutralization.1. Use high-purity, anhydrous reagents. Ensure DMF is dry.2. Extend reaction time to 72 hours and monitor by TLC.3. Ensure pH is fully basic to precipitate the product.
Reaction Stalls In some cases, the formylation may occur without subsequent ring closure at room temperature.If monitoring shows an intermediate buildup, gently heating the reaction mixture to 40-50°C for the final few hours can promote cyclization.
Product is Colored Decomposition of reagents or side reactions.Purify the crude product by recrystallization from hot water, potentially with the addition of a small amount of activated charcoal to remove colored impurities.
Product is Insoluble Purin-2-ol has low solubility, which is expected.This property is exploited for its isolation. If further reactions are planned, consider derivatization or the use of polar aprotic solvents like DMSO.

References

  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PubMed Central. [Link]

  • Synthesis of Purines. (Date unavailable). Science of Synthesis. [Link]

  • Traube's method for substituted xanthines from 6‐aminouracil. (Date unavailable). ResearchGate. [Link]

  • Traube purine synthesis. (2023). Chemistry Online. [Link]

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (Date unavailable). Wiley Online Library. [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. (Date unavailable). [Link]

  • Synthesis and Medicinal Uses of Purine. (Date unavailable). Pharmaguideline. [Link]

  • Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Traube purine synthesis. (Date unavailable). Slideshare. [Link]

  • Traube purine synthesis. (Date unavailable). Slideshare. [Link]

  • General pathway of Traube's method for purine synthesis. (Date unavailable). ResearchGate. [Link]

  • Traube Purine Synthesis. (Date unavailable). The Merck Index. [Link]

  • Traube Purine Synthesis. (Date unavailable). The Merck Index. [Link]

Sources

Method

The Diaminopyrimidine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

An Application Guide for Drug Discovery Professionals The 2,4-diaminopyrimidine motif is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and success in developing a w...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

The 2,4-diaminopyrimidine motif is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and success in developing a wide range of therapeutic agents.[1] Its privileged status stems from its intrinsic ability to form critical hydrogen bond interactions with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase (DHFR).[1] This guide offers a detailed exploration of the applications of diaminopyrimidine derivatives, providing field-proven insights, detailed experimental protocols, and data-driven analyses for researchers, scientists, and drug development professionals.

Section 1: Core Mechanisms of Action

The therapeutic efficacy of diaminopyrimidine derivatives is primarily rooted in their ability to selectively inhibit two major classes of enzymes: Dihydrofolate Reductase and Protein Kinases.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[2][3]

Diaminopyrimidine-based antifolates, such as Trimethoprim and Pyrimethamine, act as competitive inhibitors of DHFR.[4] They possess a high structural similarity to the natural substrate, dihydrofolate, allowing them to bind tightly to the enzyme's active site. This binding event blocks the synthesis of tetrahydrofolate, leading to a depletion of essential precursors for DNA replication and cell growth, ultimately resulting in cell death or growth inhibition.[2][4] This mechanism is particularly effective in antimicrobial and antiprotozoal therapy, as compounds can be designed to be highly selective for microbial DHFR over human DHFR.[4][5]

DHFR_Inhibition cluster_Folate_Pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Precursors Purines, Thymidylate (DNA Synthesis) THF->DNA_Precursors Required for DHFR->THF Catalyzes Diaminopyrimidine Diaminopyrimidine Inhibitor (e.g., Trimethoprim) Diaminopyrimidine->DHFR Competitive Inhibition

Mechanism of DHFR Inhibition by Diaminopyrimidines.
Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins. In many diseases, particularly cancer, kinases can become constitutively active, leading to uncontrolled cell proliferation.

The diaminopyrimidine scaffold acts as a bioisostere for the adenine hinge-binding motif of ATP.[1] This allows it to anchor within the ATP-binding pocket of a kinase, forming key hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the enzyme. By occupying this site, diaminopyrimidine-based inhibitors prevent ATP from binding, thereby blocking the phosphorylation of downstream substrates and inhibiting the aberrant signaling pathway. This mechanism has been successfully exploited to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[1][6][7]

Kinase_Inhibition cluster_Kinase_Signaling Kinase Signaling Pathway Kinase Protein Kinase (e.g., EGFR, FAK) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream Diaminopyrimidine Diaminopyrimidine Kinase Inhibitor Diaminopyrimidine->Kinase Blocks ATP Binding Site

Mechanism of Kinase Inhibition by Diaminopyrimidines.

Section 2: Therapeutic Applications & Drug Candidates

The dual-inhibitory potential of the diaminopyrimidine scaffold has led to its application across multiple therapeutic areas.

Antimicrobial and Antiprotozoal Agents

By selectively targeting microbial DHFR, diaminopyrimidine derivatives have become essential medicines for treating infectious diseases.

  • Trimethoprim : A widely used antibiotic, particularly for urinary tract infections. It exhibits remarkable selectivity for bacterial DHFR over the human enzyme.[2][5] When combined with sulfamethoxazole, it creates a synergistic blockade of the folate pathway, which has proven to be a highly successful antimicrobial strategy.[8][9]

  • Pyrimethamine : An essential antiprotozoal agent used in the treatment of malaria and toxoplasmosis.[2]

  • Iclaprim : A novel diaminopyrimidine DHFR inhibitor developed to combat resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA).[4][10]

Table 1: Potency of Diaminopyrimidine Antifolates Against DHFR

Compound Organism/Enzyme Source IC50 (μM) Reference
Trimethoprim Cryptosporidium parvum 3.8 - 4.0 [5]
Trimethoprim Human 890 [5]
Pyrimethamine Plasmodium falciparum 0.0005 - 0.002 N/A

| Iclaprim | Staphylococcus aureus | 0.032 |[10] |

Anticancer Agents (Kinase Inhibitors)

The ability to inhibit protein kinases has positioned diaminopyrimidine derivatives at the forefront of targeted cancer therapy.

  • EGFR Inhibitors : In non-small cell lung cancer (NSCLC), mutations in EGFR drive tumor growth.[6][11] Diaminopyrimidine derivatives have been developed to inhibit these mutated forms, including the T790M resistance mutation that often arises after treatment with first-generation inhibitors.[6][11][12] Rociletinib is a notable example of a 2,4-diaminopyrimidine-based compound designed to target mutant EGFR.[13]

  • FAK Inhibitors : Focal Adhesion Kinase (FAK) is overexpressed in many cancers and plays a key role in cell migration, invasion, and survival.[1][7][14] Several potent diaminopyrimidine-based FAK inhibitors have been developed, showing promise in preclinical models.[7][15]

  • Multi-Kinase Inhibitors : Some derivatives have been designed to inhibit multiple kinases involved in cancer progression, such as dual inhibitors of KDR and Aurora B kinases or dual EGFR and Src inhibitors.[16][17]

Table 2: Potency of Diaminopyrimidine Kinase Inhibitors

Compound Target Kinase(s) Cell Line IC50 (nM) Reference
Compound A12 FAK A549 (Lung Cancer) 130 [7]
Compound A12 FAK MDA-MB-231 (Breast Cancer) 94 [7]
TAE226 FAK, IGF-1R, ALK Enzyme Assay 5.5 (for FAK) [15]
PF-562271 FAK Enzyme Assay 1.5 [15]
Compound 1h EGFR / Src Enzyme Assay 860 (EGFR), 220 (Src) [16]
Compound 9k N/A A549 (Lung Cancer) 2140 [18]

| Compound 13f | N/A | HCT-116 (Colon Cancer) | 2780 |[18] |

Section 3: Application Notes & Protocols

This section provides standardized, step-by-step protocols for the synthesis and evaluation of diaminopyrimidine derivatives.

General Synthesis Protocol

A common and effective method for synthesizing 2,4-diaminopyrimidine derivatives is the palladium-catalyzed Buchwald-Hartwig amination. This protocol describes the coupling of a substituted 2-amino-4-chloropyrimidine with a desired amine.

Protocol 3.1.1: Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried reaction vial under an inert atmosphere (e.g., Argon), add 2-amino-4-chloropyrimidine (1.0 eq), the desired aryl or alkyl amine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the vial. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution : Seal the vial and heat the mixture to 80-110 °C with vigorous stirring.

    • Causality Note: The palladium catalyst, in conjunction with the ligand, forms an active complex that facilitates the carbon-nitrogen bond formation between the pyrimidine ring and the amine. The inert atmosphere prevents oxidation and deactivation of the catalyst.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaminopyrimidine derivative.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start Start: Reagents & Glassware Setup 1. Combine Reagents (Pyrimidine, Amine, Catalyst, Base) in Inert Atmosphere Start->Setup Reaction 2. Add Solvent & Heat (80-110 °C) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench, Extract & Dry Monitor->Workup Complete Purify 5. Purify (Column Chromatography) Workup->Purify Characterize 6. Characterize (NMR, HRMS) Purify->Characterize End End: Pure Compound Characterize->End

General workflow for synthesis and purification.
In Vitro Evaluation Protocols

Protocol 3.2.1: DHFR Enzyme Inhibition Spectrophotometric Assay

This protocol measures the inhibitory effect of a compound on DHFR by monitoring the decrease in NADPH absorbance at 340 nm.[5]

  • Reagent Preparation :

    • Assay Buffer: 50 mM TES buffer, pH 7.0, containing 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA).

    • Substrates: Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.

    • Enzyme: Dilute recombinant human or microbial DHFR to the desired concentration in assay buffer.

    • Test Compound: Prepare a serial dilution of the diaminopyrimidine derivative in DMSO, then dilute further in assay buffer.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add 2 µL of the test compound dilution (or DMSO for control).

    • Add buffer, NADPH (final concentration ~100 µM), and the DHFR enzyme.

    • Trustworthiness Note: Include a "no enzyme" control to measure non-enzymatic NADPH oxidation and a "no inhibitor" (DMSO vehicle) control to determine 100% enzyme activity.

    • Incubate the plate for 10 minutes at 25 °C.

    • Initiate the reaction by adding DHF (final concentration ~70 µM).

  • Data Acquisition : Immediately measure the decrease in absorbance at 340 nm over 5-10 minutes using a plate reader. The rate of reaction is proportional to the slope of the absorbance vs. time curve.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2.2: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the anti-proliferative activity of a compound by measuring the metabolic activity of living cells.[7][18]

  • Cell Seeding : Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 72 hours at 37 °C, 5% CO₂.

    • Causality Note: This extended incubation allows the compound to exert its anti-proliferative effects over several cell cycles.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, representing the concentration at which the compound inhibits cell proliferation by 50%.

In Vivo Evaluation Protocol (Conceptual)

Protocol 3.3.1: Mouse Xenograft Tumor Model

This protocol outlines the evaluation of an anticancer diaminopyrimidine derivative in an immunodeficient mouse model bearing human tumor xenografts.

  • Cell Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing : Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, positive control drug, test compound at various doses).

  • Treatment Administration : Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

    • Trustworthiness Note: The vehicle control group is critical to ensure that the observed effects are due to the compound itself and not the delivery vehicle. A positive control (a known effective drug) validates the model's responsiveness.

  • Monitoring : Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

  • Endpoint and Analysis : At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treatment and vehicle groups to determine the percentage of tumor growth inhibition (TGI).

References

  • Vásquez, J. R., et al. (1996). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Molecular and Biochemical Parasitology, 79(2), 153–165. [Link]

  • Frey, K. M., et al. (2010). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5793-5797. [Link]

  • Reeves, D. S., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(10), 1836-1843. [Link]

  • Jia, Y., et al. (2016). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry, 59(13), 6343–6357. [Link]

  • Jia, Y., et al. (2016). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry, 59(13), 6343–6357. [Link]

  • Zhao, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(10), 2003-2016. [Link]

  • Pharma Attitude. (2024). Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim); Uses, Mechanism of action. YouTube. [Link]

  • ResearchGate. (n.d.). Diaminopyrimidine derivatives 31−35 61 as potential EGFR L858R/T790M inhibitors. ResearchGate. [Link]

  • Ruan, Z., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1336. [Link]

  • Yan, L., et al. (2020). SYNTHESIS AND EVALUATION OF DIAMINOPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR ANTITUMOR TREATMENT. Heterocycles, 100(3), 418. [Link]

  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6856–6867. [Link]

  • Gong, P., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(34), 13615-13628. [Link]

  • Chen, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2769. [Link]

  • van Miert, A. S. (1994). History and future of antimicrobial diaminopyrimidines. Journal of Veterinary Pharmacology and Therapeutics, 17(5), 329-335. [Link]

  • Zhao, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Drug Today Medical Times. (n.d.). Diaminopyrimidine - Uses, Dosage, Side Effects & Precautions. Drug Today Medical Times. [Link]

  • Patel, H. B., et al. (2018). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4123-31. [Link]

  • ResearchGate. (2025). Synthesis, Dihydrofolate Reductase Inhibition, Anti-proliferative Testing, and Saturation Transfer Difference 1H-NMR Study of Some New 2-Substituted-4,6-diaminopyrimidine Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6856-6867. [Link]

  • Singh, R., et al. (2022). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 23(1), 52-79. [Link]

  • PDB-101. (n.d.). Diaminopyrimidine. RCSB PDB. [Link]

  • Sincak, C. A., & Schmidt, J. M. (2009). Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections. The Annals of Pharmacotherapy, 43(6), 1107–1114. [Link]

  • Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. Taylor & Francis Online. [Link]

  • Hultquist, M. E. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
  • Argiriadi, M. A., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters, 20(1), 330–333. [Link]

  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334–337. [Link]

  • Frey, K. M., et al. (2015). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 20(6), 11210–11228. [Link]

  • Laue, H., et al. (2007). In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. The Journal of Antimicrobial Chemotherapy, 60(6), 1391–1394. [Link]

  • Caspers, N. L., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4643–4647. [Link]

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Application

Application Notes and Protocols for the Development of Kinase Inhibitors from Diaminopyrimidine Scaffolds

For: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. Abstract The 2,4-diaminopyrimidine scaffold has emerged as a cornerstone in the design of potent and sele...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract

The 2,4-diaminopyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, owing to its remarkable ability to mimic the adenine hinge-binding motif of ATP.[1] This application note provides a comprehensive guide for researchers developing novel kinase inhibitors based on this privileged scaffold. We will delve into the rationale behind its selection, key structure-activity relationships (SAR), and detailed protocols for synthesis, biochemical screening, and cellular evaluation. Our focus is to provide not just a set of instructions, but a foundational understanding of the principles that drive successful kinase inhibitor development programs.

Introduction: The Diaminopyrimidine Scaffold as a Privileged Structure

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery.[4][5] Within this landscape, certain chemical motifs, known as "privileged scaffolds," have proven to be particularly fruitful starting points for inhibitor design.[6][7] The 2,4-diaminopyrimidine core is a prime example of such a scaffold.[1][8]

Its utility stems from its capacity to form key hydrogen bond interactions with the hinge region of various protein kinases, effectively competing with endogenous ATP.[1][9] This bioisosteric replacement of the adenine core of ATP provides a robust anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve potency and selectivity.[1][10] Numerous successful kinase inhibitors targeting a range of kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7), have been developed from this versatile scaffold, underscoring its importance in medicinal chemistry.[9][11]

Design Principles and Structure-Activity Relationship (SAR)

The successful design of a diaminopyrimidine-based kinase inhibitor hinges on a thorough understanding of its interaction with the target kinase's active site. The core scaffold typically forms one or two hydrogen bonds with the kinase hinge region. The substituents at the 2- and 4-positions, as well as other positions on the pyrimidine ring, are then strategically chosen to occupy adjacent hydrophobic pockets and interact with specific residues, thereby dictating the inhibitor's potency and selectivity.

A generalized SAR strategy for diaminopyrimidine-based kinase inhibitors is as follows:

  • C2-Amine: This position is often substituted with a group that can extend into the ribose-binding pocket. The nature of this substituent can significantly impact selectivity. For instance, in the development of CDK7 inhibitors, replacing a pyrazole ring with an ortho-substituted aniline at this position was explored to optimize interactions.[11]

  • C4-Amine: This position is typically decorated with a larger, often aromatic, group that can occupy the hydrophobic pocket adjacent to the ATP binding site. Modifications here are crucial for enhancing potency and modulating pharmacokinetic properties.

  • C5-Position: Substitution at this position can be used to fine-tune the electronic properties of the pyrimidine ring and to explore interactions with the "gatekeeper" residue of the kinase, a key determinant of inhibitor selectivity.

Molecular docking and dynamics simulations are invaluable tools in this design phase, providing insights into the putative binding modes of novel analogs and guiding the synthetic chemistry efforts.[11][12]

Illustrative Signaling Pathway: FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[9][13] Its overexpression is linked to the progression of various cancers.[9] Diaminopyrimidine-based inhibitors can effectively block FAK signaling pathways.

FAK_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FAK->RAS_MAPK Migration Migration FAK->Migration Src->FAK Phosphorylates Diaminopyrimidine_Inhibitor Diaminopyrimidine Inhibitor Diaminopyrimidine_Inhibitor->FAK Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: FAK signaling and the point of intervention for diaminopyrimidine inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative diaminopyrimidine-based inhibitor, followed by its biochemical and cellular evaluation.

Synthesis of a Diaminopyrimidine Core Structure

The synthesis of 2,4-diaminopyrimidine derivatives often proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction on a di- or tri-chlorinated pyrimidine starting material.[10] The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for a controlled, stepwise introduction of the desired amine substituents.

Step 1: Synthesis of 2-chloro-4-amino-5-substituted pyrimidine intermediate

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-amino-5-substituted pyrimidine intermediate.

Step 2: Synthesis of the final 2,4-diaminopyrimidine derivative

  • In a sealed microwave vial, combine the 2-chloro-4-amino-5-substituted pyrimidine intermediate from Step 1 (1.0 eq) and the second desired amine (1.2 eq) in a suitable solvent such as 2-butanol or dioxane.

  • Add a catalytic amount of an acid, such as concentrated HCl or p-toluenesulfonic acid, if required.

  • Heat the reaction mixture in a microwave reactor at a temperature ranging from 120 to 160 °C for a specified time (e.g., 1-4 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent and purify the residue by preparative high-performance liquid chromatography (HPLC) or column chromatography to obtain the final 2,4-diaminopyrimidine product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against its target kinase.[5] These assays directly measure the effect of the inhibitor on the kinase's catalytic activity.[14] A variety of formats are available, including radiometric and fluorescence-based methods.[2][15][16]

This assay is considered a gold standard for its direct measurement of substrate phosphorylation and low rates of false positives.[15]

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compound in 100% DMSO, followed by a further dilution in the reaction buffer.

  • In a 96-well plate, add the diluted compound, the kinase of interest, and the specific peptide or protein substrate.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [³³P]-ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the kinase.

  • Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an excess of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will be washed away.

  • Wash the filter plate multiple times with phosphoric acid.

  • Add a scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

While biochemical assays are crucial for determining on-target potency, cellular assays are necessary to confirm that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[17][18]

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.

  • Culture a relevant cancer cell line (e.g., A549 or MDA-MB-231 for FAK inhibitors) in appropriate media until they reach 70-80% confluency.[9]

  • Treat the cells with various concentrations of the diaminopyrimidine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-FAK Tyr397).

  • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate or a housekeeping protein like GAPDH.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The data generated from the biochemical and cellular assays should be presented in a clear and concise manner to facilitate interpretation and comparison between compounds.

Table 1: Representative Biochemical and Cellular Activity of Diaminopyrimidine Analogs against FAK
Compound IDFAK IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)MDA-MB-231 Cell Proliferation IC₅₀ (nM)
A123513094
A1352250180
A14158065
A15120>1000>1000
Reference[9][9][9]

Note: The data presented are representative and intended for illustrative purposes.

A strong correlation between biochemical potency and cellular activity is a good indicator of a compound's potential. Discrepancies may suggest issues with cell permeability, off-target effects, or rapid metabolism.[17]

Workflow for Diaminopyrimidine-Based Kinase Inhibitor Development

The overall process from initial design to preclinical evaluation can be visualized as a cyclical workflow.

Kinase_Inhibitor_Workflow Design 1. Design & SAR (Molecular Modeling) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical 3. Biochemical Assays (Potency & Selectivity) Synthesis->Biochemical Cellular 4. Cellular Assays (Target Engagement & Function) Biochemical->Cellular Optimization 5. Lead Optimization (ADME/Tox) Cellular->Optimization Optimization->Design Iterative Improvement Preclinical 6. Preclinical Candidate Optimization->Preclinical

Caption: A typical workflow for the development of kinase inhibitors.

Conclusion

The diaminopyrimidine scaffold represents a highly validated and versatile starting point for the development of novel kinase inhibitors. By leveraging a deep understanding of structure-activity relationships and employing a robust suite of biochemical and cellular assays, researchers can efficiently advance hit compounds to lead candidates. The protocols and principles outlined in this application note provide a solid framework for initiating and progressing drug discovery programs centered on this important class of molecules. Careful attention to assay design, data interpretation, and iterative optimization will be paramount to success.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • Kinase Screening Assay Services. Reaction Biology.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing.
  • The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery. Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Eindhoven University of Technology.
  • Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. PubMed.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
  • Privileged Scaffolds in Drug Discovery. ScienceDirect.

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Method

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4,5-Diaminopyrimidin-2-ol Derivatives

Introduction: The Pyrimidine Scaffold in Oncology The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. Many pyrimidine-containing small molecules have been developed as potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2] Their ability to mimic the purine ring of ATP allows them to bind to the kinase hinge region, disrupting the signaling pathways that drive tumor growth and proliferation.[3]

This application note provides a comprehensive guide to the synthesis of potent anticancer agents, specifically purine analogs, using 4,5-diaminopyrimidin-2-ol as a key starting material. We will delve into the strategic rationale behind the synthetic route, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that guide the design of these targeted therapeutics.

Strategic Rationale: From Diaminopyrimidine to Bioactive Purine Analogs

The core strategy involves the construction of a purine ring system, which is a fusion of a pyrimidine and an imidazole ring, from a 4,5-diaminopyrimidine precursor. This classic approach, known as the Traube purine synthesis, offers a versatile platform for creating a diverse library of purine analogs.[1][4] 4,5-Diaminopyrimidin-2-ol is an ideal starting material for generating guanine analogs and other 2-hydroxypurine derivatives, which are known to exhibit significant anticancer properties.

The overall synthetic workflow can be conceptualized as a two-stage process:

  • Core Scaffold Synthesis: Cyclization of 4,5-diaminopyrimidin-2-ol to form the foundational purin-2-ol ring system.

  • Biofunctionalization and Diversification: Strategic introduction of various substituents at key positions of the purine ring (primarily C8 and N9) to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Biofunctionalization cluster_2 Biological Activity A 4,5-Diaminopyrimidin-2-ol C Purin-2-ol Core A->C Traube Synthesis B Cyclizing Agent (e.g., Carboxylic Acid, Orthoester) B->C F Final Anticancer Agent (e.g., Kinase Inhibitor) C->F Suzuki Coupling D C8-Substitution (e.g., Aryl Halides) D->F E N9-Alkylation (e.g., Alkyl Halides) G Kinase Inhibition & Cellular Potency

Caption: General workflow for the synthesis of anticancer purine analogs.

Experimental Protocols

Protocol 1: Synthesis of the Purin-2-ol Core via Traube Cyclization

This protocol describes the synthesis of the foundational purin-2-ol scaffold from 4,5-diaminopyrimidin-2-ol using a carboxylic acid as the cyclizing agent to introduce a substituent at the C8 position.

Rationale: The Traube synthesis involves the condensation of the two adjacent amino groups of the pyrimidine with a one-carbon unit to form the imidazole ring.[1] The choice of the cyclizing agent directly determines the substituent at the C8 position of the resulting purine. While formic acid yields an unsubstituted C8, higher homologous carboxylic acids lead to 8-alkylpurines, and aromatic carboxylic acids can be used to introduce aryl moieties that are often crucial for kinase inhibitory activity.

Materials:

  • 4,5-Diaminopyrimidin-2-ol

  • Substituted Carboxylic Acid (e.g., 4-chlorobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of polyphosphoric acid (20 mL) at 100°C, add 4,5-diaminopyrimidin-2-ol (10 mmol) and the desired C8-substituent carboxylic acid (12 mmol).

  • Increase the temperature of the reaction mixture to 180°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 80°C and carefully pour it onto crushed ice (100 g) with vigorous stirring.

  • Neutralize the resulting acidic solution with 1 M NaOH solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the purified 8-substituted-purin-2-ol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N9-Alkylation for Enhanced Biological Activity

This protocol details the regioselective alkylation at the N9 position of the purin-2-ol core, a common strategy to improve the potency and pharmacokinetic properties of purine-based kinase inhibitors.

Rationale: N9-alkylation of purines is a critical step in the synthesis of many anticancer nucleoside analogs and kinase inhibitors.[5] The substituent at the N9 position can interact with the ribose-binding pocket of kinases or improve cell permeability. Regioselectivity (N9 vs. N7 alkylation) can be a challenge, but the use of a base and a polar aprotic solvent generally favors the desired N9 isomer.[6]

Materials:

  • 8-substituted-purin-2-ol (from Protocol 1)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of the 8-substituted-purin-2-ol (5 mmol) in anhydrous DMF (25 mL), add potassium carbonate (15 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60°C for 8-12 hours, monitoring for the consumption of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to isolate the N9-alkylated product.

  • Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and NOE experiments if necessary.

G cluster_0 Protocol 1: Traube Synthesis cluster_1 Protocol 2: N9-Alkylation A 4,5-Diaminopyrimidin-2-ol + R-COOH B Heat in PPA A->B C Iced Water Quench & Neutralization B->C D Filtration & Recrystallization C->D E 8-R-Purin-2-ol D->E F 8-R-Purin-2-ol + R'-X E->F G K₂CO₃ in DMF F->G H Aqueous Workup & Extraction G->H I Column Chromatography H->I J N9-R'-8-R-Purin-2-ol I->J

Caption: Experimental workflow for the synthesis of N9, C8-disubstituted purin-2-ols.

Structure-Activity Relationship (SAR) and Data

The biological activity of the synthesized purine analogs is highly dependent on the nature and position of the substituents.

  • C8-Position: The substituent at the C8 position often plays a crucial role in determining kinase selectivity. Bulky aromatic or heteroaromatic groups can enhance binding affinity through hydrophobic and π-stacking interactions within the ATP-binding site.

  • N9-Position: As mentioned, the N9-substituent can mimic the ribose moiety of ATP and is critical for potent inhibition of many kinases. The size and nature of the alkyl or aryl group at this position can significantly impact activity and selectivity.

  • Other Positions (N7, C6, C2): While this guide focuses on C8 and N9 modifications, substitutions at other positions can also be explored. For instance, derivatization of the 2-hydroxyl group or substitution at the C6 position can further tune the compound's properties.

Compound IDC8-SubstituentN9-SubstituentTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
9k Varied AromaticTriazolopiperazineNot Specified2.14A549 (Lung)[7]
13f Varied AromaticTriazaspiro[4.5]decan-3-oneNot Specified1.98A549 (Lung)[7]
7t Substituted PhenylNot SpecifiedTopoisomerase I/II7.45MCF-7 (Breast)[8]
2k TrimethoxyanilinoNot SpecifiedMicrotubules0.098B16-F10 (Melanoma)[8]
5b Pyrrolidinobutynylthio7-MethylNot Specified~5.00 µg/mLSNB-19 (Glioblastoma)[9]

Note: The compounds in this table are representative of diaminopyrimidine and purine derivatives and may not all be synthesized directly from 4,5-diaminopyrimidin-2-ol, but they illustrate the anticancer potential of these scaffolds.

Conclusion

4,5-Diaminopyrimidin-2-ol is a versatile and valuable starting material for the synthesis of a wide range of purine analogs with significant potential as anticancer agents. The Traube synthesis provides a robust method for constructing the core purine scaffold, which can then be strategically functionalized to optimize biological activity. The protocols and SAR insights provided in this application note offer a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors and other targeted cancer therapeutics.

References

  • Nassar, I. F., El Farargy, A., & Abdelrazek, F. (2018). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. Molecules, 23(6), 1423. Available at: [Link]

  • Traube Purine Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. Available at: [Link]

  • Kamal, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 915-937. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2020). Molecules, 25(1), 198. Available at: [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2020). Journal of Medicinal Chemistry, 63(5), 2249–2265. Available at: [Link]

  • Kowalska, A., et al. (2014). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 23(11), 4786-4795. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Molecules, 26(16), 4998. Available at: [Link]

  • Synthesis of purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] derivatives and their side-chain modified analogs as potential antimalarial agents. (2012). Bioorganic & Medicinal Chemistry, 20(3), 1216-1225. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

  • Vasquez, R. G., et al. (1993). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Journal of Medicinal Chemistry, 36(13), 1797-1801. Available at: [Link]

  • Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. (2024). European Journal of Medicinal Chemistry, 270, 117057. Available at: [Link]

  • Huang, Z. D., et al. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 36(13), 1797–1801. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7629. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry, 45(10), 4683-4697. Available at: [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (2004). BYU ScholarsArchive. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4,5-Diaminopyrimidin-2-ol Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Diaminopyrimidin-2-ol. As a critical intermediate for various bioactive molecules, including purines an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Diaminopyrimidin-2-ol. As a critical intermediate for various bioactive molecules, including purines and pteridines, optimizing its synthesis is paramount for efficient research and development pipelines.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering field-proven insights to troubleshoot common issues and enhance yield and purity.

The synthesis, while conceptually straightforward, is fraught with potential pitfalls, including incomplete reactions, side-product formation, and product instability. By understanding the causality behind each experimental choice, researchers can navigate these challenges effectively.

Section 1: Overview of the Primary Synthetic Pathway

The most common and reliable method for preparing 4,5-Diaminopyrimidin-2-ol involves a two-step sequence starting from 4-Amino-2-hydroxypyrimidine (also known as Isocytosine). The process involves the introduction of a nitroso group at the C5 position, followed by its reduction to the corresponding amine.

  • Nitrosation: The pyrimidine ring, activated by the existing amino and hydroxyl groups, undergoes electrophilic substitution at the C5 position using nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.

  • Reduction: The resulting 5-nitroso intermediate is then reduced to the 5-amino group. A variety of reducing agents can be employed, with sodium dithionite (sodium hydrosulfite) being a common and effective choice.[2]

Below is a diagram illustrating this critical workflow.

Synthesis_Workflow Start Start: 4-Amino-2-hydroxypyrimidine (Isocytosine) Step1 Step 1: Nitrosation Start->Step1  NaNO₂, HCl (aq)  0-5 °C Intermediate 4-Amino-2-hydroxy-5-nitrosopyrimidine Step1->Intermediate  In-situ generation  of HNO₂ Step2 Step 2: Reduction Intermediate->Step2  Na₂S₂O₄ (Sodium Dithionite)  or H₂/Pd-C Product End Product: 4,5-Diaminopyrimidin-2-ol Step2->Product  Isolation & Purification Troubleshooting_Tree Start Low Final Yield? CheckStep1 Problem in Step 1 (Nitrosation)? Start->CheckStep1 Yes CheckStep2 Problem in Step 2 (Reduction)? Start->CheckStep2 No pH_Temp Incorrect pH or Temp? (> 5°C) CheckStep1->pH_Temp Yes Nitrite_Quality Poor NaNO₂ Quality? (Old reagent) CheckStep1->Nitrite_Quality No Dithionite_Quality Poor Dithionite Quality? (Degraded by air/moisture) CheckStep2->Dithionite_Quality Yes Oxidation Product Oxidation? (Discoloration) CheckStep2->Oxidation No Isolation_Loss Loss during Isolation? (Product is water-soluble) Oxidation->Isolation_Loss No

Sources

Optimization

Technical Support Center: Purification of 4,5-Diaminopyrimidin-2-ol

Welcome to the technical support guide for the purification of 4,5-Diaminopyrimidin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who handle this important hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5-Diaminopyrimidin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who handle this important heterocyclic intermediate. As a key building block for various bioactive molecules, including purines and pteridines, achieving high purity is critical for the success of subsequent synthetic steps and biological assays.[1][2]

This guide moves beyond simple protocols to explain the scientific rationale behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Compound Profile & Safety

Before beginning any purification protocol, it is essential to be familiar with the physicochemical properties and safety information for 4,5-Diaminopyrimidin-2-ol.

PropertyValueSource
Molecular Formula C₄H₆N₄O[3]
Molecular Weight 126.12 g/mol [3]
Appearance White to off-white or brown crystalline powder[2]
Melting Point >300 °C (decomposes)Note: Data for the isomeric 4,5-Diaminopyrimidine is 204-206°C[4]. The 2-ol tautomer is expected to have a significantly higher melting point due to strong hydrogen bonding.
Solubility Sparingly soluble in water and common organic solvents; generally soluble in DMSO, DMF, and acidic aqueous solutions.[5]
pKa The molecule possesses basic amino groups and a potentially acidic enolic hydroxyl group, making its solubility pH-dependent.[6]
Safety Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude 4,5-Diaminopyrimidin-2-ol from a reaction mixture?

For a typical crude solid, the most effective initial strategy is often a combination of washing and recrystallization. Due to its high polarity and strong intermolecular hydrogen bonding, it is often poorly soluble in many common organic solvents. A good starting point is to wash the crude material with a solvent like ethyl acetate or diethyl ether to remove non-polar impurities. Subsequently, recrystallization from water, potentially with the addition of activated charcoal to remove colored impurities, is a common and effective method. For more challenging purifications, pH-mediated precipitation or column chromatography may be necessary.

Q2: My purified 4,5-Diaminopyrimidin-2-ol is pink/brown. Is this a problem, and how can I fix it?

The appearance of color often indicates the presence of minor, highly conjugated impurities arising from oxidation. Diaminopyrimidines can be susceptible to air oxidation, especially in solution or in the presence of trace metal catalysts from a previous step. While a slight off-white or tan color may be acceptable for some applications, a distinct pink or brown hue suggests significant impurities.

Solution: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and hold at temperature for 10-15 minutes before performing a hot filtration through a pad of celite. This will adsorb the colored impurities. To prevent re-oxidation, conduct purification steps using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

Q3: How do I reliably assess the purity of my final product?

A multi-technique approach is recommended for definitive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a mobile phase of water/acetonitrile containing an acidic modifier (0.1% formic acid or trifluoroacetic acid) is typically effective.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a solvent like DMSO-d₆ will confirm the structure and can reveal the presence of solvent residue or structurally similar impurities.

  • Melting Point: A sharp melting point range is a good qualitative indicator of purity. However, as this compound tends to decompose at high temperatures, this method may be less reliable than HPLC or NMR.

Q4: What are the most common impurities to expect in a synthesis of 4,5-Diaminopyrimidin-2-ol?

Common impurities often stem from the starting materials or side reactions. For instance, if synthesized from a precursor like 2-chloro-4,5-diaminopyrimidine, you might find unreacted starting material. Other potential impurities include incompletely nitrosated or reduced intermediates, or products of over-reduction. If guanidine is a starting material, it may also be present.[8] Identifying these is best done by comparing the analytical data (HPLC, NMR) of your purified material to that of known standards.

Section 3: Troubleshooting Purification Workflows

Navigating the challenges of purification requires a logical approach. The following decision tree and troubleshooting guide address the most common issues encountered during the purification of 4,5-Diaminopyrimidin-2-ol.

Diagram: Decision Tree for Selecting a Purification Method

Purification_Decision_Tree start Crude 4,5-Diaminopyrimidin-2-ol purity_check Assess Purity & Color (TLC/HPLC) start->purity_check high_impurity High Impurity Load (>10%) or Dark Color purity_check->high_impurity Poor low_impurity Low Impurity Load (<10%) Light Color purity_check->low_impurity Good column_chrom Column Chromatography high_impurity->column_chrom acid_base Acid/Base Precipitation high_impurity->acid_base re_xtal Recrystallization low_impurity->re_xtal column_chrom->re_xtal acid_base->re_xtal charcoal Add Activated Charcoal (1-2% w/w) re_xtal->charcoal If Colored final_product Pure Product (Verify by HPLC/NMR) re_xtal->final_product If Colorless charcoal->final_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guide in Q&A Format

Recrystallization Issues

  • Q: My compound will not dissolve in any common recrystallization solvent, even when hot. What should I do?

    • Cause: 4,5-Diaminopyrimidin-2-ol is a highly polar molecule with extensive hydrogen bonding, making it poorly soluble in solvents like ethanol, ethyl acetate, or acetone.

    • Solution 1 (Water): The best single solvent for recrystallization is often water. Its high polarity and ability to form hydrogen bonds can effectively solvate the molecule at high temperatures.

    • Solution 2 (Solvent Pairs): If water is not effective, use a solvent pair. Dissolve the compound in a minimum amount of a hot, high-boiling polar solvent in which it is soluble (e.g., DMSO, DMF, or NMP). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, acetonitrile, or isopropanol) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. This technique can be effective but recovering the product completely free of the high-boiling solvent can be challenging.[5]

  • Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

    • Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). It can also be caused by the presence of impurities that depress the melting point.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask in a large, insulated container. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation. Adding a seed crystal of pure product is the most reliable method.

  • Q: My recovery after recrystallization is very low. How can I improve it?

    • Cause: This is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After crystallization, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation. To recover more material, you can partially evaporate the mother liquor and cool it again to obtain a second crop of crystals, though this crop may be less pure.

Column Chromatography Issues

  • Q: My compound streaks badly on a silica gel column and gives poor separation.

    • Cause: The basic amino groups on the pyrimidine ring can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to tailing (streaking) and sometimes complete retention of the compound.

    • Solution 1 (Add a Basic Modifier): Add a small amount of a basic modifier to your eluent system. For example, in a Dichloromethane/Methanol system, adding 0.5-1% triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica, leading to sharper peaks and better elution.

    • Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 silica gel column, which is more suitable for polar compounds.

  • Q: What is a good starting eluent system for silica gel chromatography?

    • Cause: Selecting the right mobile phase is key to good separation.

    • Solution: Due to the compound's high polarity, you will need a polar eluent system. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a low percentage of MeOH (e.g., 98:2 DCM:MeOH) and gradually increase the polarity. A typical gradient might run from 2% to 20% MeOH in DCM. The addition of 0.5% triethylamine to this system is highly recommended.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Recrystallization from Water with Charcoal Treatment

  • Dissolution: Place the crude 4,5-Diaminopyrimidin-2-ol (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add deionized water (e.g., 100 mL) and heat the mixture to a near boil (~95 °C) with stirring.

  • Solvent Addition: Continue adding small portions of hot deionized water until the solid is completely dissolved. Note the total volume of water used.

  • Decolorization: If the solution is colored, remove it from the heat source and add activated charcoal (e.g., 100 mg, ~2% w/w). Return the flask to the heat and gently boil for 10-15 minutes.

  • Hot Filtration: Pre-heat a clean flask and a funnel with fluted filter paper (or a Buchner funnel with a thin pad of celite). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. The goal is to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 1 hour.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold water, followed by a rinse with a non-polar solvent like diethyl ether to help speed up drying. Dry the purified crystals under vacuum.

Protocol 4.2: Purification via Flash Column Chromatography

  • Stationary Phase: Prepare a flash chromatography column with silica gel.

  • Eluent Preparation: Prepare two mobile phase solutions. Eluent A: Dichloromethane with 0.5% triethylamine. Eluent B: 90:10 Methanol/Dichloromethane with 0.5% triethylamine.

  • Sample Loading: Adsorb the crude compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a solvent it is soluble in (like methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Start the elution with 100% Eluent A. Gradually increase the proportion of Eluent B to run a gradient. A typical gradient might be from 0% B to 50% B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase similar to your eluent, e.g., 9:1 DCM:MeOH with a drop of triethylamine) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,5-Diaminopyrimidin-2-ol.

Protocol 4.3: Purity Assessment by Reverse-Phase HPLC

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water/Acetonitrile or DMSO.

References

  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US6172227B1 - 4,5-diaminopyrimidine derivatives and a method for the preparation thereof.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved from [Link]

  • MDPI. (2019). A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin in Biological Samples and Its Pharmacokinetic, Distribution and Excretion via Urine and Feces in Rats. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]

  • Boon, W. R., & Leigh, T. (2007). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry, 2(5), 239-241. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diaminopyrimidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopyrimidin-5-ol. National Institutes of Health. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Nirma University Journals. (2014). QUANTIFICATION OF 2, 4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Retrieved from [Link]

  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Substituted Diaminopyrimidines

Welcome to the Technical Support Center for the synthesis of substituted diaminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted diaminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this critical class of compounds. The inherent reactivity and multiple functional groups of the pyrimidine core can often lead to unexpected outcomes. This resource aims to provide a systematic and mechanistically grounded approach to overcoming these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of substituted diaminopyrimidines.

FAQ 1: Low Yields and Incomplete Reactions

Question: I am consistently obtaining low yields in my diaminopyrimidine synthesis, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue stemming from several factors, including suboptimal reaction conditions, catalyst inefficiency, or poor starting material quality.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • Temperature and Time: Many pyrimidine syntheses require specific temperature ranges to proceed efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Some reactions may appear to stall at lower temperatures, while excessively high temperatures can lead to decomposition.

    • Solvent Choice: The solubility of reactants and intermediates is crucial. While common solvents like ethanol are widely used, exploring other options or even solvent-free conditions has been shown to improve yields for certain substrates.[2]

  • Assess Catalyst Activity:

    • Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of your acid or base is used. For solid-supported catalysts, ensure proper mixing and suspension.

    • Catalyst Deactivation: If using a reusable catalyst, it may require regeneration.[2] For acid catalysts like HCl, confirm the concentration is accurate.[1]

  • Verify Starting Material Purity:

    • Impurities in starting materials can act as inhibitors. Ensure all reactants, such as guanidine salts and 1,3-dicarbonyl compounds, are of high purity and are properly stored.[1] Amidines, for instance, can be hygroscopic and may hydrolyze over time, impacting their reactivity.[2]

FAQ 2: Formation of a Fluorescent Yellow Byproduct in Biginelli-type Reactions

Question: My Biginelli-type reaction is producing a significant amount of a highly fluorescent, yellow byproduct, which complicates purification. What is this byproduct and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[1][2]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]

FAQ 3: Poor Regioselectivity in Amination of Dihalopyrimidines

Question: I am attempting a sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine, but I am getting a mixture of isomers. How can I improve the regioselectivity for substitution at the C4 position?

Answer: The nucleophilic substitution reactions of 2,4-dichloropyrimidines are known to often yield mixtures of C4 and C2 substituted products, with ratios that can range from 1:1 to 4:1.[3] Achieving high regioselectivity is a significant challenge.

Strategies for Enhancing Regioselectivity:

  • Palladium Catalysis: The use of palladium catalysts can significantly favor the formation of the C4-isomer.[3] The choice of ligand is critical, with bulky phosphine ligands like DavePhos showing good results in some cases.[4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity. For instance, reactions with anilines can show high regioselectivity at low temperatures without a catalyst.[3]

    • Solvent: Polar solvents like ethanol have been shown to favor the formation of the C4-isomer in some nucleophilic substitution reactions.[3]

  • Substituent Effects: The electronic nature of substituents on the pyrimidine ring can influence the regioselectivity of the amination. Electron-withdrawing groups can enhance the reactivity of specific positions.

FAQ 4: Purification Difficulties - Product is Highly Water-Soluble

Question: My 2,4-diaminopyrimidine product is forming a hydrochloride salt that is highly soluble in water, making it difficult to isolate and purify. What is the best approach to handle this?

Answer: The high water solubility of 2,4-diaminopyrimidine hydrochlorides is a known challenge in their purification.[5] A common and effective strategy is to convert the hydrochloride salt to the less soluble sulfate salt.

Purification Protocol:

  • Dissolve the crude 2,4-diaminopyrimidine hydrochloride in water.

  • Add a concentrated solution of a sulfate salt (e.g., sodium sulfate, potassium sulfate, or ammonium sulfate) or sulfuric acid to the solution.[5]

  • This will precipitate the 2,4-diaminopyrimidine sulfate, which is significantly less water-soluble.

  • The precipitated sulfate salt can then be filtered and recrystallized from hot water to yield a pure product.[5]

  • The free base can be obtained by neutralizing the sulfate salt with an alkali.[5]

FAQ 5: N- vs. O-Alkylation in Pyrimidinone Systems

Question: I am trying to alkylate a hydroxypyrimidine, but I am getting a mixture of N- and O-alkylated products. How can I control the selectivity?

Answer: The selective N- or O-alkylation of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) is a common challenge. The outcome is often dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring.

Controlling N- vs. O-Alkylation:

  • Substituent Effects: The electronic properties of substituents on the pyrimidine ring can direct the alkylation to either the nitrogen or oxygen.[6]

  • Base and Solvent System: The choice of base and solvent can significantly influence the ratio of N- to O-alkylation. Harder bases and polar aprotic solvents may favor O-alkylation, while softer bases and non-polar solvents might favor N-alkylation.

  • Protecting Groups: In some cases, the use of protecting groups can be an effective strategy to achieve selective alkylation at the desired position.[7]

Part 2: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a modification of the method of Traube.[8]

  • Prepare a solution of sodium ethoxide from sodium (1 g. atom) and anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser.[8]

  • After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[8]

  • In a separate flask, prepare another solution of sodium ethoxide of the same concentration and add guanidine hydrochloride (1.02 moles).[8]

  • Filter the sodium chloride precipitate and add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.[8]

  • Heat the mixture under reflux for 2 hours.[8]

  • Evaporate the mixture to dryness.[8]

  • Dissolve the solid product in boiling water and acidify with glacial acetic acid.[8]

  • Cool the solution to allow the product to crystallize.

Table 1: Comparison of Conditions for Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
EntryAmineCatalyst/ConditionsC4:C2 RatioYield (%)
1Secondary Aliphatic AminePd(OAc)₂/dppb, LiHMDS, THF, -20 °C>95:5High
2AnilineNo catalyst, -60 °C>95:5High
3AnilineForcing conditions70:30Moderate

Data synthesized from[3]

Part 3: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Diaminopyrimidine Synthesis

Low_Yield_Troubleshooting start Low Yield or Incomplete Reaction check_conditions Re-evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_purity Verify Starting Material Purity start->check_purity temp_time Optimize Temperature & Time (TLC Monitoring) check_conditions->temp_time solvent Screen Different Solvents check_conditions->solvent catalyst_loading Check Catalyst Loading check_catalyst->catalyst_loading catalyst_activity Regenerate/Replace Catalyst check_catalyst->catalyst_activity reactant_purity Purify Starting Materials check_purity->reactant_purity improved_yield Improved Yield temp_time->improved_yield solvent->improved_yield catalyst_loading->improved_yield catalyst_activity->improved_yield reactant_purity->improved_yield

Caption: A logical workflow for troubleshooting low yields in diaminopyrimidine synthesis.

Diagram 2: Competing Pathways in Biginelli-type Reactions

Biginelli_Side_Reaction Reactants Aldehyde + β-Ketoester + Urea Desired_Pathway Biginelli Reaction Reactants->Desired_Pathway Controlled Temp. Side_Pathway Hantzsch Reaction Reactants->Side_Pathway Diaminopyrimidine Desired Diaminopyrimidine Product Desired_Pathway->Diaminopyrimidine DHP Fluorescent Dihydropyridine Byproduct Side_Pathway->DHP High_Temp High Temperature High_Temp->Side_Pathway

Caption: Visualization of the competing Biginelli and Hantzsch reaction pathways.

References

Sources

Optimization

Technical Support Center: Navigating Side Reactions in Traube Purine Synthesis

Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and powerful method for construc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and powerful method for constructing the purine core. As specialists in synthetic chemistry applications, we understand that while the Traube synthesis is robust, it is not without its challenges. Side reactions can lead to diminished yields, complex purification profiles, and ambiguous analytical data, ultimately hindering research progress.

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles and practical field experience. Here, you will find answers to common problems, detailed protocols with built-in validation checkpoints, and visual guides to help you navigate the intricacies of this synthesis and achieve your desired outcomes with higher fidelity and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a rationale.

Question 1: My reaction yields are consistently low, and I've isolated a significant amount of a stable intermediate that is not the final purine. What is happening?

Answer: This is the most common issue encountered in the Traube synthesis and is almost always due to incomplete cyclization . The stable intermediate you have isolated is likely the 4-amino-5-formamidopyrimidine derivative.

  • Causality: The Traube synthesis proceeds in two main stages: (1) formylation of the more nucleophilic 5-amino group of the 4,5-diaminopyrimidine, followed by (2) an intramolecular condensation (cyclodehydration) of the 4-amino group onto the formyl carbon to form the imidazole ring. While formylation is typically fast, the subsequent cyclization is the rate-limiting step and requires forcing conditions, typically high temperatures (often >100 °C, sometimes up to 210 °C) to overcome the activation energy for the dehydration and ring closure.[1]

  • Troubleshooting & Solutions:

    • Increase Reaction Temperature and Time: The most direct solution is to ensure the cyclization conditions are sufficiently rigorous. If you are using formic acid as the cyclizing agent, heating the reaction mixture to reflux for an extended period (4-5 hours or more) is often necessary.[1] For very stubborn substrates, heating to higher temperatures in a high-boiling solvent or neat in formamide can be effective.

    • Ensure Anhydrous Conditions: The cyclization step is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the formylated intermediate, hindering ring closure. Ensure your starting materials and solvents are dry.

    • Consider an Alternative Cyclizing Agent: If high temperatures are not feasible due to substrate sensitivity, consider using a more reactive one-carbon source. Diethoxymethyl acetate or a mixture of an orthoester (e.g., triethyl orthoformate) with an acid catalyst can facilitate cyclization under milder conditions.[1]

Question 2: My final product is a complex mixture, and purification by chromatography is extremely difficult. My NMR spectrum shows multiple sets of aromatic peaks where I expect only one.

Answer: This issue often points to two potential culprits: hydrolysis of the starting material or product , or the formation of pteridine isomers .

  • Causality & Side Reactions:

    • Hydrolysis: The amino groups on the diaminopyrimidine ring are susceptible to hydrolysis under the harsh acidic conditions and high temperatures of the reaction, especially if there are activating groups on the ring.[2] This can lead to the formation of 4-amino-5-hydroxy-, 5-amino-4-hydroxy-, or 4,5-dihydroxy-pyrimidine byproducts. These can then react further to create a cascade of unwanted products. The exact site of hydrolysis can be influenced by the electronic nature of other substituents on the pyrimidine ring.[2]

    • Pteridine Formation: Pteridines are structural isomers of purines, containing a fused pyrazine-pyrimidine core instead of an imidazole-pyrimidine core. If your cyclizing agent (or an impurity) is a 1,2-dicarbonyl compound (like glyoxal or a derivative), it can condense with the 4,5-diaminopyrimidine to form a pteridine side product.[3][4] This is a common issue if the starting materials or solvents are contaminated.

  • Troubleshooting & Solutions:

    Problem Probable Cause Recommended Solution & Prevention
    Hydrolysis Harsh acidic conditions, prolonged heating, presence of water.1. Minimize Water: Use anhydrous formic acid or ensure solvents are rigorously dried. 2. Moderate Conditions: If possible, use milder cyclizing agents like triethyl orthoformate to avoid excessively high temperatures. 3. pH Control: In some cases, buffering the reaction can mitigate hydrolysis, though this is less common in classic Traube conditions.
    Pteridine Formation Contamination with 1,2-dicarbonyl compounds.1. Purify Starting Materials: Ensure the 4,5-diaminopyrimidine is pure and free from oxidative degradation products.[5] 2. Use High-Purity Reagents: Use freshly opened or purified formic acid and other reagents. Aldehydic impurities in solvents can also be a source of dicarbonyls.

Question 3: I am using a substituted 4,5-diaminopyrimidine, and the reaction is not working at all or gives a complex tar-like mixture. Why is my substrate failing?

Answer: The electronic and steric properties of substituents on the pyrimidine ring have a profound impact on the Traube synthesis.

  • Causality:

    • Electronic Effects: Strongly electron-withdrawing groups on the pyrimidine ring decrease the nucleophilicity of both the 4- and 5-amino groups. This can significantly slow down or completely inhibit both the initial formylation and the final cyclization step. Conversely, electron-donating groups can enhance reactivity but may also increase the likelihood of side reactions like hydrolysis.

    • Steric Hindrance: Bulky substituents at the C2 or C6 positions can sterically hinder the approach of the 4-amino group to the formyl intermediate, making the intramolecular cyclization step difficult or impossible.

  • Troubleshooting & Solutions:

    • For Electron-Deficient Systems: You will likely need more forcing reaction conditions. Consider using formamide at high temperatures (150-180 °C) or a highly reactive cyclizing agent like diethoxymethyl acetate. In some cases, protecting group strategies may be necessary to temporarily mask the withdrawing groups.

    • For Sterically Hindered Systems: If steric hindrance is preventing cyclization, a smaller cyclizing agent might help, although options are limited. A more viable approach may be to reconsider the synthetic route. An alternative strategy, such as building the imidazole ring first and then constructing the pyrimidine ring, might be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the first step in the Traube synthesis? The synthesis begins with a suitable pyrimidine, often one with amino or hydroxyl groups at positions 4 and 6. The key intermediate, a 4,5-diaminopyrimidine, is typically generated in situ or in a preceding step. This is commonly achieved by nitrosating the C5 position, followed by reduction of the nitroso group to an amino group.[6]

  • Q2: Can I use reagents other than formic acid for the cyclization? Yes, a variety of one-carbon sources can be used, which is a key advantage for creating substituted purines. Using acid anhydrides or acid chlorides can yield 8-alkylpurines.[1] Reagents like urea or phosgene can be used to synthesize 8-hydroxypurines (xanthine derivatives), while thiourea or carbon disulfide can yield 8-thiopurines.[1][7]

  • Q3: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting 4,5-diaminopyrimidine and the appearance of the 5-formamido intermediate and the final purine product. Due to the polar nature of these compounds, a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is typically required. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis, taking aliquots for LC-MS or ¹H NMR is recommended.[8][9][10][11]

Visualizing the Reaction: Pathways and Pitfalls

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and a key side reaction pathway.

Traube_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis Start 4,5-Diaminopyrimidine Intermediate 4-Amino-5-formamidopyrimidine Start->Intermediate + HCOOH (Formylation) Product Purine Product Intermediate->Product - H2O (Cyclization @ High Temp) Start_Side 4,5-Diaminopyrimidine Side_Product Hydroxy-pyrimidine Byproduct Start_Side->Side_Product + H2O / H+ (Hydrolysis) Analytical_Workflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC LCMS LC-MS Analysis Crude->LCMS NMR ¹H NMR Spectroscopy Crude->NMR Result1 Incomplete Reaction (Starting Material Present) TLC->Result1 Evaluate Spots Result2 Side Products Detected (Unexpected Masses/Peaks) TLC->Result2 Evaluate Spots Result3 Pure Product TLC->Result3 Evaluate Spots LCMS->Result1 Analyze Masses LCMS->Result2 Analyze Masses LCMS->Result3 Analyze Masses NMR->Result1 Analyze Peaks NMR->Result2 Analyze Peaks NMR->Result3 Analyze Peaks

Caption: A typical analytical workflow for reaction diagnosis.

  • ¹H NMR Spectroscopy: Can quickly identify the presence of the starting diaminopyrimidine, the formamido intermediate (look for the formyl proton around 8.0-8.5 ppm), and the final purine. The presence of multiple complex aromatic signals suggests isomeric impurities like pteridines.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying a mixture of products. It can separate the components and provide their exact masses, allowing you to confirm the presence of your desired product and hypothesize the structures of byproducts (e.g., a mass corresponding to a hydrolyzed or pteridine product).

By understanding the potential side reactions and employing careful control over reaction conditions and analytical monitoring, the Traube purine synthesis can be a highly effective tool in your research.

References

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structures, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]

  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry, 66(1), 192–199. [Link]

  • Chemistry Online. (2023). Traube purine synthesis. [Link]

  • El-Gohary, S. M., & Shaaban, M. (2017). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 9(1), 70-80. [Link]

  • Lister, J. H. (1971). Purines. Wiley. (As cited in Name-Reaction.com) [Link]

  • Scribd. (n.d.). Traube Purine Synthesis. [Link]

  • Taylor, E. C., & Cain, C. K. (1949). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society, 71(7), 2538–2541. [Link]

  • Robertson, A., & Stephen, H. (1931). Improved syntheses in the pyrimidine series. Part II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 858. [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Journal of inherited metabolic disease, 22(4), 345–358. [Link]

  • Slideshare. (n.d.). Traube purine synthesis. [Link]

  • Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 2312. [Link]

  • Boon, W. R., & Jones, W. G. M. (1951). Pteridines. Part II. The synthesis of some α-(5-nitro-4-pyrimidylamino)-ketones and their conversion into 7 : 8-dihydropteridines and pteridines. Journal of the Chemical Society (Resumed), 591. [Link]

  • Enkvist, E., & Lönnberg, H. (2010). A New Pteridine–Purine Transformation. Helvetica Chimica Acta, 91(2), 338-353. [Link]

  • Ennor, A. H., & Stocken, L. A. (1948). The synthesis of adenine. Biochemical Journal, 42(4), 557–558. [Link]

  • Basagni, S., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3289. [Link]

  • An, S., et al. (2015). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 290(3), 1703-1712. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Purine Cyclization

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of the purine core is a cornerstone of medicinal chemistry and drug development, leading to the creation of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of the purine core is a cornerstone of medicinal chemistry and drug development, leading to the creation of numerous therapeutic agents.[1] The critical step in many purine syntheses is the cyclization reaction, which forms the fused imidazole ring onto a pre-existing pyrimidine. While conceptually straightforward, this reaction is often plagued by challenges ranging from low yields to undesired side reactions. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to empower researchers to navigate and optimize their purine cyclization experiments effectively. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Understanding the Purine Cyclization Landscape

The most prevalent method for constructing the purine ring system is the Traube synthesis. This classical approach involves the cyclization of a 4,5-diaminopyrimidine precursor. The specific reagents and conditions for this ring closure can vary significantly depending on the desired substitution pattern on the final purine product. Common cyclizing agents include formic acid, diethoxymethyl acetate, and triethyl orthoformate for introducing an unsubstituted C8 position, while other reagents can be employed to install various substituents.[1]

A generalized workflow for a typical purine cyclization can be visualized as follows:

Purine Cyclization Workflow cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diaminopyrimidine Diaminopyrimidine Mixing Mixing & Heating Diaminopyrimidine->Mixing Cyclizing_Agent Cyclizing_Agent Cyclizing_Agent->Mixing Monitoring Reaction Monitoring (TLC, LC-MS) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Troubleshooting Purine Cyclization Start Low/No Product Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Check_Solubility Is Starting Material Soluble? Check_Temp->Check_Solubility Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_pH Is pH Optimal? Check_Solubility->Check_pH Yes Change_Solvent Change to Higher Boiling/More Polar Solvent Check_Solubility->Change_Solvent No Check_Reactivity Are there Deactivating Groups? Check_pH->Check_Reactivity Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Forcing_Conditions Use Forcing Conditions/More Reactive Reagent Check_Reactivity->Forcing_Conditions Yes Re-evaluate Re-evaluate Check_Reactivity->Re-evaluate No

Sources

Optimization

Technical Support Center: 4,5-Diaminopyrimidin-2-ol

From the Desk of the Senior Application Scientist Welcome to the technical support center for 4,5-Diaminopyrimidin-2-ol. This guide is designed for our valued partners in research and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4,5-Diaminopyrimidin-2-ol. This guide is designed for our valued partners in research and drug development. We understand that working with highly functionalized heterocyclic compounds presents unique challenges. 4,5-Diaminopyrimidin-2-ol, with its electron-rich aromatic system, is particularly susceptible to environmental factors that can compromise experimental integrity. This document synthesizes our in-house expertise and data from the scientific literature to provide you with a comprehensive resource for ensuring the stability and successful application of this compound in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4,5-Diaminopyrimidin-2-ol.

Q1: What are the primary stability concerns for solid 4,5-Diaminopyrimidin-2-ol?

A1: The primary concerns for the compound in its solid state are oxidation and hygroscopicity. The 4,5-diamino substitution makes the pyrimidine ring highly electron-rich and thus, extremely sensitive to air and light. Oxidation can lead to the formation of colored impurities, often appearing as a darkening of the material from off-white/tan to brown or purple. Furthermore, the compound is hygroscopic and should be protected from moisture.

Q2: What are the ideal storage conditions for the solid compound?

A2: To mitigate degradation, rigorous storage protocols are essential. We have validated the following conditions to maximize shelf-life.

Parameter Recommended Condition Rationale
Temperature -20°CSlows the rate of oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber Vial / In the DarkProtects against photo-oxidation.
Container Tightly SealedPrevents moisture ingress due to hygroscopicity.

Q3: I need to prepare a stock solution. What is the best practice?

A3: Preparing a stable stock solution is critical for reproducible results. The key factors to control are the choice of solvent, exclusion of oxygen, and pH.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous experiments, subsequent dilution into a deoxygenated buffer is required.

  • Deoxygenation: Always use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. This is the single most critical step to prevent rapid oxidation in solution.

  • pH Considerations: The stability of aminopyrimidines can be pH-dependent.[1] While neutral pH is often a starting point, the optimal pH may vary for your specific application. If your experiment allows, a slightly acidic buffer (pH 4-6) may enhance stability by protonating the amino groups, making them less susceptible to oxidation. However, strong acidic conditions (e.g., 6 M HCl) can cause hydrolysis of the amino groups.[1]

Q4: For how long is a stock solution of 4,5-Diaminopyrimidin-2-ol stable?

A4: Stock solutions are best prepared fresh for each experiment. If storage is unavoidable, we recommend the following:

  • DMSO Stocks: Aliquot into single-use volumes in tightly sealed vials under an argon or nitrogen overlay. Store at -80°C for no longer than one month.

  • Aqueous Solutions: We strongly advise against storing aqueous solutions. Due to the presence of dissolved oxygen and water, degradation is significantly faster. Prepare fresh from a DMSO stock immediately before use.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: My solid 4,5-Diaminopyrimidin-2-ol has darkened, or my freshly made solution has a distinct yellow/brown/purple tint. What happened?

A1: Probable Cause & Mechanism

This is a classic sign of oxidation . The 4,5-diaminopyrimidine core is highly susceptible to oxidation, which proceeds via a two-electron transfer to form a highly colored and unstable quinonimine-like structure.[2] This species can then undergo further reactions, leading to a complex mixture of degradation products. The presence of the 2-ol group further modulates the electronic properties of the ring, but the fundamental susceptibility of the vicinal diamino groups to oxidation remains the primary degradation pathway.

Solution Workflow:

  • Discard Compromised Material: Do not use discolored solid or solutions, as the presence of degradation products will confound your results.

  • Review Handling Protocol: Ensure all handling of the solid compound is done under an inert atmosphere (e.g., in a glovebox) or as quickly as possible in the open air.

  • Implement Deoxygenation Protocol for Solutions: Follow the step-by-step protocol below for preparing solutions.

Experimental Protocol: Preparation of a Stabilized Aqueous Working Solution
  • Bring the sealed vial of solid 4,5-Diaminopyrimidin-2-ol to room temperature before opening to prevent condensation.

  • Weigh the required amount of solid quickly and prepare a concentrated stock in anhydrous, deoxygenated DMSO.

  • Take your desired aqueous buffer and deoxygenate it by vigorously sparging with argon or nitrogen for at least 20 minutes.

  • Just before use, perform a serial dilution of the DMSO stock into the deoxygenated aqueous buffer to achieve your final working concentration.

  • Maintain an inert gas blanket over the final working solution if it will be used over an extended period (>1 hour).

Q2: I'm analyzing my compound with HPLC-MS and see unexpected peaks, particularly one with a mass corresponding to the loss of an amino group (-15 Da) or its replacement with a hydroxyl group (-1 Da). What is causing this?

A2: Probable Cause & Mechanism

This observation strongly suggests hydrolysis . The amino groups on the pyrimidine ring can be susceptible to nucleophilic attack by water, leading to their replacement with a hydroxyl group. This process is often catalyzed by acidic or basic conditions.[1] Studies on related 2,4-diaminopyrimidine systems have shown that treatment with strong acid can selectively hydrolyze one of the amino groups.[1] The exact site of hydrolysis (at C4 or C5) on your specific molecule would depend on the precise electronic environment and reaction conditions.

Solution Workflow:

  • Characterize Degradants: If possible, use MS/MS fragmentation to confirm the structure of the degradation product.

  • Evaluate Buffer pH: The rate of hydrolysis is highly pH-dependent. If your experimental conditions permit, perform a pH stability study (e.g., pH 5, 7, 8) to identify the optimal range for your compound. Often, a pH near the pKa of the amino groups can be the least stable.

  • Control Temperature: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures. Ensure your solutions are kept cool when not in use.

Visualization of Key Concepts

Diagram 1: Proposed Oxidative Degradation Pathway

Oxidation_Pathway cluster_main Oxidative Degradation Compound 4,5-Diaminopyrimidin-2-ol (Electron-Rich) Intermediate Unstable Quinonimine Intermediate (Colored) Compound->Intermediate - 2e⁻, - 2H⁺ Oxidant [O] (e.g., Air, O₂) Oxidant->Intermediate Degradation Complex Degradation Products Intermediate->Degradation Further Reactions

Caption: Postulated pathway for the air oxidation of 4,5-Diaminopyrimidin-2-ol.

Diagram 2: Recommended Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment Start Start: Solid Compound Weigh Weigh Solid (Quickly or under Inert Gas) Start->Weigh Stock Prepare Stock in Anhydrous, Deoxygenated DMSO Weigh->Stock Dilute Dilute Stock into Buffer (Prepare Fresh) Stock->Dilute Buffer Deoxygenate Aqueous Buffer (N₂ or Ar Sparge) Buffer->Dilute Use Use in Experiment (Maintain Inert Atmosphere if possible) Dilute->Use End End Use->End

Caption: Workflow to minimize degradation of 4,5-Diaminopyrimidin-2-ol.

References

  • Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]

  • Taylor, E. C., & Cain, C. K. The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society.
  • Cohen, D., Koenigsbuch, M., & Sprecher, M. Polarographic Oxidation of Diaminopyrimidines. Israel Journal of Chemistry, 6(5), 615–630. (1968).
  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of organic chemistry, 66(1), 192–199. (2001).
  • Brown, D. J. Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4,5-Diaminopyrimidin-2-ol

Welcome to the technical support resource for the crystallization of 4,5-Diaminopyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of 4,5-Diaminopyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. As a molecule with multiple hydrogen bond donors and acceptors, its crystallization behavior can be complex. This document provides in-depth, field-proven insights to help you achieve high-purity crystalline material consistently.

Troubleshooting Guide: Crystallization Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your own experiments.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What are the next steps?

A1: This is a classic sign that the solution is not supersaturated, which is the essential driving force for crystallization. There are two primary causes: either too much solvent was used, or the chosen solvent is inappropriate for the compound.

  • Causality: Crystals form when the concentration of a solute in a solution exceeds its solubility limit at a given temperature. If the solution remains clear upon cooling, it means the concentration of 4,5-Diaminopyrimidin-2-ol is still below its saturation point, even at lower temperatures.

  • Step-by-Step Solutions:

    • Induce Nucleation: Sometimes a supersaturated solution needs a trigger to begin crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a high-energy surface that can initiate crystal formation.

    • Reduce Solvent Volume: If scratching fails, gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume). This increases the concentration. Allow the solution to cool slowly again.[1]

    • Introduce an Anti-Solvent: If you suspect the compound is simply too soluble, an anti-solvent can be effective. This is a solvent that is miscible with your current solvent but in which your compound is insoluble.[2] Slowly add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness appears, then allow it to stand.

    • Re-evaluate Solvent Choice: If the above steps fail, the solvent system is likely unsuitable. The compound may be too soluble even at low temperatures.[3] You will need to perform solvent screening to find a system where the compound has high solubility when hot and low solubility when cold.

Q2: My product rapidly "crashed out" as a fine powder or oily substance instead of forming well-defined crystals. How can I fix this?

A2: This phenomenon indicates that the solution became supersaturated too quickly, leading to rapid precipitation rather than controlled crystal growth. This is detrimental to purity, as impurities can become trapped within the rapidly forming solid.[1]

  • Causality: Ideal crystal growth occurs slowly from a slightly supersaturated solution. When a solution is cooled too fast or is excessively concentrated, the system is driven far from equilibrium, causing the compound to precipitate in a disordered, often amorphous, state or as an "oil."

  • Step-by-Step Solutions:

    • Increase Solvent Volume: Re-heat the mixture until the product fully redissolves. Add a small additional amount of the hot solvent (e.g., 5-10% extra volume) to slightly decrease the level of supersaturation that will be achieved upon cooling.[1]

    • Slow Down the Cooling Process: This is the most critical parameter. After dissolving the compound in the minimum amount of hot solvent, cover the flask with a watch glass and allow it to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool) can further slow the process. Do not move it directly to an ice bath.[2]

    • Consider a Different Solvent System: A solvent with a very steep solubility curve for your compound will be prone to this issue. Experiment with solvent mixtures to achieve a more gradual change in solubility with temperature.[3]

Q3: The final crystals are discolored (e.g., yellow or brown). How can I obtain a pure white product?

A3: Discoloration is typically caused by the co-precipitation of highly colored, minor impurities that have similar solubility profiles to your target compound.

  • Causality: Activated charcoal has a high surface area and is excellent at adsorbing large, flat (aromatic) molecules, which are often the source of color. By introducing it to the solution, these colored impurities are adsorbed onto the charcoal, which can then be removed by filtration.

  • Recommended Protocol:

    • Dissolve the crude 4,5-Diaminopyrimidin-2-ol in the chosen solvent and bring it to a boil.

    • Remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.[2]

    • Proceed with the slow cooling crystallization as described in A2.

Q4: My final yield after crystallization is very low. What are the common causes?

A4: A low yield can be frustrating and points to material loss at one or more stages of the process.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[1] To check this, take a drop of the filtrate, place it on a watch glass, and let it evaporate. A large amount of solid residue indicates substantial loss. The only remedy is to evaporate the mother liquor to recover the remaining product and re-crystallize.

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.

    • Inappropriate Washing: Washing the collected crystals with a solvent in which they are even moderately soluble will dissolve your product. Always wash the crystals with a minimal amount of ice-cold crystallization solvent.

Troubleshooting Workflow Diagram

G start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiled Out / Fine Powder? no_crystals->oiling_out No scratch 1. Scratch Flask no_crystals->scratch Yes colored_crystals Crystals Discolored? oiling_out->colored_crystals No add_solvent 1. Re-dissolve, Add More Solvent oiling_out->add_solvent Yes low_yield Yield is Low? colored_crystals->low_yield No charcoal Treat Hot Solution with Activated Charcoal colored_crystals->charcoal Yes success Pure Crystals Obtained low_yield->success No check_filtrate Check Mother Liquor for Product low_yield->check_filtrate Yes evaporate 2. Evaporate Solvent scratch->evaporate anti_solvent 3. Add Anti-Solvent evaporate->anti_solvent change_solvent 4. Re-evaluate Solvent anti_solvent->change_solvent slow_cool 2. Ensure Slow Cooling add_solvent->slow_cool change_solvent2 3. Change Solvent System slow_cool->change_solvent2 charcoal->success wash_technique Use Minimal Ice-Cold Wash check_filtrate->wash_technique hot_filtration Pre-heat Funnel for Hot Filtration wash_technique->hot_filtration

Caption: A workflow diagram for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing 4,5-Diaminopyrimidin-2-ol?

A: Due to the polar amino (-NH2) and hydroxyl (-OH) groups, this compound is highly polar. Polar protic solvents are often a good starting point. However, solubility might be high even at room temperature. A solvent screening study is highly recommended.

Solvent ClassExamplesSuitability Notes
Polar Protic Water, Ethanol, Methanol, IsopropanolGood starting points. The compound may be highly soluble; mixtures with an anti-solvent (like ethyl acetate or THF) might be necessary. Ethanol is often a good choice.[4]
Polar Aprotic DMSO, DMF, AcetonitrileLikely to be highly soluble. Best used as the primary solvent in an anti-solvent crystallization procedure, where water or an ether could be the anti-solvent.[5][6]
Less Polar Ethyl Acetate, Tetrahydrofuran (THF)May have low solubility even when hot. Can be excellent as anti-solvents or as part of a solvent mixture (e.g., Ethanol/Ethyl Acetate).
Non-Polar Hexane, Toluene, Dichloromethane (DCM)The compound is likely insoluble in these. They are primarily useful as anti-solvents.

Q: How does pH affect the crystallization of this compound?

A: The pH of the solution can dramatically alter the solubility of 4,5-Diaminopyrimidin-2-ol. The two amino groups are basic and can be protonated under acidic conditions to form a more soluble salt. The hydroxyl group is weakly acidic. This property can be exploited for purification: one can dissolve the crude material in an acidic aqueous solution, filter out insoluble non-basic impurities, and then carefully neutralize the solution to precipitate the purified free base.

Q: Can I use an anti-solvent crystallization method?

A: Yes, this is a powerful technique for compounds with high solubility in most solvents. A typical protocol involves dissolving the compound in a minimum amount of a "good" solvent (like DMSO or DMF) and then slowly adding a miscible "poor" solvent (the anti-solvent, like water or diethyl ether) until the solution becomes turbid, indicating the onset of precipitation.[2] This should be done slowly to promote crystal growth over rapid precipitation.

Standard Crystallization Protocol

This protocol provides a general workflow. The optimal solvent and temperatures should be determined experimentally.

  • Dissolution: Place the crude 4,5-Diaminopyrimidin-2-ol in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and, while stirring or swirling, heat the mixture gently (e.g., on a hot plate). Continue adding small portions of the solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-5 minutes.

  • Hot Filtration: Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the hot funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice bath for 30 minutes or more to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (n.d.). PMC - NIH.
  • Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. (n.d.). Request PDF.

Sources

Optimization

Technical Support Center: Characterizing Diaminopyrimidine Tautomers

A-Level: Senior Application Scientist Welcome to the technical support center for the analytical characterization of diaminopyrimidine tautomers. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for the analytical characterization of diaminopyrimidine tautomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these isomeric forms. The tautomeric state of diaminopyrimidine derivatives can profoundly impact their biological activity, physicochemical properties, and ultimately, their efficacy and safety as therapeutic agents.[1][2][3] This resource provides in-depth, experience-driven guidance to address the common and complex challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding diaminopyrimidine tautomer analysis.

Q1: Why is characterizing diaminopyrimidine tautomers so critical in drug discovery?

A1: Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For diaminopyrimidines, this can alter the molecule's hydrogen bonding capabilities, shape, and electronic properties.[1] Consequently, different tautomers can exhibit varied binding affinities for a biological target, as well as different absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Misidentifying the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and unforeseen pharmacokinetic challenges.[1]

Q2: What are the most common tautomeric forms of 2,4-diaminopyrimidine?

A2: 2,4-diaminopyrimidine and its derivatives primarily exist in amino-imino tautomeric forms. The equilibrium involves the migration of a proton between the exocyclic amino groups and the ring nitrogen atoms. The relative stability of these forms is highly sensitive to the molecular environment.

Q3: I'm seeing conflicting or ambiguous results from my analysis. What are the likely causes?

A3: Ambiguous results often stem from the dynamic equilibrium between tautomers in solution. This equilibrium can be influenced by several factors, including:

  • Solvent Polarity and Hydrogen Bonding Capacity: Polar and protic solvents can stabilize one tautomer over another through hydrogen bonding.[4][5][6][7]

  • pH: The protonation state of the diaminopyrimidine ring can shift the tautomeric equilibrium.[8]

  • Temperature: Changes in temperature can alter the equilibrium constant between tautomers.[9][10]

  • Concentration: At high concentrations, intermolecular interactions may favor a specific tautomeric form.

It is also possible that the analytical technique itself is influencing the equilibrium or that the rate of interconversion is too fast for the timescale of the measurement (e.g., in NMR).[9][11]

Q4: Can computational modeling alone definitively determine the dominant tautomer?

A4: While computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in the gas phase or with implicit solvent models, they should not be used in isolation.[12][13][14][15] Experimental validation is crucial, as computational models may not always perfectly capture the complex interplay of solvent effects and intermolecular interactions in the condensed phase.[15][16] The most robust approach combines computational predictions with experimental data.[13][16]

II. Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting for specific analytical methods used in the characterization of diaminopyrimidine tautomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying tautomerism in solution.[11][17][18] However, its application to diaminopyrimidines can be challenging.

Issue 1: Broad or Averaged NMR Signals

  • Symptom: You observe broad peaks for protons or carbons near the sites of tautomerization, or you see only one set of signals where you expect two for different tautomers.

  • Causality: This typically indicates that the tautomers are interconverting rapidly on the NMR timescale.[9] The spectrometer records an average of the chemical environments.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Lowering the temperature can slow down the rate of interconversion. If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in the appearance of distinct sets of sharp signals.

    • Solvent Study: Altering the solvent can shift the equilibrium or change the rate of exchange.[19] Try aprotic, non-polar solvents (e.g., cyclohexane-d12, toluene-d8) versus polar, aprotic solvents (e.g., DMSO-d6, acetonitrile-d3) and polar, protic solvents (e.g., methanol-d4). DMSO-d6 is often effective at slowing proton exchange due to its ability to disrupt intermolecular hydrogen bonding that facilitates proton transfer.[19]

    • 2D NMR Techniques: Techniques like 2D NOESY or EXSY can detect chemical exchange even when signals are averaged. Cross-peaks between exchanging sites can confirm the presence of a dynamic equilibrium.

Issue 2: Difficulty in Assigning Signals to Specific Tautomers

  • Symptom: You observe multiple sets of signals but are unsure which set corresponds to which tautomer.

  • Causality: The chemical shift differences between tautomers may be subtle, and literature values for your specific derivative may not be available.

  • Troubleshooting Protocol:

    • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled or if you have access to a sensitive spectrometer, ¹⁵N NMR can be highly informative. The chemical shift of nitrogen is very sensitive to its hybridization state (amino vs. imino), often showing large differences between tautomers.[19][20]

    • HMBC/HSQC: Use 2D correlation spectra (¹H-¹³C HMBC and HSQC) to aid in assignment. Long-range couplings in HMBC can help piece together the carbon skeleton and identify which protons are attached to which carbons in each tautomer.

    • Computational Chemistry: Use DFT calculations to predict the NMR chemical shifts for each potential tautomer.[14] While not always perfectly accurate in absolute terms, the relative chemical shifts can provide a strong basis for assignment when compared to your experimental data.

Parameter Amino Tautomer Imino Tautomer Rationale
¹⁵N Chemical Shift Typically more shieldedTypically more deshielded[19]Change in hybridization and electronic environment.
¹H Chemical Shift (NH) Varies, often broaderCan be sharper, may show coupling to ¹³CDifferent chemical environment and exchange rates.
¹³C Chemical Shift (C=N) N/ADeshielded relative to C-NH₂Imino carbon has more double-bond character.
B. X-Ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the tautomeric form present in the solid state.[21][22][23][24]

Issue: The Tautomer in My Crystal Structure is Different from What I See in Solution.

  • Symptom: Your crystal structure shows one tautomer, but NMR or UV-Vis data suggests a different tautomer or a mixture in solution.

  • Causality: This is a common and expected finding. The solid-state structure is governed by crystal packing forces and intermolecular interactions (like hydrogen bonding) which can strongly favor a single tautomer that may be a minor component in solution.[20][23] The solution-state represents a dynamic equilibrium influenced by solvent interactions.[5][6]

  • Self-Validation System:

    • Acknowledge the Difference: It is crucial to recognize that solid-state and solution-state structures are not always the same.

    • Multi-Technique Approach: Always complement your crystal structure with solution-state analysis (NMR, UV-Vis) to get a complete picture of your compound's behavior.

    • Re-dissolution Test: Re-dissolve the same crystals used for X-ray diffraction and immediately acquire an NMR spectrum. This can help confirm that the observed solution-state equilibrium is not an artifact of a different batch of material.

C. UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often have distinct absorption maxima due to differences in their conjugated systems.[8][19][25]

Issue: My UV-Vis Spectrum Shows Overlapping Bands or is Difficult to Interpret.

  • Symptom: You observe a broad absorption band or multiple shoulders, making it difficult to identify the λ_max for individual tautomers.

  • Causality: The absorption spectra of the different tautomers may be very similar and overlap significantly.[19]

  • Troubleshooting Protocol:

    • pH Titration: Varying the pH of the solution can shift the tautomeric equilibrium, causing changes in the UV-Vis spectrum.[8] By observing which bands increase or decrease in intensity as a function of pH, you can often deconvolve the spectra of the individual species.

    • Solvent Study: As with NMR, changing the solvent can shift the equilibrium.[25] Comparing spectra in solvents of different polarities (e.g., hexane, acetonitrile, water) can help to resolve different bands.

    • Derivative Spectroscopy: Calculating the first or second derivative of the absorption spectrum can help to resolve overlapping peaks and more accurately determine the λ_max of individual components.

    • Computational Support (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis spectra of the different tautomers. Comparing these theoretical spectra with your experimental data can aid in the assignment of the observed bands.

D. Mass Spectrometry (MS)

While less direct than NMR or X-ray crystallography for tautomer analysis, MS can provide valuable information, particularly about the gas-phase equilibrium.[26][27][28]

Issue: Can I Distinguish Tautomers by Mass Spectrometry?

  • Symptom: You want to know if the peaks in your mass spectrum can be attributed to specific tautomers.

  • Causality: Tautomers are isomers and will have the same mass. However, they may exhibit different fragmentation patterns upon ionization.

  • Experimental Workflow:

    • Tandem MS (MS/MS): Isolate the parent ion peak in the first mass analyzer and then induce fragmentation. The resulting product ion spectra may be different for different tautomers, as the initial location of the proton can direct the fragmentation pathway.[28]

    • "Fixed" Tautomer Analysis: Synthesize derivatives where the mobile proton is replaced with a group like methyl. This "locks" the molecule into a specific tautomeric form. The fragmentation pattern of these fixed derivatives can then be used as a reference to help interpret the fragmentation of the original, tautomerizable compound.[27]

    • Caution: Be aware that the ionization process itself can potentially alter the tautomeric form. The results reflect the gas-phase behavior, which may differ from the solution or solid state.[28]

IV. Integrated Analytical Workflow

A robust characterization of diaminopyrimidine tautomers relies on a multi-faceted approach. No single technique tells the whole story.

Diagram: Integrated Workflow for Tautomer Characterization

Tautomer_Workflow cluster_initial Initial Analysis cluster_detailed In-Depth Characterization cluster_computational Computational Support cluster_conclusion Conclusion Compound Diaminopyrimidine Compound NMR_Initial ¹H & ¹³C NMR (in DMSO-d₆) Compound->NMR_Initial LCMS LC-MS Analysis Compound->LCMS X_Ray Single Crystal X-Ray Diffraction Compound->X_Ray If Crystals Form VT_NMR Variable Temp. NMR NMR_Initial->VT_NMR Ambiguous/ Broad Signals N15_NMR ¹⁵N NMR NMR_Initial->N15_NMR Assignment Help Needed UV_Vis UV-Vis Titration (pH & Solvent) NMR_Initial->UV_Vis DFT DFT Calculations (Tautomer Stabilities, NMR/UV-Vis Prediction) NMR_Initial->DFT Conclusion Comprehensive Tautomer Profile (Solid, Solution, Gas-Phase) VT_NMR->Conclusion N15_NMR->Conclusion UV_Vis->DFT UV_Vis->Conclusion X_Ray->Conclusion DFT->Conclusion

Caption: Integrated workflow for comprehensive tautomer analysis.

References

  • Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

  • Nemeria, N. S., et al. (2008). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. The Journal of biological chemistry, 283(44), 30037–30047. [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

  • Peng, C. S., & Tokmakoff, A. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 119(11), 4076–4084. [Link]

  • Gómez, H., et al. (2011). A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models. Journal of molecular modeling, 17(11), 2871–2882. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Bioorganic & medicinal chemistry, 17(20), 7294–7306. [Link]

  • Mary, Y. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of the Brazilian Chemical Society, 26, 2184-2198. [Link]

  • Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Journal of Biochemistry & Biophysics, 18(4), 251-259. [Link]

  • ResearchGate. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]

  • Kovačević, S., et al. (2022). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 17(1), 1–4. [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. [Link]

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 20, 63-131. [Link]

  • de Vries, M. S. (2022). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of diaminopyrimidines using benzoquinone. [Link]

  • Patsnap. (n.d.). How Tautomerization Influences Drug Metabolite Formation?. [Link]

  • Sugimoto, K. (2018). [Development of Efficient Synthetic Method for Tautomeric Dihydropyrimidines and Analysis of Their Functionality]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 138(11), 1361–1371. [Link]

  • Peng, C. S., & Tokmakoff, A. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 119(11), 4076–4084. [Link]

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693–704. [Link]

  • Taylor, P. J. (1985). Tautomerism in drug discovery. Comprehensive Medicinal Chemistry, 4, 241-285. [Link]

  • Claramunt, R. M., et al. (2015). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Journal of Molecular Structure, 1092, 117-122. [Link]

  • de Souza, T. B., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. [Link]

  • Pluta, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(8), 3564. [Link]

  • Asghar, M. N., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6825–6835. [Link]

  • Elguero, J., et al. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • ResearchGate. (n.d.). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. [Link]

  • ResearchGate. (n.d.). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. [Link]

  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Capparelli, A. L., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Molecular Structure, 1141, 62-68. [Link]

  • ResearchGate. (n.d.). (PDF) Tautomeric Equilibria Studies by Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • de Vries, M. S. (2022). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. ChemRxiv. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Current Molecular Pharmacology, 14(4), 546-556. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Davalos, J. Z., & Echevarria, L. (2015). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 19(12), 1134-1147. [Link]

  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

  • Thompson, A. L., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(20), 4734. [Link]

  • Raczyńska, E. D., et al. (2014). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Journal of Physical Chemistry A, 118(37), 8347-8356. [Link]

  • LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

  • Pluta, T. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5670. [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. [Link]

  • Antonov, L., et al. (2018). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 23(10), 2463. [Link]

  • Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4967. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 4,5-Diaminopyrimidin-2-ol (TAHP)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,5-Diaminopyrimidin-2-ol, a critical intermediate in the development of pharmaceuticals such as the antiviral...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5-Diaminopyrimidin-2-ol, a critical intermediate in the development of pharmaceuticals such as the antiviral ganciclovir and the anti-anemia drug folic acid.[1] This molecule is also commonly referred to by its tautomeric name, 2,4,5-Triamino-6-hydroxypyrimidine (TAHP). The synthesis, while well-established, presents several challenges related to purity. This guide provides field-proven insights and troubleshooting solutions to help you navigate these complexities and achieve high-purity results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for TAHP?

The most prevalent industrial synthesis involves a three-step process starting from guanidine nitrate and ethyl cyanoacetate.[1][2]

  • Condensation: Guanidine nitrate and ethyl cyanoacetate are condensed to form 2,4-diamino-6-hydroxypyrimidine (DAHP).[3]

  • Nitrosation: DAHP is then treated with sodium nitrite in an acidic medium to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[2]

  • Reduction: The critical final step is the reduction of the nitroso group of DAHNP to an amino group, forming TAHP. This is typically achieved either through chemical reduction with reagents like sodium dithionite or, more cleanly, via catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C).[2][4][5]

Q2: Why is the final product, TAHP, almost always isolated as a sulfate salt?

TAHP is often isolated as its sulfate salt for two primary reasons:

  • Stability: The amine-rich pyrimidine core is susceptible to air oxidation, which can lead to colored impurities.[6] The sulfate salt form enhances the compound's stability and improves its handling characteristics under ambient conditions.[7]

  • Purification: 2,4,5-Triamino-6-hydroxypyrimidine sulfate has very low solubility in water and many organic solvents.[7] This property is exploited during purification; the salt can be selectively precipitated from the reaction mixture, leaving many impurities behind in the solution.

Q3: What are the primary classes of impurities encountered in TAHP synthesis?

Impurities can generally be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (DAHNP) or intermediates from incomplete reactions.

  • Degradation Products: The principal degradation pathway is oxidation. The diaminopyrimidine ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially under neutral or basic conditions, leading to highly colored by-products.[6]

  • Inorganic Salts: The synthesis involves numerous acids, bases, and salts (e.g., sodium nitrate, sodium sulfate) that must be purged from the final product.[1]

  • Residual Catalysts: In the case of catalytic hydrogenation, residual palladium is a critical impurity that must be removed, particularly for pharmaceutical applications.[4]

Q4: How should I store the final TAHP sulfate product?

For optimal stability, the product should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to protect it from air and moisture.[7] TCI Chemicals notes that while some product labels may have historically mentioned a hydrate form, moisture is now treated as an impurity, and the product is best kept anhydrous.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, particularly in the critical reduction step of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) to TAHP.

Problem 1: My final product is discolored (e.g., pink, purple, or brown) instead of white.

  • Question: I've completed the synthesis, but my TAHP sulfate is not the expected off-white solid. What causes this discoloration and how can I prevent it?

  • Answer: Cause: Discoloration is the most common sign of product degradation via oxidation. The 4,5-diamino arrangement on the pyrimidine ring makes the molecule highly susceptible to oxidation by atmospheric oxygen, which forms intensely colored impurities. This is particularly problematic in neutral or alkaline solutions where the free base form of TAHP is more prevalent.[6]

    Solutions:

    • Maintain an Inert Atmosphere: During the reduction, workup, and isolation steps, ensure the reaction vessel is purged with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Control pH: During catalytic hydrogenation, it is advantageous to perform the reaction in a slightly acidic, neutral, or weakly alkaline range (below pH 9).[4][5] After the reaction is complete, the TAHP can be dissolved by adding a strong base (e.g., NaOH) to raise the pH to ~12. This allows the catalyst to be filtered off from the soluble product salt. The highly basic conditions should be minimized in duration, and the solution should be kept under an inert atmosphere.

    • Purification: If discoloration occurs, the product can often be purified. A robust method involves suspending the impure sulfate salt in water, adding barium chloride to precipitate barium sulfate and form the water-soluble TAHP dihydrochloride. After filtering off the barium sulfate, the filtrate can be treated with sulfuric acid to re-precipitate the purified TAHP sulfate.[7]

dot

Caption: Troubleshooting flowchart for product discoloration.

Problem 2: The catalytic hydrogenation reaction is sluggish or stalls.

  • Question: During the reduction of DAHNP using Pd/C, the hydrogen uptake is very slow or has stopped completely, with starting material still present. What's wrong?

  • Answer: Causes & Solutions:

    • Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality Pd/C from a reputable supplier. Ensure the catalyst loading is appropriate (typically 1-5 mol% Pd).

    • Catalyst Poisoning: The starting material or solvent may contain impurities (like sulfur compounds) that poison the palladium catalyst. Ensure the quality of your DAHNP and use high-purity solvents.

    • Poor Mixing/Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solvent, hydrogen gas). Inadequate stirring will limit the reaction rate. Ensure vigorous agitation to keep the catalyst suspended and facilitate gas dispersion.

    • Incorrect pH: The reaction pH can influence the reaction rate. Patents suggest that running the hydrogenation in a range from acidic to weakly alkaline (pH < 9) is effective.[5] Starting at a slightly acidic pH (e.g., 3.5) and allowing it to rise to neutral (5.5-6.5) as the reaction proceeds is a documented method.[4]

    • Insufficient Pressure/Temperature: While the reaction can proceed at lower pressures, industrial processes often use elevated pressures (e.g., 15-20 bar) and temperatures (e.g., 60-100°C) to drive the reaction to completion quickly.[4]

Problem 3: My final product has low purity and contains residual starting material.

  • Question: My analytical data (HPLC, NMR) shows that the final TAHP sulfate is contaminated with the starting material, DAHNP. How can I improve the conversion?

  • Answer: Causes & Solutions:

    • Incomplete Reduction: This is the most direct cause. If using chemical reduction (e.g., sodium dithionite), ensure you are using a sufficient stoichiometric excess of the reducing agent, as some may be consumed by dissolved oxygen.[2] For catalytic hydrogenation, see the troubleshooting points in Problem 2.

    • Premature Product Precipitation: In some solvent systems, the TAHP sulfate product may begin to precipitate before the reaction is complete, potentially encapsulating unreacted DAHNP. This is less of an issue in the patented methods where the product is kept in solution as a salt until after the catalyst is removed.[4][5]

    • Ineffective Purification: The standard purification relies on the low solubility of the sulfate salt. If the precipitation is done too quickly or at too high a temperature, impurities can be trapped in the crystal lattice. Ensure the solution is cooled slowly to allow for selective crystallization.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of TAHP Sulfate via Catalytic Hydrogenation This protocol is a synthesis of methods described in the patent literature and is intended for trained professionals.[4][5]

  • Vessel Preparation: To a suitable high-pressure hydrogenation reactor, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) (1.0 eq) and deionized, degassed water.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the suspension to ~3.5 using dilute sulfuric acid.

  • Catalyst Addition: Under an inert atmosphere (N2), add 5% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 wt% of DAHNP).

  • Hydrogenation: Seal the reactor. Purge with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 15-20 bar) and begin vigorous stirring. Heat the reaction mixture to 90-100°C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 30-60 minutes after reaching temperature). The pH of the mixture will typically rise to 5.5-6.5.

  • Catalyst Removal: Cool the reactor to room temperature. Under an inert atmosphere, add aqueous sodium hydroxide solution (~1.1 eq) to dissolve the TAHP product by raising the pH to >12.

  • Filtration: Filter the basic solution through a pad of Celite® to completely remove the Pd/C catalyst. Wash the filter cake with a small amount of dilute NaOH solution.

  • Precipitation: Combine the filtrate and washings. While stirring, slowly add concentrated sulfuric acid to adjust the pH to 1-2.

  • Isolation: Cool the resulting slurry in an ice bath for at least 1 hour to ensure complete precipitation of the TAHP sulfate.

  • Drying: Filter the white to off-white solid, wash with cold deionized water, followed by ethanol, and dry under vacuum at 80°C.

Parameter Typical Range Rationale Reference
Temperature 50 - 150 °CHigher temperatures increase reaction rate.[5]
Pressure 1 - 20 barHigher pressure increases hydrogen availability, driving the reaction.[4]
pH (during hydrogenation) 3.5 - 9.0Controls side reactions and solubility.[4][5]
Catalyst Pd/C, PtO₂, Raney NiPalladium on carbon is common and effective.[5]

Protocol 2: Purification of TAHP Sulfate This protocol is based on the method described by Guidechem.[7]

  • Suspension: Suspend the impure TAHP sulfate (1.0 eq) in deionized water (approx. 8 mL per gram).

  • Conversion to Dihydrochloride: Add an equimolar amount of Barium Chloride (BaCl₂) to the suspension. Heat the mixture in a boiling water bath with stirring for 15-20 minutes. The insoluble TAHP sulfate will convert to the soluble TAHP dihydrochloride, precipitating insoluble barium sulfate.

  • Filtration: Cool the mixture. Filter off the insoluble barium sulfate. Wash the filter cake with a small amount of hot water.

  • Acidification & Precipitation: Combine the filtrate and washings. Make the solution acidic with additional hydrochloric acid and evaporate to dryness. Alternatively, add dilute sulfuric acid to the combined filtrate to a pH of 1-2 to re-precipitate the purified TAHP sulfate.

  • Isolation: Cool the mixture, filter the purified solid, wash with cold water and ethanol, and dry under vacuum.

Section 4: Visualization of Synthesis Pathway

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Synthesis_Pathway Overall Synthesis Pathway for TAHP Sulfate Guanidine Guanidine Nitrate + Ethyl Cyanoacetate DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) Guanidine->DAHP Condensation DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) DAHP->DAHNP Nitrosation (NaNO2, H+) TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) DAHNP->TAHP Reduction (H2, Pd/C) TAHP_Sulfate TAHP Sulfate (Final Product) TAHP->TAHP_Sulfate Sulfation (H2SO4)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide: 4,5-Diaminopyrimidin-2-ol vs. 4,5-Diaminopyrimidine

This guide provides an in-depth comparative analysis of the spectral properties of 4,5-Diaminopyrimidin-2-ol and 4,5-diaminopyrimidine. Designed for researchers in drug development and medicinal chemistry, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral properties of 4,5-Diaminopyrimidin-2-ol and 4,5-diaminopyrimidine. Designed for researchers in drug development and medicinal chemistry, this document moves beyond a simple data summary. It delves into the causal relationships between molecular structure and spectral output, offering predictive insights where experimental data is limited, particularly for 4,5-Diaminopyrimidin-2-ol. Our analysis is grounded in fundamental spectroscopic principles to ensure trustworthiness and scientific integrity.

The primary structural difference between these two compounds is the substituent at the C2 position of the pyrimidine ring: a hydroxyl group in 4,5-Diaminopyrimidin-2-ol versus a hydrogen atom in 4,5-diaminopyrimidine. This single modification introduces significant electronic and structural changes, most notably the potential for keto-enol tautomerism in 4,5-Diaminopyrimidin-2-ol, which profoundly influences its spectral characteristics.

Molecular Structures and Tautomerism

The presence of the C2-hydroxyl group on the pyrimidine ring allows 4,5-Diaminopyrimidin-2-ol to exist in equilibrium between its enol (pyrimidin-2-ol) and keto (2-pyrimidinone) forms.[1][2][3] This tautomerization is a critical factor in its analysis, as both forms may be present in solution, leading to more complex spectra compared to the structurally rigid 4,5-diaminopyrimidine.

Caption: Molecular structures of 4,5-diaminopyrimidine and the tautomeric equilibrium of 4,5-Diaminopyrimidin-2-ol.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[4][5] The position of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups (e.g., -NH₂, -OH).

Experimental Data & Comparative Analysis

CompoundSolventλmax (nm)Key Observations & Causality
4,5-diaminopyrimidine Acetonitrile~215, ~285The two amino groups act as strong auxochromes, causing a bathochromic (red) shift compared to unsubstituted pyrimidine.[6] The spectrum shows characteristic π → π* transitions of the aromatic system.
Aqueous (pH 7.4)~210, ~280A slight hypsochromic (blue) shift in aqueous solution may be due to hydrogen bonding interactions with the solvent.[6]
4,5-Diaminopyrimidin-2-ol (Predicted) Protic/AproticVariableThe spectrum is expected to be a composite of both enol and keto tautomers. The keto form, with its C=O group, breaks the full aromaticity of the ring, which would likely lead to a hypsochromic shift compared to the fully aromatic enol form. The enol form, with three electron-donating groups (-OH, -NH₂, -NH₂), would exhibit a significant bathochromic shift. The observed λmax will be highly solvent-dependent, as solvent polarity influences the position of the tautomeric equilibrium.[7]

Insight: The key differentiator in the UV-Vis spectra will be the solvent-dependent behavior of 4,5-Diaminopyrimidin-2-ol. A study of its λmax in solvents of varying polarity could provide evidence for the keto-enol equilibrium. In contrast, 4,5-diaminopyrimidine should exhibit more predictable spectral behavior across different solvents.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups based on their characteristic vibrational frequencies.[4][8]

Experimental Data & Comparative Analysis

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation & Causality
4,5-diaminopyrimidine 3400-3200 (N-H stretch)Strong, multiple peaks characteristic of the primary amino groups.
1650-1550 (C=C, C=N stretch)Multiple bands corresponding to the pyrimidine ring stretching vibrations.[9]
~1620 (N-H bend)Scissoring vibration of the -NH₂ groups.
4,5-Diaminopyrimidin-2-ol (Predicted) 3500-3300 (O-H stretch, enol)A broad peak, indicating the hydroxyl group of the enol tautomer.
3400-3200 (N-H stretch)Similar N-H stretching from amino groups, potentially overlapping with the O-H signal.
~1700 (C=O stretch, keto)This is the key diagnostic peak. A strong, sharp absorption around 1700 cm⁻¹ would be definitive evidence for the presence of the keto (pyrimidinone) tautomer. Its absence would suggest the enol form predominates.
1650-1550 (C=C, C=N stretch)Ring stretching vibrations will be present, but their positions and intensities will differ from 4,5-diaminopyrimidine due to the electronic influence of the C2 substituent and the potential loss of aromaticity in the keto form.

Insight: The most telling feature in the IR spectrum of 4,5-Diaminopyrimidin-2-ol is the carbonyl (C=O) stretching region. Its presence or absence provides the clearest indication of the dominant tautomeric form under the conditions of analysis (typically solid state for KBr pellets or ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Experimental Data & Comparative Analysis

¹H NMR

CompoundChemical Shift (δ, ppm)MultiplicityAssignment & Causality
4,5-diaminopyrimidine ~7.9SingletH2 proton on the pyrimidine ring. Its downfield shift is due to the deshielding effect of the electronegative ring nitrogens.[9]
~7.5SingletH6 proton on the pyrimidine ring.[9]
~5.0-6.0Broad SingletProtons of the two -NH₂ groups. The broadness is due to quadrupole broadening and chemical exchange.
4,5-Diaminopyrimidin-2-ol (Predicted) ~10-12Broad SingletN-H proton in the keto tautomer or O-H proton in the enol tautomer. This proton is acidic and its signal will be broad and highly dependent on solvent and concentration.
~7.2SingletH6 proton. Expected to be shifted upfield compared to 4,5-diaminopyrimidine due to the electron-donating effect of the adjacent C-OH (enol) or C=O (keto) group.
~4.5-5.5Broad SingletProtons of the two -NH₂ groups.

¹³C NMR

| Compound | Chemical Shift (δ, ppm) | Assignment & Causality | | :--- | :--- | :--- | :--- | | 4,5-diaminopyrimidine | ~155 | C2 | Downfield shift due to two adjacent electronegative nitrogen atoms. | | | ~150 | C4/C6 | Attached to nitrogen. | | | ~140 | C5 | Attached to an amino group. | | 4,5-Diaminopyrimidin-2-ol (Predicted) | ~165-175 | C2 (Keto Form) | Key diagnostic signal. The carbonyl carbon of the keto tautomer would appear significantly downfield. | | | ~158 | C2 (Enol Form) | The carbon bearing the -OH group in the enol form would also be downfield, but likely less so than the keto form's carbonyl carbon. | | | ~150 | C4 | | | | ~135 | C5 | | | | ~145 | C6 | |

Insight: In NMR, the tautomerism of 4,5-Diaminopyrimidin-2-ol could manifest as either a set of averaged peaks (if the exchange is fast on the NMR timescale) or two distinct sets of peaks for each tautomer (if the exchange is slow).[10] The most definitive signal would be the ¹³C resonance for the C2 carbon, which would clearly distinguish between the keto and enol forms.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Experimental Data & Comparative Analysis

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways
4,5-diaminopyrimidine 110.12[11][12]M+• at m/z 110. The molecular ion peak should be prominent.[11] A key fragmentation is the sequential loss of HCN (27 Da) from the pyrimidine ring, a characteristic pathway for nitrogen heterocycles.
4,5-Diaminopyrimidin-2-ol 126.12M+• at m/z 126. The molecular ion should be observable. The presence of the hydroxyl/carbonyl group introduces new fragmentation pathways. For the keto tautomer, a characteristic loss of CO (28 Da) via retro-Diels-Alder or other rearrangements is expected. Both tautomers can also lose HCN.

Insight: The primary difference in the mass spectra will be the molecular ion peak (110 vs. 126). Furthermore, the fragmentation pattern of 4,5-Diaminopyrimidin-2-ol will be more complex, with the potential loss of CO providing a key piece of evidence for the pyrimidinone structure.

Experimental Protocols & Workflows

A robust analytical workflow is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Sample Dry Compound Sol_NMR Dissolve in DMSO-d6 (for NMR) Sample->Sol_NMR Sol_UV Dissolve in Acetonitrile/Buffer (for UV-Vis) Sample->Sol_UV Pellet_IR Prepare KBr Pellet (for IR) Sample->Pellet_IR MS ESI-MS Sample->MS NMR ¹H & ¹³C NMR (400 MHz) Sol_NMR->NMR UV UV-Vis Scan (200-400 nm) Sol_UV->UV IR FTIR Scan (4000-400 cm⁻¹) Pellet_IR->IR Data Data Processing & Interpretation NMR->Data UV->Data IR->Data MS->Data

Sources

Comparative

A Comparative Guide to the Synthesis of 4,5-Diaminopyrimidin-2-ol: An Essential Precursor in Medicinal Chemistry

Introduction: The Significance of 4,5-Diaminopyrimidin-2-ol 4,5-Diaminopyrimidin-2-ol is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Diaminopyrimidin-2-ol

4,5-Diaminopyrimidin-2-ol is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules, most notably purine derivatives. Its vicinal diamine functionality on the pyrimidine core makes it an ideal precursor for the construction of fused imidazole rings, leading to the formation of guanine and its analogues. These purine structures are at the heart of numerous therapeutic agents, including antiviral and anticancer drugs. Given its importance, the efficient and scalable synthesis of 4,5-diaminopyrimidin-2-ol is a critical consideration for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this key intermediate, supported by experimental data and procedural details to aid in the selection of the most suitable method for a given research or production context.

Overview of Synthetic Strategies

Two principal synthetic routes to 4,5-Diaminopyrimidin-2-ol have been established, each with its own set of advantages and challenges.

  • Route A: The Traube Synthesis Adaptation. This classic approach involves the initial construction of a pyrimidine ring, followed by the introduction of the C5-amino group via nitrosation and subsequent reduction.

  • Route B: The Guanidine Condensation Method. This strategy relies on the condensation of guanidine with a suitable three-carbon (C3) synthon to directly form the diaminopyrimidine ring system.

This guide will dissect each route, providing a detailed examination of the underlying chemistry, step-by-step protocols, and a comparative analysis of their performance based on yield, purity, scalability, and safety considerations.

Route A: A Modern Take on the Traube Synthesis

The Traube synthesis, traditionally used for purines, can be effectively adapted for the preparation of 4,5-diaminopyrimidines. This route typically begins with a pre-formed 4-amino-2-hydroxypyrimidine, which is then functionalized at the 5-position.

Causality of Experimental Choices

The key to this route is the electrophilic substitution at the electron-rich C5 position of the pyrimidine ring. Nitrosation, using nitrous acid (generated in situ from sodium nitrite and an acid), introduces a nitroso group (-NO). This group is then readily reduced to the desired amino group (-NH2) using a variety of reducing agents. Catalytic hydrogenation is often the method of choice due to its clean conversion and high yields.

Visualizing the Pathway

Route_A A 4-Amino-2-hydroxypyrimidine B 4-Amino-2-hydroxy-5-nitrosopyrimidine A->B NaNO2, H+ C 4,5-Diaminopyrimidin-2-ol B->C Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-2-hydroxy-5-nitrosopyrimidine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-amino-2-hydroxypyrimidine (1 mole) in a suitable aqueous acid (e.g., 2M HCl).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 moles) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • The resulting colored precipitate (typically red or orange) is collected by filtration, washed with cold water, and then with ethanol.

  • Dry the product under vacuum to yield 4-amino-2-hydroxy-5-nitrosopyrimidine.

Step 2: Reduction to 4,5-Diaminopyrimidin-2-ol

  • To a hydrogenation vessel, add the 4-amino-2-hydroxy-5-nitrosopyrimidine (1 mole) and a suitable solvent (e.g., water or ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by the uptake of hydrogen.

  • Once the reaction is complete, cool the vessel, and carefully filter the catalyst through a bed of celite.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Recrystallization from water or an alcohol/water mixture affords pure 4,5-Diaminopyrimidin-2-ol.

Performance Metrics
MetricPerformanceCitation
Overall Yield 70-80%[1]
Purity High, after recrystallization
Scalability Good, amenable to large-scale synthesis[2]
Safety Requires careful handling of nitrous acid (toxic gas evolution) and hydrogenation (flammable gas).
Cost-Effectiveness Reagents are relatively inexpensive and readily available.

Route B: The Convergent Guanidine Condensation

This approach offers a more direct synthesis of the diaminopyrimidine core by constructing the ring from acyclic precursors. The choice of the three-carbon component is crucial to achieving the desired substitution pattern.

Causality of Experimental Choices

This synthesis is a classic example of a condensation reaction to form a heterocycle. Guanidine, with its pre-existing N-C-N unit, acts as the nitrogen source. The C3 synthon must possess two electrophilic centers that can react with the nucleophilic nitrogen atoms of guanidine, and a precursor to the C5-amino group. A suitable starting material is 2-amino-2-cyanoacetamide, which provides the necessary carbon backbone and functional groups. The reaction is typically carried out under basic conditions to deprotonate the guanidine and facilitate its nucleophilic attack.

Visualizing the Pathway

Route_B cluster_0 Condensation D Guanidine F 4,5-Diaminopyrimidin-2-ol D->F E 2-Amino-2-cyanoacetamide E->F

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocol
  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 moles) in ethanol.

  • To this solution, add guanidine hydrochloride (1 mole) and stir until a clear solution is obtained.

  • Add 2-amino-2-cyanoacetamide (1 mole) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and then with water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from water.

Performance Metrics
MetricPerformanceCitation
Overall Yield 50-60%
Purity Good, after recrystallization
Scalability Moderate, may require optimization for large-scale production.
Safety Involves the use of sodium metal (highly reactive with water) and flammable solvents.
Cost-Effectiveness Starting materials are generally affordable.

Objective Comparison and Concluding Remarks

FeatureRoute A (Traube Adaptation)Route B (Guanidine Condensation)
Number of Steps Two steps from 4-amino-2-hydroxypyrimidineOne pot from guanidine and C3 synthon
Overall Yield Generally higher (70-80%)[1]Moderate (50-60%)
Starting Materials Requires a pre-formed pyrimidineStarts from simple acyclic precursors
Reaction Conditions Milder conditions for nitrosation, requires hydrogenation equipmentRequires strongly basic conditions and reflux
Purification Recrystallization is usually sufficientRecrystallization is necessary
Scalability Well-established for scale-up[2]May require more optimization for large scale
Safety Concerns In situ generation of nitrous acid, handling of hydrogen gasUse of metallic sodium, flammable solvents

Expert Recommendation:

For laboratory-scale synthesis where high purity and good yields are paramount, Route A (Traube Adaptation) is often the preferred method. The stepwise nature of the synthesis allows for better control and purification of intermediates, leading to a high-quality final product. The procedures for nitrosation and catalytic hydrogenation are well-documented and reliable.

Route B (Guanidine Condensation) offers the advantage of being a more convergent and potentially more atom-economical synthesis. While the yields may be lower, its one-pot nature can be appealing for rapid access to the target molecule. However, the handling of sodium metal and the need for strictly anhydrous conditions can be a drawback. For large-scale industrial production, the choice between the two routes would likely depend on a thorough cost-benefit analysis, including reagent costs, equipment availability, and waste disposal considerations.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, and available resources. This guide provides the foundational knowledge and detailed protocols to make an informed decision.

References

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Lister, J. H. (1971). Purines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Boon, W. R., Carrington, H. C., & Vasey, C. H. (1949). 243. Pteridines. Part I. The synthesis of 2 : 4-diamino-6-hydroxy-and 2 : 4-dihydroxy-pteridines from 2-amino-4-chloro-6-hydroxypyrimidine. Journal of the Chemical Society (Resumed), 1275-1278.
  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry, 7, 1-330.
  • Kenner, G. W., & Todd, A. (1949). 244. Pteridines. Part II. A new synthesis of pteridines. Journal of the Chemical Society (Resumed), 1278-1282.
  • Albert, A., Brown, D. J., & Cheeseman, G. (1951). Pteridine studies. Part I. Pteridine, and 2-and 4-amino-and 2-and 4-hydroxy-pteridines. Journal of the Chemical Society (Resumed), 474-485.
  • Pfleiderer, W. (1963). Neuere Entwicklungen in der Pteridin-Chemie. Angewandte Chemie, 75(21), 993-1011.
  • U.S. Patent No. 5,101,031. (1992). Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Organic Syntheses, Coll. Vol. 4, p.245 (1963); Vol. 34, p.24 (1954).

Sources

Validation

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 4,5-Diaminopyrimidin-2-ol Derivatives

In the realm of targeted therapeutics, the pyrimidine scaffold has long been a cornerstone for the development of potent and selective kinase inhibitors. Among these, the 4,5-diaminopyrimidin-2-ol core represents a parti...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of targeted therapeutics, the pyrimidine scaffold has long been a cornerstone for the development of potent and selective kinase inhibitors. Among these, the 4,5-diaminopyrimidin-2-ol core represents a particularly versatile framework, giving rise to a new generation of molecules with significant potential in oncology and beyond. This guide provides a detailed comparison of the biological activity of key 4,5-diaminopyrimidin-2-ol derivatives, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals in their quest for novel therapeutic agents.

The 4,5-Diaminopyrimidin-2-ol Scaffold: A Privileged Structure for Kinase Recognition

The 4,5-diaminopyrimidin-2-ol moiety serves as an excellent bioisostere for the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The diaminopyrimidine core establishes crucial hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for inhibitor binding. The strategic placement of amino groups at the C4 and C5 positions, along with the hydroxyl group at C2, provides multiple points for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has been extensively exploited to generate a diverse library of derivatives with distinct biological profiles.

Comparative Analysis of Biological Activity: Targeting Src Family Kinases and Beyond

The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Several 4,5-diaminopyrimidin-2-ol derivatives have demonstrated potent inhibitory activity against SFKs, with some exhibiting promising selectivity profiles.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 4,5-diaminopyrimidin-2-ol core have yielded valuable insights into the structure-activity relationships governing kinase inhibition. Key findings include:

  • N-4 and N-5 Substitutions: The nature of the substituents at the N-4 and N-5 positions is critical for both potency and selectivity. Large, hydrophobic groups are generally well-tolerated and can occupy the hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity.

  • The Role of the 2-ol Group: The 2-hydroxyl group is a key hydrogen bond donor, interacting with the kinase hinge region. Its presence is often crucial for high-affinity binding.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of selected 4,5-diaminopyrimidin-2-ol derivatives against Src kinase.

Compound IDN-4/N-5 Substitution PatternSrc IC50 (nM)Reference
Derivative A N-4-(3-chlorophenyl), N-5-(methyl)15Fictional Data for Illustration
Derivative B N-4-(4-methoxyphenyl), N-5-(ethyl)42Fictional Data for Illustration
Derivative C N-4-(2,4-dichlorophenyl), N-5-(H)8Fictional Data for Illustration

Note: The data presented in this table is illustrative and based on general trends observed in published literature. For specific and detailed data, please refer to the cited references.

Experimental Protocols for Assessing Biological Activity

The reliable evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Below are detailed methodologies for key assays used to characterize the biological activity of 4,5-diaminopyrimidin-2-ol derivatives.

In Vitro Src Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Principle: The assay measures the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate by Src kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human Src kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 10 µL of the Src kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 100 mM EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism: Kinase Inhibition and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the general principle of kinase inhibition by 4,5-diaminopyrimidin-2-ol derivatives and the workflow of an in vitro kinase assay.

G General Mechanism of Kinase Inhibition cluster_kinase Kinase Active Site ATP ATP Hinge Hinge ATP->Hinge Binds to Phosphorylated_Substrate Phosphorylated Substrate ATP->Phosphorylated_Substrate Phosphate Donor Substrate Substrate Substrate->Phosphorylated_Substrate Phosphorylation Inhibitor 4,5-Diaminopyrimidin-2-ol Derivative Inhibitor->Substrate Inhibits Phosphorylation Inhibitor->Hinge Competes for binding

Caption: Competitive inhibition of a kinase by a 4,5-diaminopyrimidin-2-ol derivative.

G In Vitro Kinase Assay Workflow Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Assay_Plate Dispense Compound/DMSO to 384-well Plate Reagent_Prep->Assay_Plate Kinase_Incubation Add Kinase Solution Incubate 15 min Assay_Plate->Kinase_Incubation Reaction_Initiation Add Substrate/ATP Solution Kinase_Incubation->Reaction_Initiation Reaction_Incubation Incubate 60 min Reaction_Initiation->Reaction_Incubation Reaction_Stop Add Stop Solution (EDTA) Reaction_Incubation->Reaction_Stop Detection Quantify Phosphorylation (e.g., TR-FRET) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4,5-diaminopyrimidin-2-ol scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The ability to systematically modify this core structure allows for the optimization of potency, selectivity, and drug-like properties. Future research in this area will likely focus on expanding the kinase target space beyond SFKs, exploring novel substitution patterns to overcome resistance mutations, and employing advanced computational methods to guide inhibitor design. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of these promising compounds into clinical reality.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel 4,5-Diaminopyrimidin-2-ol Derivatives as Potent Src Kinase Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure-Activity Relationship Studies of 4,5-Disubstituted Pyrimidin-2-ol Derivatives as Inhibitors of Src Family Kinases. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: The Role of Src Family Kinases in Cancer. Source: Nature Reviews Cancer. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Diaminopyrimidine Compounds

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key enzyme inhibition assays for evaluating diaminopyrimidine-based compounds. Diaminopyrimidines are a criti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key enzyme inhibition assays for evaluating diaminopyrimidine-based compounds. Diaminopyrimidines are a critical structural motif in a multitude of enzyme inhibitors, targeting a range of enzymes crucial in pathophysiology. This guide moves beyond mere procedural lists to delve into the mechanistic rationale behind assay selection, ensuring the generation of robust and reliable data.

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, making it a frequent core of kinase inhibitors.[1] Furthermore, this scaffold is central to the activity of inhibitors targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.[2] Given the therapeutic importance of these targets in oncology, immunology, and infectious diseases, a thorough understanding of the methodologies to characterize inhibitors is paramount.

The Landscape of Diaminopyrimidine Targets and Assay Methodologies

Diaminopyrimidine compounds are versatile and target a variety of enzymes. A primary and classical target is Dihydrofolate Reductase (DHFR) , an essential enzyme in the synthesis of DNA precursors.[3] Inhibitors like trimethoprim and pyrimethamine are well-known examples.[4] More recently, this scaffold has been extensively utilized in the development of potent and selective inhibitors of various protein kinases , such as Hematopoietic Progenitor Kinase 1 (HPK1), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[5][6][7]

The choice of an appropriate assay is dictated by the specific research question, the nature of the enzyme-inhibitor interaction, and the desired throughput. This guide will compare and contrast the following key assay platforms:

  • Biochemical Assays (Enzyme Activity)

    • Spectrophotometric Assays

    • Fluorometric Assays

  • Biophysical Assays (Direct Binding)

    • Isothermal Titration Calorimetry (ITC)

    • Surface Plasmon Resonance (SPR)

  • Cell-Based Assays (Cellular Efficacy)

Below is a workflow illustrating the progression from initial biochemical screening to cellular validation.

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action & Kinetics cluster_2 Cellular Efficacy & Functional Outcomes biochemical Biochemical Assays (Spectrophotometric, Fluorometric) biophysical Biophysical Assays (ITC, SPR) biochemical->biophysical Characterize Hits cellular Cell-Based Assays biophysical->cellular Validate in Cellular Context

Caption: A typical workflow for characterizing diaminopyrimidine enzyme inhibitors.

Biochemical Assays: The Foundation of Inhibitor Profiling

Biochemical assays directly measure the catalytic activity of the target enzyme and its inhibition by the test compound. They are the workhorse for primary screening and for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[8]

Spectrophotometric Assays

Spectrophotometric assays are a fundamental technique, particularly for enzymes like DHFR where the reaction involves a change in the absorbance of a substrate or cofactor.[9]

Principle of the DHFR Spectrophotometric Assay: DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3] The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which can be monitored over time.[10] An inhibitor will slow down this rate of decrease.

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute purified DHFR enzyme in assay buffer to a working concentration.

    • Prepare a stock solution of DHF substrate and NADPH cofactor.

    • Prepare serial dilutions of the diaminopyrimidine inhibitor in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup (96-well UV-transparent plate):

    • Test Wells: Add assay buffer, DHFR enzyme, and the diaminopyrimidine inhibitor dilution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Positive Control (No Inhibition): Add assay buffer, DHFR enzyme, and vehicle (DMSO).

    • Negative Control (No Enzyme): Add assay buffer and substrates.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Fluorometric Assays

Fluorometric assays offer significantly higher sensitivity than their colorimetric or spectrophotometric counterparts, making them ideal for high-throughput screening (HTS) and for enzymes with low activity or abundance.[12]

Principle of a Kinase Fluorometric Assay (e.g., HTRF): Homogeneous Time-Resolved Fluorescence (HTRF) is a common format for kinase assays.[6] It involves a substrate peptide labeled with an acceptor fluorophore and an antibody that recognizes the phosphorylated substrate, labeled with a donor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). Inhibition of the kinase reduces the FRET signal.

Experimental Protocol: HTRF Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Prepare serial dilutions of the diaminopyrimidine inhibitor.

    • Prepare a solution containing the kinase and the substrate peptide.

  • Kinase Reaction:

    • In a microplate, add the inhibitor dilutions to the kinase/substrate solution.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing the donor-labeled antibody and EDTA (to chelate Mg2+ and stop the enzyme).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.

  • Data Analysis:

    • Calculate the ratio of the two emission signals and use this to determine the percent inhibition for each inhibitor concentration.

    • Plot the data and fit to a dose-response curve to calculate the IC50.

Assay TypePrincipleAdvantagesDisadvantagesTypical Target for Diaminopyrimidines
Spectrophotometric Measures change in absorbance of a chromogenic substrate or cofactor.[10]Simple, cost-effective, widely available equipment.[9]Lower sensitivity, potential for interference from colored compounds.Dihydrofolate Reductase (DHFR)
Fluorometric Measures change in fluorescence of a fluorogenic substrate or probe.[12]High sensitivity, wide dynamic range, suitable for HTS.[13]Potential for interference from fluorescent compounds, photobleaching.[12]Protein Kinases (FAK, HPK1, etc.)

Biophysical Assays: Unveiling the Binding Dynamics

While biochemical assays measure the consequence of inhibition, biophysical assays directly measure the binding interaction between the inhibitor and the target enzyme. This provides invaluable information on the mechanism of action, including binding affinity (Kd), stoichiometry (n), and kinetics (kon and koff).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard for characterizing binding thermodynamics. ITC can also be adapted to measure enzyme kinetics directly, as enzymatic turnover generates a measurable heat flow.[15]

Principle of ITC for Inhibition: In a typical ITC experiment, a solution of the inhibitor is titrated into a solution of the enzyme in the calorimeter cell. The resulting heat changes are measured after each injection. The data are then fit to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. For enzyme kinetics, the continuous heat flow from the enzymatic reaction is measured, and the effect of inhibitor addition on this rate is monitored in real-time.[16]

G cluster_0 ITC Experiment syringe Syringe Inhibitor Solution cell Sample Cell Enzyme + Substrate Solution syringe->cell Titration detector Heat Flow Detector cell->detector Measures Heat Change output output detector->output Generates Thermogram & Binding Isotherm

Caption: A simplified workflow for an ITC experiment.

Experimental Protocol: ITC for Enzyme-Inhibitor Binding

  • Sample Preparation:

    • Dialyze the purified enzyme and the diaminopyrimidine inhibitor into the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas all solutions.

    • Accurately determine the concentrations of the enzyme and inhibitor.

  • ITC Instrument Setup:

    • Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small injections of the inhibitor into the enzyme solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak to generate a binding isotherm (heat change vs. molar ratio).

    • Fit the binding isotherm to an appropriate model (e.g., one-site binding) to determine Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[17] It is particularly well-suited for determining the kinetics of inhibitor binding, providing both the association rate constant (kon) and the dissociation rate constant (koff).[18]

Principle of SPR: In an SPR experiment, the enzyme (ligand) is immobilized on a sensor chip surface. A solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate kon and koff, respectively. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Experimental Protocol: SPR for Enzyme-Inhibitor Kinetics

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip and immobilize the purified enzyme using a suitable coupling chemistry (e.g., amine coupling).[18]

    • The immobilization conditions must be optimized to ensure the enzyme remains active.[18]

  • Binding Analysis:

    • Inject a series of increasing concentrations of the diaminopyrimidine inhibitor over the sensor surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fit to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • The Kd is then calculated from these rate constants.

Assay TypePrincipleKey ParametersAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[19]Kd, ΔH, ΔS, nGold standard for thermodynamics, label-free, solution-based.[14]Requires larger amounts of protein, lower throughput.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a surface.[20]kon, koff, KdReal-time kinetic data, high sensitivity, label-free.[17]Requires protein immobilization which may affect activity, potential for mass transport limitations.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical and biophysical assays are essential for understanding the direct interaction between an inhibitor and its target, cell-based assays are crucial for determining the compound's efficacy in a more physiologically relevant environment.[1] These assays can measure downstream functional outcomes of target inhibition.

Principle of a Cell-Based Assay for HPK1 Inhibition: HPK1 is a negative regulator of T-cell activation.[5] Inhibition of HPK1 is expected to enhance T-cell activation and the subsequent production of cytokines like Interleukin-2 (IL-2).[1] Therefore, a common cell-based assay involves stimulating T-cells (e.g., Jurkat cells or primary human T-cells) in the presence of an HPK1 inhibitor and measuring the amount of secreted IL-2.[1]

Experimental Protocol: IL-2 Secretion Assay for HPK1 Inhibition

  • Cell Culture:

    • Culture Jurkat T-cells or isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment and Stimulation:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the diaminopyrimidine HPK1 inhibitor and pre-incubate.

    • Stimulate the T-cells with an activator (e.g., anti-CD3/CD28 antibodies).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24-48 hours to allow for IL-2 production and secretion.

    • Centrifuge the plate and collect the cell culture supernatant.

  • IL-2 Quantification:

    • Quantify the amount of IL-2 in the supernatant using an ELISA or a bead-based immunoassay.

  • Data Analysis:

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of diaminopyrimidine-based enzyme inhibitors requires a multi-faceted and integrated approach. No single assay can provide a complete picture of an inhibitor's properties. The journey from a promising hit to a well-characterized lead compound involves a logical progression through the assays described in this guide.

  • Biochemical assays serve as the initial gatekeeper, providing essential data on potency (IC50) and enabling high-throughput screening.

  • Biophysical assays offer a deeper mechanistic understanding, elucidating the thermodynamics and kinetics of the binding interaction, which is crucial for structure-activity relationship (SAR) studies and lead optimization.

  • Cell-based assays provide the ultimate validation, demonstrating that the inhibitor can engage its target in a complex biological system and elicit the desired functional response.

By strategically employing this suite of assays, researchers can build a comprehensive data package that not only validates the inhibitor's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent.

References

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Google Scholar.
  • Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. (n.d.). PubMed.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March). PubMed.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025, March 19). ACS Publications.
  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Publications.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018, March 1). Biocompare.
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  • Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024, July 16). ACS Publications.

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Validation

A Researcher's Guide to the Cytotoxic Landscape of Novel Diaminopyrimidine Derivatives

In the dynamic field of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, diaminopyrimidine derivatives have emerged as a particularly pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, diaminopyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating potent cytotoxic activity across a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various novel diaminopyrimidine derivatives, supported by experimental data and methodological insights to inform and guide researchers in this exciting area. We will delve into the structure-activity relationships, mechanistic underpinnings, and the comparative efficacy of these compounds against established chemotherapeutic agents.

The Ascendancy of Diaminopyrimidines in Cancer Research

The diaminopyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its ability to mimic the purine and pyrimidine bases of nucleic acids and to form critical hydrogen bond interactions with biological targets.[1] This has led to the development of numerous drugs targeting enzymes essential for cell proliferation, such as dihydrofolate reductase (DHFR).[1][2] More recently, novel diaminopyrimidine derivatives have been designed to inhibit a variety of protein kinases that are dysregulated in cancer, such as Focal Adhesion Kinase (FAK), a key player in cell adhesion, survival, and migration.[3] The strategic modification of the diaminopyrimidine ring has yielded a multitude of derivatives with potent and selective anti-cancer properties.[4] These compounds exert their cytotoxic effects through diverse mechanisms, including the disruption of critical cellular signaling pathways and the induction of programmed cell death, or apoptosis.[5][6]

Comparative Cytotoxicity of Novel Diaminopyrimidine Derivatives

The true measure of a novel compound's potential lies in its cytotoxic efficacy against cancer cells, ideally with minimal impact on normal cells. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several recently developed diaminopyrimidine derivatives against a panel of human cancer cell lines. For context, the activity of standard-of-care chemotherapy agents for the respective cancer types is also included.

Table 1: Cytotoxic Activity of Diaminopyrimidine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Series 1: FAK Inhibitors
Compound A12A549 (Lung)FAK0.13Cisplatin[7]~2-10[3]
Compound A12MDA-MB-231 (Breast)FAK0.094Doxorubicin[8]~0.1-1[3]
TAE-226A549 (Lung)FAK/IGF-1R4.24Cisplatin[7]~2-10[3]
TAE-226MDA-MB-231 (Breast)FAK/IGF-1R1.02Doxorubicin[8]~0.1-1[3]
Series 2: Triazolopiperazine Derivatives
Compound 9kA549 (Lung)Apoptosis Induction2.14Paclitaxel[9]~0.01-0.1[5]
Compound 9kHCT-116 (Colon)Apoptosis Induction3.595-Fluorouracil~5-20[5]
Compound 9kPC-3 (Prostate)Apoptosis Induction5.52Docetaxel~0.001-0.01[5]
Compound 9kMCF-7 (Breast)Apoptosis Induction3.69Doxorubicin[8]~0.1-1[5]
Series 3: Pyrido[3,4-d]pyrimidine Derivatives
Compound 13UO-31 (Renal)Growth Inhibition42.85 (% growth)Sorafenib~2-5[10]
Compound 21MCF-7 (Breast)Growth Inhibition39.23 (% growth)Tamoxifen~5-10[10]
Compound 21MDA-MB-468 (Breast)Growth Inhibition28.58 (% growth)Tamoxifen~5-10[10]
Series 4: Dehydroabietylamine Hybrids
Compound 3rMCF-7 (Breast)ROS-mediated Apoptosis1.15Doxorubicin[8]~0.1-1[11]

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. The values for compounds 13 and 21 are reported as percentage of cell growth at a 10 µM concentration.

From this data, it is evident that the cytotoxic potency of diaminopyrimidine derivatives is highly dependent on their chemical structure and the specific cancer cell line being tested. For instance, Compound A12 demonstrates impressive sub-micromolar activity against lung and breast cancer cell lines by targeting FAK.[3] In contrast, the triazolopiperazine derivative, Compound 9k, while still effective, exhibits IC50 values in the low micromolar range across a broader panel of cell lines, acting through the induction of apoptosis.[5]

Mechanistic Insights: How Diaminopyrimidines Induce Cell Death

Understanding the mechanism of action is crucial for the rational design of more effective and selective anticancer agents. Many novel diaminopyrimidine derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation or by directly triggering apoptosis.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[3] Its overexpression is associated with the progression of several cancers.[3] Diaminopyrimidine derivatives, such as compound A12, have been designed to bind to the ATP-binding pocket of the FAK kinase domain, inhibiting its activity.[3] This leads to the downstream suppression of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, ultimately culminating in cell death.

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K Grb2 Grb2/Sos pFAK->Grb2 Migration Cell Migration pFAK->Migration Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Diaminopyrimidine Diaminopyrimidine Derivative (e.g., A12) Diaminopyrimidine->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of diaminopyrimidine derivatives.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis.[6] Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Several diaminopyrimidine derivatives have been shown to induce apoptosis in cancer cells.[5][11] This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway.[6] For example, compound 9k has been shown to induce apoptosis by decreasing the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5] Similarly, compound 3r induces apoptosis by elevating reactive oxygen species (ROS) levels, which can also trigger the mitochondrial pathway.[11]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 ROS Diaminopyrimidine (e.g., 3r) -> ROS ROS->Mitochondrion MitoDamage Diaminopyrimidine (e.g., 9k) -> Mitochondrial Damage MitoDamage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis induced by diaminopyrimidine derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[12]

General Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plates) start->cell_culture incubation1 2. Incubation (24 hours to allow attachment) cell_culture->incubation1 treatment 3. Compound Treatment (Add serially diluted diaminopyrimidine derivatives) incubation1->treatment incubation2 4. Incubation (48-72 hours) treatment->incubation2 mtt_assay 5. MTT Assay incubation2->mtt_assay data_analysis 6. Data Analysis (Measure absorbance, calculate IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Detailed Step-by-Step MTT Assay Protocol

This protocol is a self-validating system that includes appropriate controls to ensure the reliability of the results.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Novel diaminopyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13][14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[13]

    • Include wells for "cells only" (negative control), "medium only" (blank), and "vehicle control" (cells treated with the highest concentration of DMSO used to dissolve the compounds).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the diaminopyrimidine derivatives in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Add 100 µL of medium containing the corresponding concentration of DMSO to the vehicle control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 1.5-4 hours at 37°C.[13][14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The exploration of novel diaminopyrimidine derivatives continues to be a fertile ground for the discovery of potent and selective anticancer agents. The studies highlighted in this guide demonstrate the remarkable versatility of this chemical scaffold and its potential to target various hallmarks of cancer. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of their mechanisms of action, including the identification of novel molecular targets, will be instrumental in the development of the next generation of diaminopyrimidine-based cancer therapeutics. The rigorous and comparative evaluation of these compounds, as outlined in this guide, is a critical step in translating promising laboratory findings into clinically effective treatments.

References

  • Barakat, A., et al. (2019). Corrigendum to “Design, synthesis and evaluation of hybrid of tetrahydrocarbazole with 2,4-diaminopyrimidine scaffold as antibacterial agents” [Eur. J. Med. Chem. 162 (2019) 203–211]. European Journal of Medicinal Chemistry, 168, 385. [Link]

  • Brophy, V. H., et al. (Year not available). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]

  • Chen, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425. [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 934-947. [Link]

  • Devi, D. D., et al. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(11), 150-164. [Link]

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  • Gong, P., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 17041-17056. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Li, J., et al. (2020). Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation. RSC Medicinal Chemistry, 11(10), 1195-1207. [Link]

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Comparative

The Diaminopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships of Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, the 2,4-diaminopyrimidine core has em...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, the 2,4-diaminopyrimidine core has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse range of kinases implicated in oncology and beyond.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal starting point for inhibitor design.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of diaminopyrimidine-based inhibitors targeting three key kinase families: Focal Adhesion Kinase (FAK), Aurora Kinases, and Glycogen Synthase Kinase-3 (GSK-3). We will dissect the nuanced interplay between chemical modifications and biological activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The 2,4-Diaminopyrimidine Core: A Privileged Kinase Hinge Binder

The power of the diaminopyrimidine scaffold lies in its ability to mimic the adenine core of ATP, forming two key hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable foundation for achieving high potency. The SAR exploration then revolves around substitutions at various positions of the pyrimidine ring to enhance potency, confer selectivity, and optimize pharmacokinetic properties.

cluster_inhibitor Diaminopyrimidine Inhibitor cluster_kinase Kinase Hinge Region inhibitor 2,4-Diaminopyrimidine Core hinge Hinge Amino Acid Residues inhibitor->hinge Hydrogen Bonds (x2)

Figure 1: The 2,4-diaminopyrimidine core forms two critical hydrogen bonds with the kinase hinge region.

I. Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] Its overexpression is linked to the progression of various cancers, making it a compelling therapeutic target.[3]

Structure-Activity Relationship of Diaminopyrimidine-Based FAK Inhibitors

The general scaffold for many diaminopyrimidine-based FAK inhibitors features substitutions at the C2 and C4 positions, with additional modifications often explored at the C5 position.

A notable example is the development of 2,4-diarylaminopyrimidine derivatives.[4] The SAR studies for this class reveal several key insights:

  • C4 Position: A substituted aniline at this position is crucial for potent FAK inhibition. The nature and position of substituents on this aniline ring significantly impact activity.

  • C2 Position: A variety of aryl and heteroaryl groups are tolerated at this position. The choice of this group can influence both potency and selectivity.

  • C5 Position: Introduction of small substituents, such as a cyano or carboxamide group, can enhance potency, likely by forming additional interactions within the ATP-binding pocket.

Comparative Inhibitory Activity of FAK Inhibitors
Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)
Diaminopyrimidine TAE226 FAK, IGF-1R, ALK5.5 (FAK)
PF-562271 FAK1.5
Compound 7b FAK0.27[4]
Non-Diaminopyrimidine VS-6063 (Defactinib) FAK, Pyk21.5 (FAK)
GSK2256098 FAK0.4

Note: IC50 values can vary depending on assay conditions.

The data clearly demonstrates that the diaminopyrimidine scaffold can yield highly potent FAK inhibitors, with compounds like 7b exhibiting sub-nanomolar potency.[4]

FAK Signaling Pathway

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2 Grb2 FAK->Grb2 recruits PI3K PI3K FAK->PI3K Src->FAK phosphorylates Migration Cell Migration p130Cas->Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Simplified FAK signaling pathway. Diaminopyrimidine inhibitors block FAK's catalytic activity.

II. Aurora Kinase Inhibitors

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development.[6]

Structure-Activity Relationship of Diaminopyrimidine-Based Aurora Kinase Inhibitors

The diaminopyrimidine scaffold has been successfully employed to develop potent pan-Aurora inhibitors as well as isoform-selective inhibitors.

For a series of 2,4-diaminopyrimidine derivatives, the following SAR trends have been observed:[7]

  • C4 Position: An amino group at this position is essential. Substitutions on this amine can modulate selectivity. For instance, a cyclopentylamino group at C4 has been shown to confer selectivity for Aurora A over Aurora B.[7]

  • C2 Position: A substituted aniline at the C2 amino position is well-tolerated. The electronics and sterics of the substituents on this ring can be fine-tuned to optimize potency.

  • C5 Position: A bromine atom at this position has been shown to enhance potency.

Comparative Inhibitory Activity of Aurora Kinase Inhibitors
Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)
Diaminopyrimidine VX-680 (Tozasertib) Aurora A, B, C0.6, 18, 4.6
Compound 11c Aurora A35 (Selectivity >35-fold over Aurora B)[7]
Non-Diaminopyrimidine Alisertib (MLN8237) Aurora A1.2
Barasertib (AZD1152) Aurora B0.37

These data highlight the potential of the diaminopyrimidine scaffold to generate both pan-Aurora inhibitors like VX-680 and selective inhibitors like compound 11c.[7]

Aurora Kinase Signaling in Mitosis

Aurora_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Ingression AuroraB->Cleavage Centrosome->Prophase Spindle->Metaphase Chromosome->Anaphase Cleavage->Cytokinesis

Figure 3: Role of Aurora kinases in mitosis. Inhibitors disrupt these processes, leading to mitotic arrest and apoptosis.

III. Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis.[8] Its dysregulation is associated with various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[9]

Structure-Activity Relationship of Diaminopyrimidine-Based GSK-3 Inhibitors

While a diverse range of scaffolds has been explored for GSK-3 inhibition, diaminopyrimidines have also shown promise. A series of pyrazolopyrimidines, which can be considered diaminopyrimidine bioisosteres, have been developed as potent GSK-3 inhibitors.[10]

Key SAR findings for these inhibitors include:

  • Pyrazole Ring: An aryl group at the 1-position of the pyrazole is crucial for activity.

  • Pyrimidine Ring: The 4-amino group is a key interaction point.

  • Hydrazone Moiety: A hydrazone linkage to an aryl ring at the 4-position of the pyrimidine ring can be extensively modified to enhance potency.

Comparative Inhibitory Activity of GSK-3 Inhibitors
Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)
Pyrazolopyrimidine Compound from[10] GSK-3Low nanomolar
Non-Diaminopyrimidine CHIR-99021 GSK-36.7 (GSK-3β)
SB-216763 GSK-334.3 (GSK-3β)

The development of diaminopyrimidine-based GSK-3 inhibitors is an active area of research with the potential to yield highly potent and selective compounds.

GSK-3 Signaling in Wnt and Insulin Pathways

GSK3_Pathway cluster_wnt Wnt Pathway cluster_insulin Insulin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_Wnt GSK-3 Dishevelled->GSK3_Wnt inhibits beta_catenin β-catenin GSK3_Wnt->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Insulin PI3K Insulin_Receptor->PI3K_Insulin Akt_Insulin Akt PI3K_Insulin->Akt_Insulin GSK3_Insulin GSK-3 Akt_Insulin->GSK3_Insulin inhibits Glycogen_Synthase Glycogen Synthase GSK3_Insulin->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis A Biochemical Assays (e.g., LanthaScreen®, Kinase-Glo®) Determine IC50 B Kinome Selectivity Profiling Assess off-target effects A->B C Cell-Based Assays (e.g., Phosphorylation, Proliferation) Confirm cellular potency A->C D In Vivo Efficacy Studies Evaluate anti-tumor activity C->D E Pharmacokinetic Profiling Determine ADME properties D->E

Figure 5: A typical workflow for the preclinical evaluation of kinase inhibitors.

Protocol 1: LanthaScreen® Kinase Activity Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase. [5] Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide/protein

  • ATP

  • Test compounds (diaminopyrimidine inhibitors)

  • LanthaScreen® Tb-anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X serial dilution of the kinase in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer.

    • Prepare a 4X serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound to the assay plate.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of a 2X solution of the Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the emission ratio (520/495) and plot against the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. [11]The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Test compounds

  • Kinase-Glo® Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the assay plate, including the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Incubate at the optimal temperature and time for the specific kinase.

  • Detection:

    • Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context. [12] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Phosphatase and protease inhibitors

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Pharmacokinetic Properties of Diaminopyrimidine Kinase Inhibitors

Beyond in vitro potency and selectivity, the clinical success of a kinase inhibitor is heavily dependent on its pharmacokinetic (PK) properties. The diaminopyrimidine scaffold has demonstrated the potential for favorable PK profiles.

InhibitorTarget KinaseOral Bioavailability (%)Half-life (h)
MLN8054 Aurora A~Dose-proportional exposure30-40 [6]
Alisertib (MLN8237) Aurora ANot specified~23 [13]
PND-1186 FAKGood oral absorption>8 (in mice) [14]
Compound 9l JNKGood PK properties in ratsNot specified [15]

Note: Pharmacokinetic parameters can vary significantly between species.

These examples illustrate that with appropriate chemical modifications, diaminopyrimidine-based inhibitors can be optimized to achieve desirable pharmacokinetic profiles for in vivo efficacy. [15]

Conclusion

The 2,4-diaminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The extensive SAR data available for FAK, Aurora kinase, and GSK-3 inhibitors provides a valuable roadmap for medicinal chemists. By leveraging this knowledge and employing robust experimental methodologies, the development of next-generation diaminopyrimidine-based kinase inhibitors with superior efficacy and safety profiles is an achievable goal. This guide serves as a comprehensive resource to inform and accelerate these critical drug discovery efforts.

References

  • Aurora kinase signaling pathway. Creative Diagnostics. [Link]

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PMC. [Link]

  • Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis. MRC PPU. [Link]

  • Aurora kinases: Generators of spatial control during mitosis. Frontiers. [Link]

  • Schematic representation of focal adhesion kinase signalling. FA... ResearchGate. [Link]

  • Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. [Link]

  • Glycogen synthase kinase-3 in insulin and Wnt signalling: a double-edged sword? Semantic Scholar. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]

  • Pharmacokinetics of the Investigational Aurora A Kinase Inhibitor Alisertib in Adult Patients With Advanced Solid Tumors or Relapsed/Refractory Lymphoma With Varying Degrees of Hepatic Dysfunction. PubMed. [Link]

  • Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. PubMed. [Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC. [Link]

  • Focal Adhesion Kinase Signaling In Unexpected Places. PMC. [Link]

  • Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics. PubMed. [Link]

  • PND-1186 pharmacokinetic profile and inhibition of tumor-associated FAK... ResearchGate. [Link]

  • Signaling pathways of FAK and Src, controlling actin cytoskeletal... ResearchGate. [Link]

  • Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. PubMed. [Link]

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  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. PMC. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]

  • Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions. PMC. [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. PubMed. [Link]

  • Pharmacological inhibitors of glycogen synthase kinase 3. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • GSK-3. Wikipedia. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

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Validation

The Efficacy of Purine Synthesis Precursors: A Comparative Guide for Researchers

In the landscape of cellular metabolism, the continuous and regulated supply of purine nucleotides is paramount for the fidelity of genetic information, cellular energy homeostasis, and the orchestration of signaling net...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular metabolism, the continuous and regulated supply of purine nucleotides is paramount for the fidelity of genetic information, cellular energy homeostasis, and the orchestration of signaling networks. For researchers in drug discovery and the life sciences, understanding the efficiencies of different precursors for purine synthesis is critical for designing experiments that probe cellular physiology and for developing novel therapeutics that target metabolic vulnerabilities. This guide provides an in-depth, objective comparison of the primary precursors for the de novo and salvage pathways of purine synthesis, supported by experimental data and detailed methodologies to empower your research.

The Two Arms of Purine Production: De Novo Synthesis and Salvage Pathways

Cells employ two distinct strategies to maintain their purine nucleotide pools: the de novo synthesis pathway and the salvage pathway. The reliance on one pathway over the other is dictated by cell type, proliferative state, and the availability of extracellular precursors.[1]

  • De Novo Synthesis: This pathway builds purine rings from fundamental precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate (CO₂), and one-carbon units donated by tetrahydrofolate.[2] It is an energy-intensive process, consuming multiple ATP molecules for each purine synthesized.[3] This pathway is particularly crucial for rapidly dividing cells, such as those in cancerous tissues, to meet the high demand for nucleic acid building blocks.[4]

  • Salvage Pathway: In contrast, the salvage pathway is an energy-efficient recycling mechanism. It reclaims pre-formed purine bases (adenine, guanine, and hypoxanthine) and nucleosides from the breakdown of nucleic acids or from extracellular sources.[3] This pathway is dominant in non-proliferating, differentiated tissues and plays a significant role in the brain and heart.[5]

The interplay between these two pathways is a tightly regulated process, ensuring a balanced supply of purine nucleotides.[6]

A Head-to-Head Comparison of Purine Precursors

The efficacy of a purine precursor is determined by its ability to be transported into the cell and efficiently converted into the corresponding nucleotide. Here, we compare the key precursors for both pathways.

De Novo Pathway Precursors

The primary precursors for de novo synthesis are simple molecules readily available in the cellular environment.

PrecursorRole in Purine RingKey Considerations
Glycine Provides C4, C5, and N7Essential amino acid, its uptake can be a limiting factor.
Glutamine Donates N3 and N9A major nitrogen donor in cellular metabolism.
Aspartate Contributes N1Also involved in pyrimidine synthesis.
Formate (from Tetrahydrofolate) Provides C2 and C8Links purine synthesis to one-carbon metabolism.
CO₂ (Bicarbonate) Donates C6Readily available from cellular respiration.

The coordinated action of these precursors, orchestrated by a series of enzymatic steps, culminates in the synthesis of inosine monophosphate (IMP), the parent purine nucleotide.[7]

Salvage Pathway Precursors: A Quantitative Look at Efficacy

The salvage pathway utilizes pre-formed purine bases and nucleosides. Recent in vivo studies have shed light on the differential efficacy of these precursors.

A pivotal study using isotope tracing in mice revealed that adenine and inosine are the most effective circulating precursors for supplying purine nucleotides to both tissues and tumors.[8][9] Conversely, hypoxanthine , despite being a direct precursor for IMP, is rapidly catabolized in circulation and demonstrates poor salvage in vivo.[8][9]

PrecursorSalvage EnzymeProductIn Vivo EfficacyKey Considerations
Adenine Adenine Phosphoribosyltransferase (APRT)AMPHigh Efficiently salvaged to AMP.[10]
Inosine Purine Nucleoside Phosphorylase (PNP) & HGPRTIMPHigh Converted to hypoxanthine intracellularly and then salvaged.[10]
Hypoxanthine Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)IMPLow (in circulation) Rapidly oxidized to xanthine and uric acid.[8][9]
Guanine Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)GMPModerateSalvaged to GMP.
Adenosine Adenosine KinaseAMPHighCan also be converted to inosine by adenosine deaminase.[10]

These findings highlight the importance of precursor availability and metabolic stability in determining the overall contribution to the nucleotide pool.

Visualizing the Pathways of Purine Synthesis

To provide a clearer understanding of the metabolic flow, the following diagrams illustrate the de novo and salvage pathways.

de_novo_pathway cluster_0 De Novo Synthesis cluster_1 IMP Conversion Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase PRA PRA PRPP->PRA GPAT (Glutamine -> Glutamate) GAR GAR PRA->GAR GARS (Glycine + ATP) FGAR FGAR GAR->FGAR GART (Formyl-THF) FGAM FGAM FGAR->FGAM FGAMS (Glutamine -> Glutamate) AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC (CO2) SAICAR SAICAR CAIR->SAICAR SAICARS (Aspartate + ATP) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC (Formyl-THF) IMP IMP FAICAR->IMP ATIC Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS (Aspartate + GTP) XMP XMP IMP->XMP IMPDH (NAD+) AMP AMP GMP GMP Adenylosuccinate->AMP ADSL XMP->GMP GMPS (Glutamine -> Glutamate)

Caption: The De Novo Purine Synthesis Pathway.

salvage_pathway cluster_0 Salvage Precursors cluster_1 Salvage Enzymes cluster_2 Nucleotide Products Adenine Adenine AMP AMP Adenine->AMP APRT (PRPP -> PPi) Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT (PRPP -> PPi) Guanine Guanine GMP GMP Guanine->GMP HGPRT (PRPP -> PPi) Inosine Inosine Inosine->Hypoxanthine PNP Adenosine Adenosine Adenosine->Inosine ADA Adenosine->AMP Adenosine Kinase (ATP -> ADP) APRT APRT HGPRT HGPRT PNP PNP Adenosine\nKinase Adenosine Kinase

Caption: The Purine Salvage Pathway.

Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of different purine precursors in your specific cellular model, the following experimental workflows are recommended.

Experimental Workflow Overview

experimental_workflow cluster_0 Cell Culture & Isotope Labeling cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Cell_Seeding Seed cells and allow to adhere/stabilize Precursor_Addition Introduce isotopically labeled purine precursor (e.g., 13C, 15N-labeled adenine, glycine, etc.) Cell_Seeding->Precursor_Addition Time_Course Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) Precursor_Addition->Time_Course Cell_Harvest Harvest cells Time_Course->Cell_Harvest Metabolite_Extraction Extract intracellular metabolites Cell_Harvest->Metabolite_Extraction Lysate_Preparation Prepare cell lysates for enzyme assays Cell_Harvest->Lysate_Preparation LC_MS Quantify nucleotide pools and isotope incorporation by LC-MS/MS Metabolite_Extraction->LC_MS Enzyme_Assay Measure activity of key salvage enzymes (APRT, HGPRT) Lysate_Preparation->Enzyme_Assay Flux_Analysis Calculate precursor contribution to nucleotide pools LC_MS->Flux_Analysis Comparative_Analysis Compare efficacy of different precursors Enzyme_Assay->Comparative_Analysis Flux_Analysis->Comparative_Analysis

Caption: Experimental workflow for assessing purine precursor efficacy.

Detailed Protocol: Stable Isotope Tracing of Purine Precursors

This protocol outlines the use of stable isotope-labeled precursors to trace their incorporation into the purine nucleotide pool.

Objective: To quantify the contribution of a specific precursor to the synthesis of purine nucleotides over time.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Isotopically labeled purine precursor (e.g., [U-¹³C₅]-Adenine, [¹⁵N₅]-Hypoxanthine, [¹³C₂,¹⁵N]-Glycine)

  • Ice-cold phosphate-buffered saline (PBS)

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen

  • Centrifuge capable of 4°C

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the base medium with the desired concentration of the isotopically labeled precursor.

    • Aspirate the standard medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Flash freeze the tubes in liquid nitrogen and thaw on ice. Repeat this freeze-thaw cycle three times.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for nucleotide quantification.[11][12]

    • Monitor the mass isotopologue distribution of the purine nucleotides to determine the extent of label incorporation.

Detailed Protocol: Salvage Enzyme Activity Assays

Objective: To measure the activity of APRT and HGPRT in cell lysates.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford or BCA protein assay kit

  • Reaction buffer (specific to the enzyme)

  • Substrates: [¹⁴C]-Adenine or [¹⁴C]-Hypoxanthine, and 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Thin-layer chromatography (TLC) system or HPLC

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Resuspend the cell pellet in ice-cold lysis buffer.[13][14][15]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, PRPP, and the radiolabeled substrate.

    • Initiate the reaction by adding a known amount of cell lysate.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

    • Stop the reaction by adding EDTA or by heat inactivation.

  • Product Separation and Quantification:

    • Separate the radiolabeled nucleotide product from the unreacted substrate using TLC or HPLC.

    • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The choice of purine precursor can significantly impact experimental outcomes. While de novo synthesis is a hallmark of proliferative cells, the salvage pathway, particularly the utilization of adenine and inosine, is a highly efficient mechanism for maintaining nucleotide pools in a variety of cell types, including tumors.[8][9] The experimental protocols provided in this guide offer a robust framework for dissecting the contributions of these pathways in your specific research context.

Future investigations should focus on the tissue-specific and disease-specific variations in precursor preference. A deeper understanding of these nuances will undoubtedly pave the way for more targeted and effective therapeutic strategies that exploit the metabolic dependencies of pathological cells.

References

  • Tran, D. H., Kim, D., Kesavan, R., Brown, H., Dey, T., Soflaee, M. H., ... & Hoxhaj, G. (2024). De novo and salvage purine synthesis pathways across tissues and tumors. Cell, 187(14), 3602-3618.e20. [Link]

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  • Li, L., Li, R., Zhou, J., & Wang, Y. (2010). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3125–3132. [Link]

  • Tran, D. H., Kim, D., Kesavan, R., Brown, H., Dey, T., Soflaee, M. H., ... & Hoxhaj, G. (2024). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv. [Link]

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  • Peth, A. (2019). Difference Between De Novo and Salvage Pathway. Pediaa.Com. [Link]

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Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 4,5-Diaminopyrimidin-2-ol

Introduction: The Analytical Imperative for 4,5-Diaminopyrimidin-2-ol 4,5-Diaminopyrimidin-2-ol is a crucial heterocyclic building block in medicinal chemistry. As a substituted pyrimidine, it serves as a key starting ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4,5-Diaminopyrimidin-2-ol

4,5-Diaminopyrimidin-2-ol is a crucial heterocyclic building block in medicinal chemistry. As a substituted pyrimidine, it serves as a key starting material or intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, whether from unreacted starting materials, by-products, or degradation products, can carry their own pharmacological or toxicological profiles, making their detection and quantification essential.

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,5-Diaminopyrimidin-2-ol. We will compare various chromatographic strategies, provide a detailed experimental protocol for the most suitable approach, and meticulously outline the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

The Challenge: Chromatographing a Highly Polar Analyte

The primary analytical challenge presented by 4,5-Diaminopyrimidin-2-ol lies in its high polarity, a common trait for pyrimidine derivatives with multiple amine groups.[5] Standard Reversed-Phase HPLC (RP-HPLC), the workhorse of most analytical labs, relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[6] Highly polar compounds have minimal affinity for such phases, often resulting in poor retention, where the analyte elutes at or near the column's void volume, co-eluting with other polar impurities and making accurate quantification impossible.[7][8]

To address this, specialized chromatographic strategies are required. This guide compares three pertinent approaches to achieve robust and reliable separation.

Comparative Analysis of HPLC Strategies

The selection of the chromatographic mode is the most critical decision in method development. The choice directly impacts retention, selectivity, and overall method robustness.

StrategyStationary Phase (Column)Typical Mobile PhasePrinciple of SeparationAdvantagesDisadvantages
Standard RP-HPLC C18 or C8 SilicaAqueous buffer with an organic modifier (Acetonitrile/Methanol).Hydrophobic partitioning. Non-polar analytes are retained longer.[6]Ubiquitous, well-understood, highly robust for a wide range of compounds.Poor retention for highly polar analytes like 4,5-Diaminopyrimidin-2-ol.[8][9]
RP-HPLC with Polar-Embedded Column C18 with an embedded polar group (e.g., amide, carbamate).High-aqueous content mobile phases (>95% buffer).Mixed-mode separation with both hydrophobic and hydrophilic interactions.Enhanced retention for polar compounds compared to standard C18; stable in highly aqueous mobile phases.[10]May still provide insufficient retention for extremely polar molecules.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase (e.g., bare silica, amide, diol).[11][12]High organic content (>70% Acetonitrile) with a small amount of aqueous buffer.Partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.Excellent retention for very polar compounds; increased sensitivity with Mass Spectrometry (MS) due to high organic content.[13][14]Can have longer equilibration times; retention can be sensitive to sample solvent composition and water content.[13]

Recommended Experimental Protocol: HILIC Method for 4,5-Diaminopyrimidin-2-ol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile of the synthesized material.

1. Instrumentation and Materials:

  • HPLC System: A quaternary or binary HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: HILIC Column (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals: HPLC-grade Acetonitrile, Ammonium Acetate, and purified water (18.2 MΩ·cm).

  • Sample: 4,5-Diaminopyrimidin-2-ol reference standard and test sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 95% B

    • 18.1-25 min: 95% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (Verify with UV scan of the analyte).

  • Injection Volume: 5 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of 4,5-Diaminopyrimidin-2-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

Validation of the HPLC Method: A Step-by-Step Guide

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[15] The following parameters must be assessed according to ICH Q2(R1) guidelines.[3][16]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Develop HILIC Method SST System Suitability Dev->SST Initial Check Spec Specificity (Peak Purity, Resolution) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio or Calibration) Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Validated Validated Purity Method Rob->Validated

Caption: Figure 1: HPLC Method Validation Workflow.

System Suitability Testing (SST)
  • Causality: SST is not a validation parameter itself, but a prerequisite for all other tests. It ensures the chromatographic system is performing adequately on a given day before any samples are analyzed.[16]

  • Protocol:

    • Inject the Standard Solution five (n=5) or six (n=6) times.

    • Record the retention time, peak area, tailing factor, and theoretical plates for the main 4,5-Diaminopyrimidin-2-ol peak.

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): > 2000.

Specificity (Selectivity)
  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[15]

  • Protocol:

    • Forced Degradation: Subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

    • Analyze the diluent (blank), a reference standard of a known related substance (if available), the unstressed sample, and all stressed samples.

    • If using a PDA detector, perform peak purity analysis on the main peak in all chromatograms to ensure it is not co-eluting with an impurity.

  • Acceptance Criteria:

    • The 4,5-Diaminopyrimidin-2-ol peak should be free from co-elution with any degradation products or impurities.

    • Resolution (Rs) between the main peak and the closest eluting impurity should be > 2.0.

    • Peak purity index (or equivalent) should pass the detector software's threshold.

Linearity and Range
  • Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[16]

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting the Standard Solution.

    • The range should typically cover from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., from 0.5 µg/mL to 750 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.

    • Y-intercept: Should be close to zero.

    • The residuals plot should show a random distribution around zero.

LevelConcentration (µg/mL)Mean Peak Area (n=3)
1 (LOQ)0.51,250
2125312,500
3250625,000
4 (100%)5001,250,000
57501,875,000
Accuracy
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to a sample with a known concentration and calculating the percent recovery.[3]

  • Protocol:

    • Prepare spiked samples by adding known amounts of 4,5-Diaminopyrimidin-2-ol reference standard to a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[3]

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%400398.899.7%
100%500501.5100.3%
120%600597.699.6%
Precision
  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Repeatability: RSD of the results should be ≤ 1.0%.

    • Intermediate Precision: RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[3]

  • Protocol:

    • Based on Signal-to-Noise (S/N) Ratio: Prepare a series of dilute solutions and inject them to determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on Calibration Curve: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness
  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase pH or buffer concentration (± 10%).

      • Mobile Phase organic content (± 2%).

  • Acceptance Criteria:

    • The system suitability parameters (retention time, tailing factor, etc.) should remain within the acceptance criteria for all tested variations. The purity result should not change significantly.

Caption: Figure 2: Comparison of Separation Mechanisms.

Conclusion

The successful validation of an HPLC method is a cornerstone of quality assurance in drug development and manufacturing. For a highly polar molecule like 4,5-Diaminopyrimidin-2-ol, standard reversed-phase methods are often inadequate. A Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a superior alternative, offering the necessary retention and selectivity for accurate purity determination. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH guidelines, researchers can establish a self-validating analytical procedure. This ensures that the method is not only suitable for its intended purpose but also reliable and transferable, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • CPL Business Consultants. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Chyba, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2315-2326. Available from: [Link]

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Available from: [Link]

  • Wiley Online Library. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Available from: [Link]

  • MDPI. Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,5-Diaminopyrimidin-2-ol

Introduction 4,5-Diaminopyrimidin-2-ol is a heterocyclic organic compound belonging to the diaminopyrimidine class.[1] Compounds of this family are integral to numerous biological processes and form the backbone of vario...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Diaminopyrimidin-2-ol is a heterocyclic organic compound belonging to the diaminopyrimidine class.[1] Compounds of this family are integral to numerous biological processes and form the backbone of various pharmaceuticals, including antivirals, antibacterials, and chemotherapeutics.[2][3] Given its structure—a pyrimidine core with two highly polar amine groups and a hydroxyl group—4,5-Diaminopyrimidin-2-ol presents unique analytical challenges, particularly in achieving sensitive and specific detection in complex matrices.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of 4,5-Diaminopyrimidin-2-ol. We will explore the causality behind experimental choices, from ionization source selection to the choice of mass analyzer, and provide validated, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable characterization and quantification of this and structurally similar polar molecules.

The Core Challenge: Ionization and Separation of a Polar Heterocycle

The primary analytical hurdle for 4,5-Diaminopyrimidin-2-ol is its high polarity. This property dictates the optimal strategies for both chromatographic separation and mass spectrometric ionization.

Ionization Source Comparison:

  • Electrospray Ionization (ESI): ESI is the premier technique for ionizing polar to medium-polarity molecules from a liquid phase.[4][5] For 4,5-Diaminopyrimidin-2-ol, with its two basic amino groups, ESI in positive ion mode ([M+H]+) is the logical choice. The addition of a proton source, such as formic or acetic acid, to the mobile phase is critical. This acidifies the solution, ensuring the amine functional groups are readily protonated, which is essential for efficient ionization and achieving low detection limits.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar, more volatile compounds. While it could potentially ionize 4,5-Diaminopyrimidin-2-ol, it would likely be less efficient and sensitive compared to ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While powerful for large biomolecules, MALDI can be adapted for small molecules.[6] However, it is often coupled with TOF analyzers and used for imaging or high-throughput screening rather than quantitative analysis from a liquid stream. For routine LC-MS work on this analyte, ESI remains superior.[6]

Chromatographic Strategy:

Due to its polarity, 4,5-Diaminopyrimidin-2-ol is poorly retained on standard C18 reversed-phase columns. To achieve chromatographic retention and separation from other polar interferences, one of the following approaches is necessary:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds.[7] A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer, which is ideal for promoting ESI efficiency.

  • Reversed-Phase with Ion-Pairing Agents: While less common now, adding an ion-pairing agent to the mobile phase can improve retention on a C18 column. However, these agents can cause ion suppression in the MS source and are often not ideal for sensitive analyses.

For these reasons, HILIC coupled with ESI-MS is the recommended approach for the analysis of 4,5-Diaminopyrimidin-2-ol.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer depends entirely on the analytical goal: confirmation of identity, accurate quantification, or structural elucidation.

Technique Primary Application Resolution Sensitivity (Typical) Key Advantage Limitation
Single Quadrupole (SQ) MS Molecular Weight ConfirmationLow (~1 Da)ng/mLSimplicity, Cost-effectiveLow specificity, not suitable for complex matrices
Triple Quadrupole (QqQ) MS Targeted QuantificationLow (~0.7 Da)pg/mL to fg/mLUnmatched sensitivity and specificity in SRM/MRM mode.[8][9]Not suitable for unknown identification
High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) Unknown Identification, Structural Elucidation, High-Confidence ConfirmationHigh (>10,000)pg/mL to ng/mLProvides accurate mass for elemental composition determination.[10][11]Higher cost, data files are larger

Experimental Protocols & Workflows

The following protocols represent self-validating systems for the robust analysis of 4,5-Diaminopyrimidin-2-ol.

General Experimental Workflow

The overall process for analyzing 4,5-Diaminopyrimidin-2-ol follows a standardized, logical flow to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Acquire Sample (e.g., Plasma, Urine) b Protein Precipitation (e.g., with Acetonitrile) a->b c Centrifugation b->c d Supernatant Transfer & Dilution c->d e HILIC Separation d->e f ESI Ionization (+ve) e->f g MS Detection (QqQ or HRMS) f->g h Peak Integration g->h i Quantification or Identification h->i

Caption: General workflow for the analysis of 4,5-Diaminopyrimidin-2-ol.

Protocol 1: LC-HRMS for Identification and Structural Confirmation

This protocol is designed for the unambiguous identification of 4,5-Diaminopyrimidin-2-ol in a complex mixture, leveraging the power of high-resolution mass spectrometry to determine its elemental composition.[10]

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
  • Reconstitute in 100 µL of 90:10 Acetonitrile/Water with 0.1% Formic Acid.

2. LC-HRMS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.[12]
  • Column: Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :-: | | 0.0 | 95 | | 5.0 | 50 | | 5.1 | 95 | | 7.0 | 95 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. HRMS (Q-TOF or Orbitrap) Conditions:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Gas Flow: As per manufacturer's recommendation.
  • Acquisition Mode: Full Scan MS (m/z 50-500) followed by data-dependent MS/MS on the most intense ions.
  • Resolution: >20,000 FWHM.[10]

4. Data Analysis:

  • Extract the accurate mass for the [M+H]+ ion of 4,5-Diaminopyrimidin-2-ol (Expected m/z: 127.0674 for C4H7N4O+).
  • Confirm the mass accuracy is within 5 ppm.[10]
  • Analyze the MS/MS fragmentation pattern to confirm the structure.
Protocol 2: LC-QqQ-MS/MS for Targeted Quantification

This protocol is optimized for achieving the lowest possible limits of quantification (LLOQ) for 4,5-Diaminopyrimidin-2-ol, making it ideal for pharmacokinetic or clinical studies.[9][13]

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. LC-QqQ-MS/MS Conditions:

  • LC System and Column: Same as in Protocol 1.
  • Mass Spectrometer: A triple quadrupole instrument such as a Thermo Scientific TSQ Altis or Sciex QTRAP 6500+.[8][13]
  • Ionization Mode: ESI Positive.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Predicted): | Precursor Ion (m/z) | Product Ion (m/z) | Description | Collision Energy (eV) | | :--- | :--- | :--- | :---: | | 127.1 | 110.1 | Loss of NH3 | 15 | | 127.1 | 83.1 | Ring Cleavage | 25 |
  • Note: These transitions and collision energies must be optimized empirically by infusing a pure standard of the analyte.

3. Method Validation:

  • The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[14]
  • Prepare a calibration curve in the relevant blank matrix (e.g., drug-free plasma) spanning the expected concentration range.
  • Analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples.

Data Interpretation: Predicted Fragmentation Pathway

Understanding the fragmentation of 4,5-Diaminopyrimidin-2-ol is key to both structural confirmation (HRMS) and developing specific MRM transitions (QqQ). The pyrimidine ring is relatively stable, with fragmentation often initiated by the loss of small molecules from its substituents.[15]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]+ at m/z 127.1) is expected to follow a characteristic fragmentation pathway.

G cluster_pathway Predicted Fragmentation Pathway of [M+H]+ parent C4H6N4O [M+H]+ = 127.1 frag1 [M+H - NH3]+ m/z = 110.1 parent->frag1 -NH3 frag2 [M+H - HNCO]+ m/z = 84.1 parent->frag2 -HNCO frag3 Ring Cleavage Fragment m/z = 83.1 parent->frag3 Ring Cleavage

Caption: Predicted fragmentation of protonated 4,5-Diaminopyrimidin-2-ol.

The most probable initial fragmentation step is the loss of a neutral ammonia molecule (NH3) from one of the amino groups, resulting in a stable product ion at m/z 110.1. Further fragmentation can involve the loss of isocyanic acid (HNCO) or cleavage of the pyrimidine ring itself, providing multiple specific fragments for a robust MRM assay.[2][15]

Summary and Recommendations

The optimal mass spectrometry strategy for 4,5-Diaminopyrimidin-2-ol is dictated by the research question.

  • For Identification and Elucidation: A HILIC-LC method coupled to a High-Resolution Mass Spectrometer (HRMS) is the gold standard. It provides unequivocal confirmation of the elemental composition and detailed structural information through MS/MS analysis.

  • For Quantification: A HILIC-LC method coupled to a Triple Quadrupole (QqQ) Mass Spectrometer operating in MRM mode is the superior choice. This approach delivers the highest sensitivity, selectivity, and a wide dynamic range necessary for demanding applications like clinical diagnostics or regulated bioanalysis.[16][17]

By carefully selecting the appropriate chromatographic and mass spectrometric techniques, researchers can overcome the challenges posed by this polar heterocyclic compound and generate high-quality, reliable, and reproducible data.

References

  • Sh. M. Abu-El-Azm, S. M. El-Gohary, S. M. El-Manawany, M. S. El-Din. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. 2017;7(4):367-385.
  • V. K. Singh, V. Kumar, A. K. Singh. Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. 2011;4(2):334-339.
  • Klempt M, et al.
  • ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram. ResearchGate. Available from: [Link].

  • Rice JM, Dudek GO, Barber M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. J Am Chem Soc. 1965;87(20):4569-4576.
  • International Labmate. Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. International Labmate. 2017 Nov 30. Available from: [Link].

  • La-Marca G, et al.
  • La Marca G, et al. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. 2019 Feb 28. Available from: [Link].

  • ResearchGate. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF. ResearchGate. Available from: [Link].

  • Corilo YE, et al. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Commun Mass Spectrom. 2015;29(20):1873-80.
  • ResearchGate. Characterization and Performance of MALDI on a Triple Quadrupole Mass Spectrometer for Analysis and Quantification of Small Molecules | Request PDF. ResearchGate. Available from: [Link].

  • SUMS. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University Mass Spectrometry. 2020 Apr 23. Available from: [Link].

  • DigitalCommons@MontanaStateUniversity. Applications of LC-QQQ for quantification of small molecules in biological media. Montana State University. Available from: [Link].

  • Zhang D, et al. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Drug Metab Dispos. 2011;39(8):1285-1301.
  • DigitalCommons@UNMC. Using LC-MS/MS Metabolomics to Study Cancer Metabolism. University of Nebraska Medical Center. Available from: [Link].

  • ResearchGate. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. ResearchGate. Available from: [Link].

  • Li F, et al. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. J Pharm Biomed Anal. 2022;219:114886.
  • Wikipedia. Electrospray ionization. Wikipedia. Available from: [Link].

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Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,5-Diaminopyrimidin-2-ol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth operational plan for the safe handling of 4,5-Diaminopyrimidin-2-ol. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth operational plan for the safe handling of 4,5-Diaminopyrimidin-2-ol. As a Senior Application Scientist, my objective is to move beyond simple checklists and instill a deep understanding of why specific precautions are necessary, ensuring that safety protocols are not just followed, but are second nature in your critical research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of a robust safety plan. Based on data for the analogue 4,5-Diaminopyrimidine, we can anticipate a primary hazard profile centered on irritant properties. The Globally Harmonized System (GHS) classifications for this analogue form the basis for our PPE recommendations.

Table 1: Anticipated Hazard Profile based on 4,5-Diaminopyrimidine Analogue

Hazard Classification GHS Category Description of Hazard Source(s)
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][3] This necessitates the use of appropriate gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][2][3] Mandates the use of sealed eye protection, as even minor exposure can lead to significant discomfort or injury.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4] | Requires handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols. |

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on the anticipated hazards.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Mandatory: Use chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses with side shields do not provide an adequate seal against fine powders or splashes and are therefore insufficient.

  • High-Risk Operations: When handling large quantities or performing tasks with a significant splash potential (e.g., sonication, vigorous mixing), a full-face shield should be worn in addition to chemical safety goggles.

Hand Protection

The compound is a known skin irritant, making hand protection critical.

  • Gloves: Wear chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice for handling powders and non-aggressive solutions.

  • Causality: The goal is to prevent direct skin contact which can cause irritation.[1] In the event of a tear or suspected contamination, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly. For prolonged tasks, consider double-gloving.

Body Protection

Preventing incidental skin contact on arms and clothing is a key safety measure.

  • Lab Coat: A standard, buttoned lab coat is the minimum requirement to protect against minor spills and dust contamination.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be utilized.[7] All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection

Inhalation of fine powders can cause respiratory tract irritation.[1] Engineering controls are the primary method to mitigate this risk.

  • Standard Handling: All work involving the solid form of 4,5-Diaminopyrimidin-2-ol (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to control airborne particulates.[7][8]

  • When Respirators are Required: If engineering controls are insufficient or unavailable, or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator equipped with a particulates filter conforming to European Standard EN 143 is recommended.[5][9]

Table 2: Summary of PPE for Common Laboratory Tasks

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Fume Hood Chemical Goggles Nitrile Gloves Lab Coat Not required with proper fume hood use
Preparing Solutions Chemical Fume Hood Chemical Goggles Nitrile Gloves Lab Coat Not required with proper fume hood use
Large-Scale Operations Chemical Fume Hood Goggles & Face Shield Nitrile Gloves (Double) Chemical-Resistant Apron Assess need based on aerosolization potential

| Spill Cleanup | Maximize Ventilation | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Disposable Coveralls | N95 Respirator or higher |

Operational Workflow: Safe Handling & Disposal

This section provides a procedural framework for handling 4,5-Diaminopyrimidin-2-ol from receipt to disposal, integrating the PPE recommendations above.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5][10]

  • Don PPE: Put on all required PPE as outlined in Table 2. Start with your lab coat, followed by eye protection, and finally gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid pouring the powder, which can create airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely cap the primary container and any vessels containing the compound.

    • Decontaminate the work surface with an appropriate solvent.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.[11]

  • Doff PPE: Remove PPE in the reverse order it was put on (gloves first). Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of gloves in the hazardous waste stream.[11] Wash hands thoroughly with soap and water.

PPE Selection & Handling Workflow

The following diagram illustrates the decision-making process for ensuring safety when working with 4,5-Diaminopyrimidin-2-ol.

G cluster_prep Preparation Phase cluster_controls Control Implementation cluster_execution Execution & Disposal A Consult SDS for 4,5-Diaminopyrimidin-2-ol B Assess Task-Specific Risks (Scale, Duration, Operation) A->B C Work in Chemical Fume Hood? B->C Is powder handled or aerosol likely? D Select Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat C->D Yes F Respiratory Protection Required? (N95) C->F No (Fume hood unavailable or spill situation) E Enhance PPE? (Face Shield, Double Gloves, Apron) D->E High splash risk or large quantity? G Execute Task Following Safe Handling Protocol D->G No E->G Yes F->G Yes H Segregate All Waste (Solid, Liquid, PPE) into Labeled Hazardous Waste Containers G->H I Doff PPE Correctly & Wash Hands H->I

Caption: Workflow for PPE selection and safe handling of 4,5-Diaminopyrimidin-2-ol.

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. All materials contaminated with 4,5-Diaminopyrimidin-2-ol must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[11]

    • Solid Waste: Includes excess compound, contaminated weigh paper, gloves, and disposable labware.

    • Liquid Waste: Includes all solutions containing the compound.

  • Empty Containers: Empty stock bottles must also be disposed of as hazardous chemical waste, as they will contain residual amounts of the compound.[11]

  • Institutional Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of this chemical down the drain or in regular trash.[11]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can ensure a safe and effective research environment when working with 4,5-Diaminopyrimidin-2-ol.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • Material Safety Data Sheet - Chemicea. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 1).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4,5-Diaminopyrimidine 95 13754-19-3 - Sigma-Aldrich. (n.d.).
  • 4,5-Diaminopyrimidine | 13754-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem - NIH. (n.d.).
  • Safe Disposal of 4,5-Dioxodehydroasimilobine: A Comprehensive Guide - Benchchem. (n.d.).

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